Product packaging for DOPE(Cat. No.:)

DOPE

货号: B7801613
分子量: 744.0 g/mol
InChI 键: MWRBNPKJOOWZPW-NYVOMTAGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dioleoylphosphatidylethanolamine (DOPE) is a neutral phospholipid that serves as a critical helper lipid in the formulation of cationic liposomes for gene delivery. Its primary research value lies in its unique physicochemical properties. Due to its small head group and bulky acyl chains, this compound has a cone-shaped molecular structure that promotes the formation of inverted hexagonal phases (HII). This property is crucial for enhancing the efficiency of non-viral transfection. When incorporated into liposomal complexes, this compound is believed to facilitate the fusion with the endosomal membrane following cellular uptake. This fusion promotes the destabilization of the endosome, leading to the subsequent release of genetic material, such as plasmid DNA (pDNA), into the cytosolic space, thereby avoiding degradation in lysosomes and enhancing overall gene expression . This compound is extensively utilized in the development of targeted gene delivery systems, including mannosylated cationic liposomes, for applications in DNA vaccination and the treatment of genetic metabolic diseases. Its role as a structural component is vital for creating stable yet responsive liposomes that can efficiently encapsulate and protect therapeutic nucleic acids until they reach their intracellular target. This makes this compound an indispensable component in advancing therapeutic research in areas like gene therapy and molecular genetics. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H78NO8P B7801613 DOPE

属性

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBNPKJOOWZPW-NYVOMTAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029609
Record name 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(18:1(9Z)/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4004-05-1
Record name 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
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Record name 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNP6V6AI0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of DOPE Lipid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a naturally occurring, neutral phospholipid that plays a pivotal role in the formulation of lipid-based drug delivery systems. Its unique physicochemical properties, particularly its propensity to form non-lamellar structures in response to environmental cues, make it an indispensable component in formulations designed for the intracellular delivery of therapeutics, including nucleic acids and small molecule drugs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of key processes and workflows.

Core Physicochemical Properties of this compound

The utility of this compound in drug delivery is intrinsically linked to its molecular structure and behavior in aqueous environments. Key properties are summarized below.

Molecular Structure and Properties

This compound consists of a glycerol backbone, two unsaturated oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup. The cis-double bond in each oleoyl chain introduces a kink, which is crucial for its phase behavior.

PropertyValueReference
Chemical Formula C41H78NO8P[1][2]
Molecular Weight 744.03 g/mol [1][2]
Headgroup Phosphoethanolamine[3]
Acyl Chains 2 x Oleic Acid (18:1, cis-Δ9)[4]
Phase Behavior and Transition Temperatures

This compound exhibits complex phase behavior, transitioning between different liquid crystalline phases as a function of temperature and hydration. The two most relevant transitions for its application are the gel-to-liquid crystalline (lamellar) transition and the lamellar-to-inverted hexagonal phase transition.

Phase TransitionTemperatureDescriptionReference
Gel-to-Liquid Crystalline (Tm) -16°CTransition from a more ordered gel phase to a fluid lamellar (Lα) phase.[5]
Lamellar (Lα) to Inverted Hexagonal (HII) (Th) 10°CTransition from a bilayer structure to a non-lamellar, inverted hexagonal phase.[5]

The transition to the HII phase is particularly significant. In this phase, the lipid molecules arrange into cylindrical micelles with the hydrocarbon chains oriented outwards and the polar headgroups surrounding a central aqueous core. This structure is non-bilayer and is critical for the fusogenic properties of this compound.

pH Sensitivity and Fusogenic Properties

This compound is known for its pH-sensitive behavior. At neutral pH, the small ethanolamine headgroup results in a conical molecular shape that favors the formation of the inverted hexagonal (HII) phase. However, in combination with cationic lipids in liposomes, the overall structure can be stabilized into a lamellar bilayer.

Upon endocytosis, the acidic environment of the endosome (pH 5.5-6.5) can protonate the ethanolamine headgroup of this compound, altering its effective headgroup size and promoting the transition from the lamellar (Lα) to the inverted hexagonal (HII) phase. This phase transition disrupts the endosomal membrane, facilitating the release of the encapsulated cargo into the cytoplasm. This "endosomal escape" mechanism is a key reason for the inclusion of this compound in many lipid nanoparticle formulations for gene and drug delivery.[5][6][7]

Experimental Protocols

Characterizing this compound-containing liposomes is essential to ensure their quality, stability, and efficacy as drug delivery vehicles. The following are detailed protocols for key experimental techniques.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed further to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Other lipid components (e.g., cationic lipids like DOTAP, cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the gel-to-liquid crystalline transition temperature of the lipid mixture.

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky dispersion of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Load the MLV suspension into a gas-tight syringe and assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Force the lipid suspension through the membrane multiple times (typically 11-21 passes). This process should be carried out at a temperature above the lipid phase transition temperature.

    • The resulting translucent suspension contains unilamellar vesicles of a defined size.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing Dissolve Lipids Dissolve Lipids Evaporate Solvent Evaporate Solvent Dissolve Lipids->Evaporate Solvent Rotary Evaporation Dry Film Dry Film Evaporate Solvent->Dry Film Nitrogen Stream Add Buffer Add Buffer Dry Film->Add Buffer Agitate Agitate Add Buffer->Agitate Vortexing Extrusion Extrusion Agitate->Extrusion Final Liposomes Final Liposomes Extrusion->Final Liposomes

Fig. 1: Workflow for this compound-containing liposome preparation.
Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution, polydispersity index (PDI), and zeta potential of liposomes in suspension.

Instrumentation:

  • A dynamic light scattering instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 1:100.

  • Size Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including temperature (e.g., 25°C), and allow the sample to equilibrate.

    • Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and calculate the hydrodynamic diameter and PDI.

  • Zeta Potential Measurement:

    • For zeta potential, transfer the diluted sample to a specialized folded capillary cell.

    • Place the cell in the instrument.

    • The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) to calculate the zeta potential.

ParameterTypical Values for LUVsSignificance
Hydrodynamic Diameter (Z-average) 80 - 200 nmIndicates the average size of the liposomes.
Polydispersity Index (PDI) < 0.2A measure of the width of the size distribution. Lower values indicate a more monodisperse sample.
Zeta Potential Varies with formulation (typically positive for cationic liposomes)Indicates the surface charge of the liposomes, which is crucial for stability and interaction with biological membranes.
Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperatures (Tm and Th) and the enthalpy of these transitions.

Instrumentation:

  • A differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the liposome suspension into a DSC pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same amount of buffer.

  • Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transitions.

    • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

    • The resulting thermogram will show endothermic peaks at the phase transition temperatures. The area under the peak corresponds to the enthalpy of the transition.

Characterization by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the phase structure (e.g., lamellar vs. hexagonal) of lipid dispersions.

Instrumentation:

  • A SAXS instrument with a high-intensity X-ray source and a 2D detector.

Procedure:

  • Sample Preparation:

    • Load the concentrated liposome dispersion into a thin-walled quartz capillary.

    • Seal the capillary.

  • Measurement:

    • Mount the capillary in the sample holder of the SAXS instrument.

    • Expose the sample to the X-ray beam.

    • The scattered X-rays are collected by the detector, generating a 2D scattering pattern.

  • Data Analysis:

    • The 2D pattern is radially integrated to obtain a 1D plot of scattering intensity versus the scattering vector (q).

    • The positions of the diffraction peaks are used to identify the lipid phase. For a lamellar (Lα) phase, the peak positions are in the ratio 1:2:3... For an inverted hexagonal (HII) phase, the peak positions are in the ratio 1:√3:2:√7...[8]

Liposome_Characterization_Workflow cluster_DLS Dynamic Light Scattering (DLS) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_SAXS Small-Angle X-ray Scattering (SAXS) Liposome Suspension Liposome Suspension DLS_Measure Measure Size, PDI, Zeta Potential Liposome Suspension->DLS_Measure DSC_Measure Determine Phase Transition Temps (Tm, Th) Liposome Suspension->DSC_Measure SAXS_Measure Identify Lipid Phase (Lamellar vs. Hexagonal) Liposome Suspension->SAXS_Measure Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.5-6.5) Liposome_ext Liposome (Lamellar Phase) Liposome_end Liposome (HII Phase Transition) Liposome_ext->Liposome_end Endocytosis Membrane_Disruption Endosomal Membrane Disruption Liposome_end->Membrane_Disruption Acidification Cargo_Release Cargo Release Membrane_Disruption->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

References

The Helper Lipid DOPE: A Technical Guide to its Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a ubiquitous neutral phospholipid that plays a critical role in the formulation of lipid-based drug delivery systems. Its unique structural characteristics and pH-sensitive behavior make it an indispensable "helper lipid," particularly in facilitating the intracellular delivery of therapeutic payloads such as nucleic acids and small molecule drugs. This technical guide provides an in-depth overview of the structure, chemical formula, physicochemical properties, and key applications of this compound, with a focus on its role in enhancing the efficacy of lipid nanoparticles (LNPs) and liposomes.

Chemical Structure and Formula

This compound is a glycerophospholipid with a chemical formula of C41H78NO8P and a molecular weight of approximately 744.03 g/mol .[1][2] Its structure consists of a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position. The oleic acid tails are unsaturated, containing a single cis double bond at the C9-C10 position. This kink in the acyl chains is crucial to this compound's fusogenic properties.

Molecular Structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

Figure 1: Chemical structure of this compound lipid.

Physicochemical Properties

The physicochemical properties of this compound are central to its function as a helper lipid. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C41H78NO8P[1][2]
Molecular Weight 744.034 g/mol [1][3]
Appearance Solid[1]
Purity >99%[3]
Storage Temperature -20°C[2][3]
Table 2: Thermal Properties and Critical Micelle Concentration of this compound
PropertyValueConditionsReference
Melting Point (Tm) -16°C[3][4]
Hexagonal Phase Transition Temperature (Th) 10°C[3][4]
Lamellar to Inverse Hexagonal (Lα-HII) Phase Transition Temperature 3.33 ± 0.16°CFully hydrated[5][6]
Critical Micelle Concentration (CMC) 800 µMRoom Temperature[7]
Critical Micelle Concentration (CMC) 200 µmol/kg oil45°C in stripped oil with 200-300 ppm water[7]
Table 3: Solubility of this compound
SolventSolubility
Ethanol Soluble at 5mg/mL
DMSO Soluble at 5mg/mL
Chloroform:Methanol:Water (65:25:4) Soluble at 5mg/mL
Data sourced from Avanti Polar Lipids.[3]

Role in Drug Delivery: The Fusogenic Helper Lipid

This compound is widely incorporated into lipid-based drug delivery systems due to its ability to promote membrane fusion and facilitate the release of encapsulated contents from the endosome into the cytoplasm. This is attributed to its conical molecular shape and its propensity to form non-bilayer structures, particularly the inverted hexagonal (HII) phase, under acidic conditions, such as those found in the endosome.

The Endosomal Escape Mechanism

The acidic environment of the endosome protonates the ethanolamine headgroup of this compound, neutralizing its charge and increasing its effective cone shape. This structural change promotes the transition from a lamellar bilayer to an inverted hexagonal phase, which destabilizes the endosomal membrane and allows the release of the therapeutic payload into the cytosol.

endosomal_escape Endosomal Escape Mechanism Facilitated by this compound cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP LNP containing this compound and Therapeutic Payload Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome 2. Formation Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome 3. Maturation & pH drop Membrane_Destabilization This compound-mediated Membrane Destabilization Late_Endosome->Membrane_Destabilization 4. This compound phase transition Payload_Release Therapeutic Payload Released into Cytoplasm Membrane_Destabilization->Payload_Release 5. Endosomal Escape

Figure 2: Role of this compound in endosomal escape.

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is a common technique for preparing liposomes in a laboratory setting.[8][9]

  • Lipid Film Formation:

    • Dissolve this compound and other lipid components (e.g., a cationic lipid like DOTAP and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[10][11]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid with the highest Tm.

    • The hydration process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[11]

liposome_prep_workflow Workflow for this compound-Containing Liposome Preparation start Start dissolve Dissolve Lipids (this compound, cationic lipid, etc.) in organic solvent start->dissolve evaporate Rotary Evaporation to form lipid film dissolve->evaporate dry Dry film under high vacuum evaporate->dry hydrate Hydrate film with aqueous buffer dry->hydrate extrude Extrude through polycarbonate membrane hydrate->extrude characterize Characterize Liposomes (Size, Zeta Potential, etc.) extrude->characterize end End characterize->end

Figure 3: Liposome preparation workflow.

Characterization of this compound-Containing Liposomes

After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[12]

  • Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge and stability of the liposomes.

  • Entrapment Efficiency: Quantified by separating the free drug from the liposome-encapsulated drug using techniques like size exclusion chromatography or dialysis, followed by quantification of the drug in the liposomes.

  • Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.

Conclusion

This compound is a fundamentally important helper lipid in the design and development of effective lipid-based drug delivery systems. Its unique physicochemical properties, particularly its ability to undergo a phase transition to a fusogenic inverted hexagonal phase in the acidic environment of the endosome, are key to overcoming the intracellular delivery barrier. A thorough understanding of this compound's structure, properties, and the experimental methodologies for its incorporation and characterization is crucial for researchers and scientists working to advance the field of nanomedicine.

References

The Role of DOPE in Transfection: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a pivotal component in non-viral gene delivery systems, acting as a "helper lipid" to significantly enhance the efficiency of transfection. Its primary mechanism of action is centered on its unique fusogenic properties, which facilitate the crucial step of endosomal escape. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound mediates the delivery of nucleic acids into the cytoplasm, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Mechanism: Facilitating Endosomal Escape

The journey of a nucleic acid payload into a cell, when delivered by a cationic lipid-based formulation, involves several key stages. The cationic lipid's primary role is to complex with the negatively charged nucleic acid, forming a lipoplex.[1][2][3] This lipoplex is then taken up by the cell through endocytosis.[2] However, for the genetic material to be functional, it must escape the endosome before it is degraded by lysosomal enzymes. This is where this compound's critical function comes into play.

This compound is a zwitterionic lipid with a small headgroup and two unsaturated oleoyl chains, giving it a conical molecular shape.[4][5][6] This geometry is key to its function. Unlike lamellar, bilayer-forming lipids such as DOPC, this compound has a propensity to form non-bilayer, inverted hexagonal (HII) phases.[4][5][7][8]

The mechanism unfolds as follows:

  • Lipoplex Formation: A cationic lipid is mixed with this compound and the nucleic acid cargo (e.g., plasmid DNA, mRNA, siRNA). The positively charged headgroups of the cationic lipid interact with the negatively charged phosphate backbone of the nucleic acid, condensing it into a compact structure. This compound is incorporated into this lipid-based nanoparticle.

  • Endocytosis: The resulting lipoplex, which typically has a net positive charge, interacts with the negatively charged cell membrane and is internalized into an endosome.[2]

  • Endosomal Maturation and Acidification: As the endosome matures, its internal pH drops.[1] This acidic environment is thought to promote the fusogenic activity of this compound-containing lipoplexes.[1]

  • Destabilization and Fusion: The conical shape of this compound molecules induces curvature stress on the lipid bilayer of the endosome. This, combined with the interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane, leads to the destabilization of the endosomal membrane.[9]

  • Hexagonal Phase Transition: The acidic pH of the late endosome can trigger a structural transition in the this compound-containing lipoplex, favoring the formation of the inverted hexagonal (HII) phase.[1][10] This non-lamellar structure is highly fusogenic and facilitates the merging of the lipoplex membrane with the endosomal membrane.[4][10]

  • Cytosolic Release: The fusion event creates a pore in the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.[4] Once in the cytoplasm, the nucleic acid can then traffic to its site of action (e.g., the nucleus for plasmid DNA or the ribosomes for mRNA).

The following diagram illustrates this proposed mechanism:

DOPE_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome_interaction Endosomal Escape Lipoplex Formation Lipoplex Formation Endocytosis Endocytosis Lipoplex Formation->Endocytosis 1. Internalization Endosome Early Endosome Endocytosis->Endosome 2. Trafficking Late Endosome Late Endosome (Acidic pH) Endosome->Late Endosome 3. Maturation Cytoplasm Cytoplasm Late Endosome->Cytoplasm 5. Cargo Release Membrane Fusion 4. This compound-mediated Membrane Fusion & HII Phase Transition

Caption: The mechanism of this compound-mediated transfection.

Quantitative Data: Optimizing Transfection Efficiency

The efficiency of this compound-assisted transfection is highly dependent on the formulation parameters. The molar ratio of the cationic lipid to this compound and the charge ratio of the cationic lipid to the nucleic acid (N/P ratio) are critical for optimal gene delivery.

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Nucleic AcidCell LineOptimal N/P RatioTransfection EfficiencyReference
DA (custom)This compound1:1pDNAHepG2-Showed highest efficiency[1]
2X3 (custom)This compound1:1, 1:2mRNABHK-21, A54910/1Highest transfection efficiency[11]
2X3 (custom)This compound1:3mRNABHK-21, A54910/1Effective transfection and protein expression[11]
DOTAPThis compound-pDNA--This compound-containing lipoplexes showed substantially higher transfection efficiency than DOPC-containing ones[4][7]
DDABThis compound---2:1Marked increase in surface pressure on endosomal models[8]
Custom Cationic LipidsThis compound8:2, 6:4pDNAB16F0, HeLa1:1, 2:1, 4:1-[12]

N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.

Experimental Protocols

Preparation of Cationic Liposomes Containing this compound

This protocol provides a general method for the preparation of cationic liposomes incorporating this compound. The specific amounts and concentrations of lipids should be optimized for the particular application.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Glass vials with Teflon-lined caps

  • Nitrogen or Argon gas source

  • Vacuum system

  • Bath sonicator

Procedure:

  • Lipid Preparation: Dissolve the cationic lipid and this compound in chloroform to a working concentration (e.g., 1-10 mg/mL).

  • Mixing: In a glass vial, aliquot the desired amounts of the cationic lipid and this compound solutions to achieve the desired molar ratio (e.g., 1:1).

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

  • Vacuum Drying: Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or bath sonication. The final lipid concentration will depend on the experimental requirements. This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional): To create small unilamellar vesicles (SUVs), the MLV suspension can be further processed by probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Lipoplex Formation and Cell Transfection

This protocol outlines the steps for forming lipoplexes and transfecting cultured mammalian cells.

Materials:

  • Prepared cationic liposome/DOPE suspension

  • Nucleic acid (e.g., plasmid DNA, mRNA) at a known concentration

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Cultured mammalian cells in multi-well plates (typically 60-80% confluent)

Procedure:

  • Dilution of Components:

    • In a sterile tube, dilute the required amount of nucleic acid in serum-free medium.

    • In a separate sterile tube, dilute the required amount of the cationic liposome/DOPE suspension in serum-free medium. The amount of liposome suspension will depend on the desired N/P ratio.

  • Lipoplex Formation:

    • Gently add the diluted nucleic acid to the diluted liposome suspension. Do not vortex. Mix by gentle pipetting or flicking the tube.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the old medium from the cells to be transfected.

    • Gently add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete medium (containing serum) to the cells. Alternatively, the transfection medium can be replaced with fresh complete medium.

    • Culture the cells for the desired period (e.g., 24-72 hours) before assaying for gene expression or the desired downstream effect.

The following diagram outlines a typical experimental workflow for transfection using this compound-containing lipoplexes:

Transfection_Workflow Lipid_Film 1. Prepare Cationic Lipid/DOPE Film Hydration 2. Hydrate Film to Form Liposomes Lipid_Film->Hydration Lipoplex_Formation 3. Mix Liposomes with Nucleic Acid to Form Lipoplexes Hydration->Lipoplex_Formation Transfection 5. Add Lipoplexes to Cells Lipoplex_Formation->Transfection Cell_Culture 4. Seed Cells in Multi-well Plate Cell_Culture->Transfection Incubation 6. Incubate for 4-6 hours Transfection->Incubation Medium_Change 7. Add/Replace with Complete Medium Incubation->Medium_Change Analysis 8. Assay for Gene Expression (24-72 hours post-transfection) Medium_Change->Analysis

Caption: A typical experimental workflow for cell transfection.

Conclusion

This compound is an indispensable helper lipid in the field of non-viral gene delivery. Its unique conical shape and propensity to form non-bilayer hexagonal phases are the primary drivers of its ability to enhance transfection efficiency. By promoting the fusion of lipoplexes with the endosomal membrane, this compound facilitates the critical step of endosomal escape, ensuring the delivery of the nucleic acid cargo to the cytoplasm. Understanding the mechanism of action of this compound and optimizing formulation parameters are key to the successful design and implementation of effective lipid-based transfection reagents for research, therapeutic, and drug development applications.

References

The Fusogenic Properties of DOPE: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral, non-bilayer forming phospholipid extensively utilized in the development of advanced drug delivery systems. Its fusogenic properties, largely attributed to its conical molecular shape and propensity to form inverted hexagonal (HII) phases, are pivotal for the intracellular delivery of therapeutic payloads. This technical guide provides an in-depth exploration of the core fusogenic characteristics of this compound, detailing its mechanism of action, the experimental protocols used for its characterization, and quantitative data to inform formulation development.

Core Concepts: The Fusogenic Nature of this compound

The fusogenicity of this compound is intrinsically linked to its molecular geometry. Unlike cylindrical phospholipids that readily form stable lipid bilayers, this compound's small headgroup relative to its unsaturated acyl chains results in a cone-like shape. This configuration induces negative curvature strain within a lipid bilayer, making it prone to transition into non-lamellar structures, particularly the inverted hexagonal (HII) phase. This transition is a key element in this compound's ability to destabilize membranes and promote fusion.

This property is especially crucial in the context of drug delivery systems like liposomes. When incorporated into liposomal formulations, this compound can facilitate the fusion of the liposome with the endosomal membrane following cellular uptake. This process, often triggered by the acidic environment of the endosome, allows for the encapsulated therapeutic to escape into the cytoplasm, avoiding lysosomal degradation.[1][2][3]

Quantitative Analysis of this compound-Mediated Fusion

The fusogenic and release-inducing properties of this compound-containing liposomes are highly dependent on the lipid composition and the surrounding pH. The following tables summarize quantitative data from key in vitro assays that characterize these properties.

Table 1: pH-Dependent Calcein Leakage from this compound/CHEMS Liposomes

This table presents the percentage of calcein released from liposomes composed of this compound and cholesteryl hemisuccinate (CHEMS) at various pH levels. Increased leakage at lower pH indicates the destabilization of the liposomal membrane, a prerequisite for endosomal escape.

Liposome Composition (molar ratio)pHIncubation Time (min)Calcein Leakage (%)
This compound/CHEMS (9/1)5.010~60
This compound/CHEMS (9/1)6.010~20
This compound/CHEMS (9/1)7.010<10
This compound/CHEMS (9/1)8.010<5
This compound/CHEMS (5/5)5.0N/AAppreciable Release
This compound/CHEMS (5/5)6.0-8.0N/ANo Significant Release

Data synthesized from graphical representations in cited literature.[1][4][5]

Table 2: Lipid Mixing Efficiency of this compound-Containing Liposomes

This table summarizes the lipid mixing efficiency of this compound-containing liposomes with target membranes, as determined by FRET-based assays. Higher percentages indicate a greater degree of membrane fusion.

Liposome FormulationTarget MembraneConditionsLipid Mixing Efficiency (%)
This compound/DOTAP (1:1)Anionic LiposomespH 7.4High (Specific % not consistently reported)
This compound/CHEMSAnionic VesiclesAcidic pHExtensive Lipid Mixing

Quantitative data for lipid mixing is often presented as relative fluorescence units. The table reflects the qualitative descriptions of high efficiency found in the literature.[6][7]

Experimental Protocols

Lipid Mixing Assay (FRET-Based)

This assay quantifies the fusion between two lipid populations by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids.

a. Materials:

  • This compound

  • Helper lipid (e.g., DOTAP, CHEMS)

  • NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • Rhodamine-PE (Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Triton X-100 (2% v/v)

b. Protocol:

  • Preparation of Labeled Liposomes:

    • In a round-bottom flask, prepare a lipid mixture in chloroform containing this compound, the helper lipid, and 1 mol% each of NBD-PE and Rhodamine-PE.

    • Dry the lipid mixture to a thin film using a rotary evaporator.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs).

  • Preparation of Unlabeled Liposomes:

    • Follow the same procedure as above, but without the fluorescently labeled lipids.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a 1:9 molar ratio in the assay buffer.

    • Record the baseline fluorescence of NBD (excitation ~465 nm, emission ~530 nm).

    • Induce fusion by adding the appropriate trigger (e.g., lowering the pH).

    • Monitor the increase in NBD fluorescence over time as fusion occurs, leading to the dilution of the FRET pair and a decrease in quenching.

  • Data Analysis:

    • After the fusion reaction has plateaued, add Triton X-100 to completely disrupt the liposomes and achieve maximum fluorescence (100% lipid mixing).

    • Calculate the percentage of lipid mixing at a given time point using the following formula:

      where F is the fluorescence at the given time, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.[8][9]

Calcein Leakage Assay

This assay measures the release of encapsulated contents from liposomes upon membrane destabilization.

a. Materials:

  • This compound

  • Helper lipid (e.g., CHEMS)

  • Chloroform

  • Calcein

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Triton X-100 (2% v/v)

b. Protocol:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare a lipid film as described in the lipid mixing assay protocol.

    • Hydrate the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in hydration buffer).

    • Form LUVs by extrusion.

  • Purification:

    • Separate the calcein-loaded liposomes from unencapsulated calcein using a size-exclusion chromatography column equilibrated with the hydration buffer.

  • Leakage Assay:

    • Dilute the purified calcein-loaded liposomes in the assay buffer in a fluorometer cuvette to a concentration where the calcein fluorescence is still quenched.

    • Record the baseline fluorescence (excitation ~495 nm, emission ~515 nm).

    • Induce leakage by adding the trigger (e.g., lowering the pH of the buffer).

    • Monitor the increase in fluorescence as calcein is released from the liposomes and its self-quenching is relieved.

  • Data Analysis:

    • After the leakage has reached a plateau, add Triton X-100 to lyse all liposomes and release all encapsulated calcein, representing 100% leakage.

    • Calculate the percentage of calcein leakage at a given time point using the formula:

      where F is the fluorescence at the given time, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.[10][11]

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Fusion Visualization

Cryo-TEM allows for the direct visualization of liposomes and their fusion intermediates in a near-native, hydrated state.

a. Materials:

  • This compound-containing liposomes

  • Target membranes (e.g., other liposomes)

  • Vitrification apparatus (e.g., Vitrobot)

  • TEM grids (e.g., lacey carbon)

  • Liquid ethane

  • Liquid nitrogen

  • Cryo-TEM

b. Protocol:

  • Sample Preparation:

    • Mix the this compound-containing liposomes with the target membranes and incubate under conditions that promote fusion.

  • Vitrification:

    • Apply a small volume (3-4 µL) of the liposome mixture to a glow-discharged TEM grid.

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapidly vitrifies the sample, preventing the formation of ice crystals.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Image the sample at cryogenic temperatures, using low-dose electron microscopy to minimize radiation damage.

    • Acquire images at different stages of the fusion process to visualize membrane docking, hemifusion, and full fusion pore formation.

Visualizations

Mechanism of this compound-Mediated Endosomal Escape

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell liposome This compound-containing Liposome (Lamellar Phase) endocytosis Endocytosis liposome->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome fusion Membrane Fusion & Hexagonal Phase Transition late_endosome->fusion Acidification triggers This compound phase transition lysosome Lysosome (Degradation) late_endosome->lysosome Alternative Path release Payload Release to Cytoplasm fusion->release G cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (this compound + Helper + NBD-PE/Rh-PE) mix Mix Labeled & Unlabeled Liposomes (1:9) prep_labeled->mix prep_unlabeled Prepare Unlabeled Liposomes (this compound + Helper) prep_unlabeled->mix induce Induce Fusion (e.g., lower pH) mix->induce measure Monitor NBD Fluorescence Increase induce->measure lyse Lyse with Triton X-100 (100% Fusion) measure->lyse calculate Calculate % Lipid Mixing lyse->calculate G cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis prep_calcein Prepare Liposomes with Self-Quenched Calcein purify Purify via Size-Exclusion Chromatography prep_calcein->purify dilute Dilute Liposomes in Buffer purify->dilute induce Induce Leakage (e.g., lower pH) dilute->induce measure Monitor Fluorescence Increase induce->measure lyse Lyse with Triton X-100 (100% Leakage) measure->lyse calculate Calculate % Leakage lyse->calculate

References

The Pivotal Role of DOPE in Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the formulation of lipid nanoparticles (LNPs). As a key excipient, this compound plays a multifaceted role in enhancing the stability, fusogenicity, and overall delivery efficiency of LNP-based therapeutics, particularly for nucleic acid payloads like mRNA and siRNA. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its use in various formulations, and detailed protocols for key characterization assays.

The Core Function of this compound: A Fusogenic Helper Lipid

This compound is a neutral phospholipid characterized by its two unsaturated oleic acid chains and a relatively small phosphoethanolamine headgroup.[1] This unique molecular structure imparts a conical shape, which is fundamental to its primary function as a "helper lipid" in LNP formulations.[2] Unlike bilayer-forming lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which have a more cylindrical shape, this compound has a propensity to form non-lamellar, inverted hexagonal (HII) phases.[2][3] This characteristic is pivotal for overcoming one of the most significant barriers to intracellular drug delivery: endosomal escape.

After an LNP is internalized by a cell through endocytosis, it becomes entrapped within an endosome. For the therapeutic payload to exert its effect, it must be released from the endosome into the cytoplasm. The acidic environment of the late endosome (pH ~5-6) triggers the protonation of ionizable lipids within the LNP, leading to a net positive charge.[4][5] This charge reversal promotes electrostatic interactions with the negatively charged inner leaflet of the endosomal membrane. In concert with this, the acidic pH also induces a conformational change in this compound, favoring the transition from a lamellar to the fusogenic HII phase.[6] This transition creates instability and negative curvature in the endosomal membrane, facilitating the fusion of the LNP with the endosomal membrane and the subsequent release of the cargo into the cytoplasm.[2][7]

The fusogenic nature of this compound has been shown to significantly enhance the transfection efficiency of LNPs.[8] Studies have demonstrated that LNP formulations containing this compound exhibit lower colocalization with lysosomes, the cellular compartments for degradation, compared to formulations with lipids like DSPC, indicating more efficient endosomal escape.[8]

Quantitative Analysis of this compound in LNP Formulations

The optimal molar ratio of this compound in an LNP formulation is critical and is determined empirically based on the other lipid components and the specific application. The inclusion of this compound and its ratio to other lipids can influence key physicochemical properties of the LNP, such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, all of which impact the in vivo performance of the therapeutic. The following table summarizes quantitative data from various studies on this compound-containing LNP formulations.

Ionizable/Cationic LipidHelper Lipids (Molar Ratio)CargoParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Key Findings & Reference
244-cisThis compound:Cholesterol:C16-PEG ceramide (20:52:1.5)hEPO mRNA----Optimized molar ratio for 244-cis LNPs.[7]
SM-102This compound:Cholesterol:C14-PEG-2000 (10:40:2)FLuc mRNA----Base formulation for evaluating excipients.[9]
DC-CholThis compound (1:1, 2:3, 1:2)pDNA---~80% cell viabilityHigh this compound content showed low cytotoxicity.[1]
11-10-8This compound:Chol:DMG-PEG (10:48.8:1.5)Firefly Luciferase mRNA----Optimal molar ratio for in vivo studies.
C12-200This compound:Cholesterol:C14-PEG2000 (16:46.5:2.5)Firefly Luciferase mRNA----Used in microfluidic formulation protocol.
AA3-DlinThis compound:Cholesterol:DMG-PEGmRNA~110-~-4~90Preferential accumulation in the spleen.
DOTAP/DC-CholThis compound (molar ratio not specified)mRNA~129< 0.1~21~31.2Good size homogeneity and encapsulation efficiency.[3]
CW51This compound:CHOL:DMG-PEG2000 (40:40:0.5)Luciferase mRNA----Optimal ratio for JAWSII (dendritic) cells.[4]
CW51This compound:CHOL:DMG-PEG2000 (40:50:0.75)Luciferase mRNA----Optimal ratio for C2C12 (skeletal muscle) cells.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound in LNP formulations.

LNP Formulation by Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing LNPs with controlled size and high encapsulation efficiency.

Materials:

  • Ionizable lipid, this compound, Cholesterol, and PEG-lipid dissolved in ethanol.

  • mRNA or siRNA dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Syringe pumps.

  • Dialysis cassettes for buffer exchange.

Protocol:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., Ionizable lipid:this compound:Cholesterol:PEG-lipid at 50:10:38.5:1.5).

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Set up the microfluidic device according to the manufacturer's instructions, priming the channels with ethanol and the aqueous buffer.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on the syringe pumps.

  • Set the flow rates for the two solutions. A typical flow rate ratio of the aqueous to the organic phase is 3:1.

  • Initiate the flow to mix the two solutions in the microfluidic chip. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove the ethanol and raise the pH.

  • Concentrate the LNP formulation if necessary using centrifugal filter units.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of LNP Size and Zeta Potential

Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs, while electrophoretic light scattering is used to determine their zeta potential.

Materials:

  • LNP formulation.

  • DLS instrument (e.g., Malvern Zetasizer).

  • Cuvettes for DLS and zeta potential measurements.

  • PBS, pH 7.4.

Protocol:

  • Dilute the LNP suspension in PBS to an appropriate concentration for measurement.

  • For size measurement, transfer the diluted sample to a DLS cuvette and place it in the instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the average particle size (Z-average) and PDI.

  • For zeta potential measurement, transfer the diluted sample to a zeta potential cuvette.

  • Perform the measurement to determine the surface charge of the LNPs.

Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a fluorescent-based method to quantify the amount of nucleic acid, allowing for the determination of encapsulation efficiency.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit.

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Triton X-100 (2% v/v in TE buffer).

  • 96-well black, opaque microplate.

  • Fluorescence microplate reader.

  • LNP formulation.

  • RNA standard of known concentration.

Protocol:

  • Prepare RNA Standards: Create a standard curve by performing serial dilutions of the RNA standard in TE buffer.

  • Sample Preparation:

    • To measure total RNA (encapsulated + free), dilute the LNP sample in TE buffer containing Triton X-100. The detergent lyses the LNPs, releasing the encapsulated RNA.

    • To measure free RNA, dilute the LNP sample in TE buffer without Triton X-100.

  • Assay Procedure:

    • Pipette the prepared standards and samples into the 96-well plate in duplicate or triplicate.

    • Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells.

    • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Generate a standard curve by plotting fluorescence intensity versus RNA concentration.

    • Use the standard curve to determine the concentration of total RNA and free RNA in the samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

In Vitro Transfection Efficiency Assay

This assay measures the functional delivery of mRNA by LNPs, typically using a reporter gene like luciferase.

Materials:

  • Cells cultured in a 96-well plate (e.g., HEK293T or HeLa cells).

  • LNP formulation encapsulating luciferase mRNA.

  • Cell culture medium.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNP formulation to the desired concentrations in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the medium and wash the cells with PBS.

  • Lyse the cells by adding a lysis buffer and incubating according to the manufacturer's protocol.

  • Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.

  • Add the luciferase assay substrate to each well.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

  • Normalize the luminescence signal to the total protein concentration in each well, determined by a separate protein assay (e.g., BCA assay), to account for differences in cell number.

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the percentage of cells that have internalized fluorescently labeled LNPs.

Materials:

  • LNP formulation containing a fluorescently labeled lipid (e.g., Atto-488-DOPE).[9]

  • Cells in suspension.

  • FACS buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

Protocol:

  • Culture cells to the desired density and harvest them to obtain a single-cell suspension.

  • Incubate the cells with the fluorescently labeled LNP formulation at various concentrations for a defined period (e.g., 4 hours) at 37°C. Include an untreated cell sample as a negative control.

  • After incubation, wash the cells with cold PBS to remove non-internalized LNPs.

  • Resuspend the cells in FACS buffer.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for Atto-488).

  • Gate on the live cell population based on forward and side scatter.

  • Determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of the extent of LNP uptake.

Visualizing the Role of this compound in LNP Function

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound-mediated endosomal escape and a typical experimental workflow for LNP characterization.

DOPE_Endosomal_Escape Mechanism of this compound-Mediated Endosomal Escape cluster_endosome Endosome (Acidic pH) cluster_fusion Membrane Fusion lnp_acid {LNP | {Ionizable Lipid (+) This compound (Cone Shape)}} endosomal_membrane Endosomal Membrane lnp_acid->endosomal_membrane Electrostatic Interaction hexagonal_phase HII Phase Formation This compound inducesnegative curvature endosomal_membrane->hexagonal_phase pH-induced phase transition membrane_destabilization Membrane Destabilization hexagonal_phase->membrane_destabilization fusion Fusion & Cargo Release membrane_destabilization->fusion cytoplasm Cytoplasm fusion->cytoplasm Payload Delivered start LNP in Early Endosome (Neutral pH) {Ionizable Lipid (neutral) This compound (Cylindrical-like)} start->lnp_acid Endosomal Maturation (pH drops)

Caption: this compound facilitates endosomal escape via a pH-triggered phase transition.

LNP_Workflow Experimental Workflow for this compound-LNP Characterization cluster_formulation 1. Formulation & Synthesis cluster_physicochemical 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation formulation Lipid Mix Preparation (Ionizable, this compound, Chol, PEG) synthesis Microfluidic Mixing with mRNA formulation->synthesis purification Dialysis & Concentration synthesis->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) purification->ribogreen uptake Cellular Uptake (Flow Cytometry) purification->uptake transfection Transfection Efficiency (Luciferase Assay) purification->transfection endosomal_escape Endosomal Escape (Confocal Microscopy) purification->endosomal_escape analysis Data Analysis & Formulation Optimization ribogreen->analysis transfection->analysis endosomal_escape->analysis

Caption: Workflow for the formulation and characterization of this compound-containing LNPs.

Conclusion

This compound is an indispensable component in many LNP formulations, primarily due to its fusogenic properties that are critical for efficient endosomal escape of the therapeutic payload. Its unique conical molecular shape and its ability to undergo a pH-dependent transition to the inverted hexagonal phase are the key drivers of its function. The successful design and optimization of LNP-based drug delivery systems rely on a thorough understanding of the role of each lipid component, and as demonstrated in this guide, this compound plays a pivotal role in the intracellular delivery pathway. The provided data and experimental protocols serve as a valuable resource for researchers and scientists working to advance the development of next-generation LNP therapeutics.

References

The Pivotal Role of DOPE in Gene Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a critical component in non-viral gene delivery systems, detailing its mechanism of action, experimental protocols, and impact on transfection efficiency.

Introduction

In the landscape of non-viral gene therapy, the efficient delivery of nucleic acids into target cells remains a paramount challenge. Cationic lipid-based nanoparticles (LNPs) and liposomes have emerged as promising vectors, yet their efficacy is often contingent on the inclusion of "helper lipids." Among these, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound) has established itself as a cornerstone ingredient. Its unique fusogenic properties are instrumental in overcoming one of the most significant barriers to successful gene delivery: endosomal escape. This technical guide provides a comprehensive overview of the foundational research on this compound, offering researchers, scientists, and drug development professionals a detailed resource on its application in gene delivery.

The Fusogenic Power of this compound: A Mechanistic Overview

This compound is a zwitterionic helper lipid that, under physiological conditions, adopts a conical shape due to its small headgroup and unsaturated acyl chains. This molecular geometry is central to its function. While cationic lipids are essential for condensing negatively charged nucleic acids and mediating initial cell contact, this compound's primary role is to facilitate the release of the genetic cargo from the endosome into the cytoplasm.[1][2][3]

Upon endocytosis, the lipoplex (lipid-DNA complex) is trafficked into the endosomal pathway, where the pH progressively decreases. This acidic environment triggers a crucial conformational change in this compound-containing lipid bilayers, inducing a transition from a lamellar phase to an inverted hexagonal (HII) phase.[1][2] This structural rearrangement destabilizes the endosomal membrane, leading to membrane fusion and the subsequent release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect.[2][4] Without an effective endosomal escape mechanism, the genetic material would be degraded by lysosomal enzymes, rendering the therapy ineffective.

dot

DOPE_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space Lipoplex Cationic Liposome (with this compound) + Nucleic Acid Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding Endocytosis Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape (Membrane Fusion) Late_Endosome->Endosomal_Escape This compound-mediated HII phase transition Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Alternative Fate Nucleic_Acid Nucleic Acid Release Endosomal_Escape->Nucleic_Acid Cytoplasm Cytoplasm Nucleic_Acid->Cytoplasm Therapeutic Action

Caption: Mechanism of this compound-mediated endosomal escape for gene delivery.

Quantitative Impact of this compound on Gene Delivery Systems

The inclusion of this compound in liposomal and lipid nanoparticle formulations significantly influences their physicochemical properties and, consequently, their transfection efficiency. The molar ratio of the cationic lipid to this compound is a critical parameter that must be optimized for each specific application.

Formulation (Cationic Lipid:this compound Ratio)Particle Size (nm)Zeta Potential (mV)Transfection EfficiencyCell LineReference
PC/CAP/DOPE (4:2:1)138.8 ± 34-18.2 ± 1.366% peptide delivery, 8% cDNA transfectionhTCEpi[5]
DOTAP:this compound (1:1)Not specifiedNot specifiedHigh efficiency (comparable to Lipofectamine 2000)Not specified[2]
2X3:this compound (1:3)NanometricPositiveSuperior to 1:1, 1:2 and Lipofectamine MessengerMaxBHK-21, A549[1]
C14-494 LNP with this compound~70+0.33~15% GFP knockoutHepG2-GFP[6]
This compound/DC-CholHomogeneous sizeNot specifiedHigh mRNA encapsulationOvarian Cancer Cells[7]

Detailed Experimental Protocols

Preparation of this compound-Containing Cationic Liposomes

This protocol is a synthesized methodology based on the principles of the lipid film hydration technique.[5][8][9]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Cationic lipid (e.g., DOTAP, DC-Chol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Glass vials with Teflon-lined caps

  • Glass syringes

  • Nitrogen or Argon gas source

  • Vacuum system

  • Bath sonicator or probe sonicator

  • Rotary evaporator (optional)[5]

  • Extruder with polycarbonate membranes (optional, for size homogenization)

dot

Liposome_Prep_Workflow start Start: Lipid Preparation dissolve 1. Dissolve Cationic Lipid and this compound in Chloroform start->dissolve mix 2. Mix Lipids in Glass Vial (Desired Molar Ratio) dissolve->mix evaporate 3. Evaporate Organic Solvent (Nitrogen/Argon Stream) mix->evaporate vacuum 4. Dry Lipid Film Under Vacuum (Remove Residual Solvent) evaporate->vacuum hydrate 5. Hydrate Lipid Film with Aqueous Buffer vacuum->hydrate vortex 6. Vortex/Agitate to Form Multilamellar Vesicles (MLVs) hydrate->vortex sonicate 7. Sonicate to Reduce Size and Form Small Unilamellar Vesicles (SUVs) vortex->sonicate extrude 8. (Optional) Extrude Through Polycarbonate Membranes for Uniform Size sonicate->extrude end End: Cationic Liposomes extrude->end

Caption: Workflow for the preparation of this compound-containing cationic liposomes.

Procedure:

  • Lipid Dissolution: Dissolve the cationic lipid and this compound in chloroform to a working concentration (e.g., 1-10 mg/mL).[8]

  • Mixing: In a clean glass vial, aliquot the desired amounts of each lipid solution to achieve the target molar ratio. Mix thoroughly.

  • Film Formation: Evaporate the chloroform using a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the inner surface. A rotary evaporator can also be used for this step.[5]

  • Drying: Place the vial under a high vacuum for at least 1-2 hours (or overnight) to ensure complete removal of any residual organic solvent.[8][9]

  • Hydration: Add the appropriate volume of sterile, nuclease-free aqueous buffer to the dried lipid film. Hydration should be performed at a temperature above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the vial by vortexing or shaking to hydrate the lipid film, which will swell and detach from the glass to form multilamellar vesicles (MLVs).

  • Sonication: To create smaller, unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath sonicator until the solution becomes clear (typically 2-5 minutes).[8] For more defined sizes, a probe sonicator can be used, but care must be taken to avoid overheating.

  • Extrusion (Optional): For a more uniform particle size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting mammalian cells in culture with this compound-containing lipoplexes.

Materials:

  • Prepared this compound-containing cationic liposomes

  • Plasmid DNA or mRNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Adherent mammalian cells (e.g., HEK293, A549) seeded in multi-well plates

  • HEPES-buffered saline (HBS)

dot

Transfection_Protocol cluster_prep Lipoplex Formation cluster_transfection Cell Transfection Dilute_Liposomes 1. Dilute Liposomes in Serum-Free Medium Combine 3. Combine Diluted Components Dilute_Liposomes->Combine Dilute_NA 2. Dilute Nucleic Acid in Serum-Free Medium Dilute_NA->Combine Incubate 4. Incubate at Room Temperature (e.g., 5-20 min) Combine->Incubate Add_Lipoplexes 6. Add Lipoplex Mixture to Cells Incubate->Add_Lipoplexes Wash_Cells 5. Wash Cells with HEPES-Buffered Saline Wash_Cells->Add_Lipoplexes Incubate_Cells 7. Incubate at 37°C (e.g., 90 min) Add_Lipoplexes->Incubate_Cells Change_Medium 8. Replace with Complete Culture Medium Incubate_Cells->Change_Medium Assay 9. Assay for Gene Expression (24-72 hours post-transfection) Change_Medium->Assay

Caption: Experimental workflow for in vitro cell transfection.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in multi-well plates to achieve 70-90% confluency at the time of transfection.[10]

  • Lipoplex Formation:

    • Separately, dilute the cationic liposome suspension and the nucleic acid (e.g., plasmid DNA) in serum-free medium.

    • Combine the diluted liposomes and nucleic acid. The ratio of positive charges from the cationic lipid to negative charges from the nucleic acid (N/P ratio) is a critical parameter to optimize. An N/P ratio of 10/1 has shown to be effective in some systems.[1]

    • Incubate the mixture at room temperature for 5-20 minutes to allow for the formation of lipoplexes.[8][9]

  • Transfection:

    • Gently wash the cell monolayers twice with HEPES-buffered saline or serum-free medium.[8]

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes at 37°C for a period ranging from 90 minutes to 4 hours.[8]

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium containing serum.

    • Culture the cells for the desired period (typically 24-72 hours) before assaying for transgene expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or western blot).

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is more than a mere structural component in lipid-based gene delivery systems; it is a key functional element that directly addresses the critical challenge of endosomal escape. Its pH-dependent polymorphic behavior, transitioning to the fusogenic HII phase within the acidic endosome, is the cornerstone of its efficacy. The quantitative data and experimental protocols presented in this guide underscore the importance of careful formulation and optimization. As the field of gene therapy continues to advance, a thorough understanding of the foundational roles of helper lipids like this compound will be indispensable for the rational design of safe and effective non-viral vectors.

References

The Rise of DOPE: A Technical Guide to its Discovery and Pivotal Role in Nanomedicine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today details the discovery and significance of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the field of nanomedicine. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's role as a critical component in advanced drug delivery systems, particularly in the context of gene therapy and targeted drug release.

This compound, a naturally occurring phospholipid, has emerged as a key "helper lipid" in liposomal formulations. Its unique fusogenic properties, driven by a tendency to form non-bilayer structures in response to specific physiological cues, have revolutionized the design of nanoparticles capable of efficiently delivering therapeutic payloads into diseased cells. This guide explores the fundamental physicochemical characteristics of this compound, its mechanism of action, and its diverse applications in nanomedicine.

Discovery and Significance

Initially identified as a component of biological membranes, the unique properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound) garnered significant interest in the field of nanomedicine. Researchers discovered that its inclusion in liposomal formulations dramatically enhanced the delivery of encapsulated materials into the cytoplasm of target cells. This "helper" function is primarily attributed to this compound's ability to facilitate endosomal escape, a critical bottleneck in intracellular drug delivery.

The significance of this compound lies in its pH-sensitive nature. At physiological pH (around 7.4), this compound maintains a stable lamellar phase within the liposome structure. However, upon internalization into the acidic environment of the endosome (pH 5.5-6.5), this compound undergoes a conformational change, promoting the formation of an inverted hexagonal (HII) phase. This structural transition destabilizes the endosomal membrane, leading to the release of the liposome's contents into the cell's cytoplasm, thereby protecting the therapeutic payload from degradation in the lysosome. This mechanism is particularly crucial for the delivery of sensitive macromolecules like nucleic acids (DNA and RNA) and certain proteins.

Physicochemical Properties of this compound-Containing Liposomes

The incorporation of this compound into liposomal formulations significantly influences their physicochemical characteristics, which are critical determinants of their in vivo behavior and therapeutic efficacy. Key parameters such as particle size, polydispersity index (PDI), and zeta potential are carefully optimized during formulation development.

Formulation CompositionParticle Size (nm)PDIZeta Potential (mV)Reference
2X3-DOPE (1:1)200<0.3+50[1]
2X3-DOPE (1:2)150<0.3+45[1]
2X3-DOPE (1:3)100<0.3+40[1]
5-FU loaded SPC:CHEMS (F1)1380.25-27.3[2]
5-FU loaded this compound:CHEMS (F3)1660.31-29.8[2]
Zinc(II)-cyclen lipid:this compound (1:2)~150-200N/A~+40 to +60[3]
DC-Chol:this compound110.1 ± 2.80.096 ± 0.3-6.70 ± 1.4[4]
This compound:CHEMS107.2 ± 2.90.213 ± 0.005-21.9 ± 1.8[5]

Drug Delivery Applications: Encapsulation and Release

This compound-containing liposomes are extensively utilized for the delivery of a wide range of therapeutic agents, from small molecule drugs to large biologics. The efficiency of drug encapsulation and the kinetics of drug release are critical performance attributes.

Formulation CompositionDrugEncapsulation Efficiency (%)Drug Release ProfileReference
5-FU loaded SPC:CHEMS (F1)5-Fluorouracil35.8Biphasic: ~50% in 2h, then sustained[2]
5-FU loaded this compound:CHEMS (F3)5-Fluorouracil31.5Biphasic: ~50% in 2h, then sustained[2]
This compound:CHEMSDocetaxel88.65 ± 20.3pH-sensitive release[5]

Gene Delivery: Transfection Efficiency

The fusogenic properties of this compound make it an invaluable component in non-viral gene delivery systems. By promoting endosomal escape, this compound significantly enhances the transfection efficiency of plasmid DNA and mRNA, leading to higher levels of protein expression in target cells.

Formulation CompositionNucleic AcidCell LineTransfection EfficiencyReference
2X3-DOPE (1:1, 1:2, 1:3)mRNA-eGFP/mRNA-FLucHEK293TDependent on 2X3:this compound ratio[1]
DOPC/DOPE/SS14 (varying ratios)pDNA (EGFP)COS-7, U87-MG, MG63Highest with 16.7:33.3:50 ratio[6]

Key Experimental Protocols

Preparation of pH-Sensitive Liposomes by Thin-Film Hydration

This method is widely used for the preparation of this compound-containing liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Cholesteryl hemisuccinate (CHEMS)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound and CHEMS (e.g., in a 6:4 molar ratio) and the lipophilic drug in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the hydrophilic drug by rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.

  • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Characterization of Liposomes: Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and surface charge of liposomes.

Materials:

  • Liposome suspension

  • Deionized water or appropriate buffer for dilution

  • DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with deionized water or the desired buffer to avoid multiple scattering effects.

  • For particle size measurement, place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles and calculates the hydrodynamic diameter using the Stokes-Einstein equation. The polydispersity index (PDI) is also determined, indicating the width of the size distribution.

  • For zeta potential measurement, inject the diluted sample into a specialized zeta cell containing electrodes. The instrument applies an electric field and measures the velocity of the nanoparticles. The zeta potential is then calculated based on the electrophoretic mobility.

In Vitro Drug Release Assay

This assay evaluates the release of an encapsulated drug from liposomes under different conditions, such as varying pH to simulate the endosomal environment.

Materials:

  • Drug-loaded liposome suspension

  • Release media (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium (e.g., 100 mL of PBS at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizing the Mechanisms and Workflows

To better illustrate the complex processes involving this compound in nanomedicine, the following diagrams have been generated using the DOT language.

G cluster_0 Cellular Uptake and Endosomal Escape cluster_1 This compound-mediated Escape Liposome Liposome Endocytosis Endocytosis Liposome->Endocytosis 1. Uptake Early Endosome (pH 6.5) Early Endosome (pH 6.5) Endocytosis->Early Endosome (pH 6.5) 2. Internalization Late Endosome (pH 5.5) Late Endosome (pH 5.5) Early Endosome (pH 6.5)->Late Endosome (pH 5.5) 3. Maturation Lysosome (pH 4.5) Lysosome (pH 4.5) Late Endosome (pH 5.5)->Lysosome (pH 4.5) Degradation Pathway Lamellar to Hexagonal\nPhase Transition of this compound Lamellar to Hexagonal Phase Transition of this compound Late Endosome (pH 5.5)->Lamellar to Hexagonal\nPhase Transition of this compound Acidification Endosomal Membrane\nDestabilization Endosomal Membrane Destabilization Lamellar to Hexagonal\nPhase Transition of this compound->Endosomal Membrane\nDestabilization Cytosolic Release\nof Payload Cytosolic Release of Payload Endosomal Membrane\nDestabilization->Cytosolic Release\nof Payload Successful Delivery G cluster_characterization Characterization Techniques Lipid & Drug\nSelection Lipid & Drug Selection Thin Film Hydration Thin Film Hydration Lipid & Drug\nSelection->Thin Film Hydration Step 1 Extrusion Extrusion Thin Film Hydration->Extrusion Step 2 Purification Purification Extrusion->Purification Step 3 Characterization Characterization Purification->Characterization Step 4 Particle Size (DLS) Particle Size (DLS) Characterization->Particle Size (DLS) Zeta Potential (DLS) Zeta Potential (DLS) Characterization->Zeta Potential (DLS) Encapsulation Efficiency Encapsulation Efficiency Characterization->Encapsulation Efficiency In Vitro Release In Vitro Release Characterization->In Vitro Release Final Formulation Final Formulation Characterization->Final Formulation QC

References

A Preliminary Investigation of DOPE Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a pivotal non-bilayer forming phospholipid extensively utilized in the formulation of lipid-based drug delivery systems. Its unique conical shape and propensity to form inverted hexagonal (HII) phases under specific conditions, such as acidic pH, are instrumental in facilitating endosomal escape and enhancing the cytoplasmic delivery of therapeutic payloads. This technical guide provides a comprehensive overview of the preliminary investigation of this compound lipid bilayers, encompassing their fundamental biophysical properties, detailed experimental protocols for their preparation and characterization, and insights into their critical role in membrane fusion events essential for drug delivery.

Introduction

The efficacy of lipid-based nanoparticles (LNPs) as drug delivery vehicles is intrinsically linked to the properties of their constituent lipids. This compound, a neutral zwitterionic phospholipid, is a frequently incorporated "helper lipid" in these formulations.[1][2] Unlike lamellar phase-forming lipids such as dioleoylphosphatidylcholine (DOPC), which self-assemble into flat bilayers, this compound's molecular geometry favors the formation of non-lamellar structures.[3][4] This characteristic is crucial for the mechanism of action of many drug delivery systems, particularly those involving nucleic acids like mRNA and siRNA.[1] The transition from a lamellar to a non-bilayer phase, often triggered by the acidic environment of the endosome, is believed to disrupt the endosomal membrane, allowing the encapsulated therapeutic to be released into the cytoplasm.[1][5] Understanding the biophysical properties and phase behavior of this compound-containing bilayers is therefore paramount for the rational design of effective nanomedicines.

Biophysical Properties of this compound Bilayers

The inclusion of this compound in a lipid bilayer significantly influences its physical characteristics. These properties are not static but are dynamically affected by factors such as lipid composition, temperature, and pH.

Phase Behavior

Pure this compound does not typically form stable bilayers in aqueous solutions at physiological pH; instead, it adopts the inverted hexagonal (HII) phase.[6] However, when mixed with lamellar phase-forming lipids, such as cationic lipids or phosphatidylcholines (PCs), this compound can be stabilized in a bilayer structure.[3][6] The propensity to revert to the HII phase, particularly at low pH, is a key attribute for its function in drug delivery.[5][7]

Key Physical Parameters

The biophysical properties of this compound-containing bilayers are critical for their function. While these parameters can vary based on the specific lipid composition and experimental conditions, representative values provide a useful reference.

PropertyValue / DescriptionReference(s)
Phase Transition Temp (Tm) -16°C[7]
Hexagonal Phase Temp (Th) 10°C[7]
Area per Lipid The area per lipid for this compound in a pure bilayer is relatively small due to its small headgroup. In mixed bilayers, the average area per lipid is influenced by the other components. For example, in a DOPC/DOPE 1:1 mixture, the area per lipid is intermediate between that of pure DOPC and pure this compound bilayers.[3][4]
Bilayer Thickness The thickness of a pure this compound bilayer is generally greater than that of a corresponding DOPC bilayer. Changes in lipid composition, such as increasing the this compound fraction in a DOPC/DOPE mixture, can lead to a marginal increase in bilayer thickness.[3]

Experimental Protocols

The investigation of this compound lipid bilayers involves a series of well-defined experimental procedures, from the initial formulation of liposomes to their detailed characterization.

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes.[1][8]

Methodology:

  • Lipid Solubilization: Dissolve the desired lipids (e.g., a mixture of a cationic lipid and this compound) in a suitable organic solvent, such as chloroform, to a working concentration of 1-10 mg/mL.[9]

  • Film Formation: In a round-bottom flask, evaporate the organic solvent using a stream of nitrogen or argon, followed by placing the flask under high vacuum for at least 2 hours to remove any residual solvent. This process results in a thin, dry lipid film on the inner surface of the flask.[8][10]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline) at a temperature above the lipid phase transition temperature. Gentle agitation helps to swell and detach the lipid film, forming multilamellar vesicles (MLVs).[1][10]

  • Sonication/Extrusion: To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.[8][10]

G Liposome Formulation Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Purification A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Sonication/Extrusion) D->E F 6. Form Unilamellar Vesicles (SUVs/LUVs) E->F G 7. Removal of Unencapsulated Material F->G H 8. Final Liposome Suspension G->H

Figure 1. Workflow for liposome preparation by the thin-film hydration method.

Liposome Characterization

DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.[11][12]

Methodology:

  • Sample Preparation: Dilute the liposome suspension to an appropriate concentration (typically in the µg/mL range) with the same buffer used for hydration to avoid multiple scattering effects.

  • Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the liposomes from their diffusion coefficient. The polydispersity index (PDI) provides a measure of the width of the size distribution.

Cryo-EM allows for the direct visualization of liposomes in their native, hydrated state, providing information on their morphology and lamellarity.[13][14]

Methodology:

  • Grid Preparation: Apply a small volume (3-4 µL) of the liposome suspension to a holey carbon grid.

  • Vitrification: Blot the grid to create a thin film of the suspension and then rapidly plunge it into a cryogen, such as liquid ethane, to vitrify the sample.[15]

  • Imaging: Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.

  • Image Analysis: Analyze the images to determine the size, shape, and lamellarity of the liposomes. Advanced analysis can also provide measurements of bilayer thickness.[13][16]

G Liposome Characterization Workflow cluster_0 Size and Polydispersity cluster_1 Morphology and Structure A Liposome Suspension B Dynamic Light Scattering (DLS) A->B D Cryogenic Electron Microscopy (Cryo-EM) A->D C Hydrodynamic Diameter Polydispersity Index (PDI) B->C E Vesicle Shape Lamellarity Bilayer Thickness D->E

Figure 2. Key techniques for the physical characterization of liposomes.

Membrane Fusion and Leakage Assays

Fluorescence-based assays are powerful tools for studying the fusogenic properties of this compound-containing liposomes and their ability to release encapsulated contents.

This assay monitors the fusion of liposome membranes by measuring the change in Förster resonance energy transfer (FRET) between two fluorescently labeled lipids.[6][17]

Methodology:

  • Probe Incorporation: Prepare two populations of liposomes. One population is labeled with both a donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., Rhodamine-PE) at a concentration that allows for efficient FRET. The other population is unlabeled.

  • Fusion Induction: Mix the labeled and unlabeled liposome populations. Induce fusion using a fusogenic agent or by changing the environmental conditions (e.g., lowering the pH).

  • Fluorescence Measurement: Monitor the fluorescence of the donor fluorophore. As the labeled and unlabeled liposomes fuse, the fluorescent probes are diluted in the newly formed membrane, leading to a decrease in FRET and an increase in the donor's fluorescence intensity.[18]

This assay measures the release of encapsulated contents from liposomes.[19][20]

Methodology:

  • Calcein Encapsulation: Prepare liposomes in a buffer containing a high, self-quenching concentration of the fluorescent dye calcein (e.g., 70 mM).[19]

  • Purification: Remove the unencapsulated calcein from the liposome suspension by size exclusion chromatography or dialysis.

  • Leakage Induction: Induce membrane permeabilization by adding a destabilizing agent or changing the pH.

  • Fluorescence Measurement: Monitor the fluorescence intensity at the emission wavelength of calcein (around 520 nm). As calcein is released from the liposomes and diluted in the external medium, its self-quenching is relieved, resulting in a significant increase in fluorescence.[19] The percentage of leakage can be calculated using the formula: % Leakage = 100 * (F - F₀) / (F_t - F₀), where F is the observed fluorescence, F₀ is the initial fluorescence, and F_t is the maximum fluorescence after complete lysis of the liposomes with a detergent like Triton X-100.[19][20]

G This compound-mediated Membrane Fusion and Endosomal Escape cluster_0 Cellular Uptake cluster_1 Endosomal Maturation cluster_2 Membrane Destabilization cluster_3 Payload Release A This compound-containing Liposome B Endocytosis A->B C Endosome B->C D Acidification (pH drop) C->D E This compound undergoes Lamellar to Hexagonal Phase Transition D->E F Endosomal Membrane Destabilization E->F G Release of Therapeutic Payload into Cytoplasm F->G

Figure 3. Proposed mechanism of this compound-facilitated endosomal escape.

Role in Drug Delivery and Membrane Fusion

The primary role of this compound in drug delivery is to facilitate the release of encapsulated therapeutics from the endosome into the cytoplasm.[21] This process is critical for the efficacy of drugs that need to reach intracellular targets, such as nucleic acids and some small molecule drugs.

The mechanism of this compound-mediated membrane fusion and endosomal escape is thought to proceed as follows:

  • Endocytosis: The this compound-containing liposome is taken up by the cell via endocytosis and enclosed within an endosome.

  • Endosomal Acidification: As the endosome matures, its internal pH decreases.

  • Phase Transition: The acidic environment triggers a conformational change in this compound, promoting the transition from a lamellar to an inverted hexagonal (HII) phase.[1][5]

  • Membrane Destabilization: The formation of the non-bilayer HII phase disrupts the integrity of both the liposomal and the endosomal membranes, leading to their fusion.[22]

  • Payload Release: The fusion event creates a pore through which the encapsulated drug can escape into the cytoplasm.

The fusogenic properties of this compound are highly dependent on the overall lipid composition of the nanoparticle.[23] The ratio of this compound to other lipids, such as cationic lipids, can be optimized to achieve a balance between liposome stability in circulation and efficient endosomal escape upon cellular uptake.[1] For instance, studies have shown that varying the molar ratio of a cationic lipid to this compound can significantly impact the transfection efficiency of mRNA.[1]

Conclusion

The preliminary investigation of this compound lipid bilayers is a critical step in the development of advanced lipid-based drug delivery systems. A thorough understanding of their biophysical properties, coupled with robust experimental methodologies for their formulation and characterization, enables the rational design of nanoparticles with enhanced delivery efficiency. The unique phase behavior of this compound remains a cornerstone of strategies to overcome the endosomal barrier, a major hurdle in intracellular drug delivery. Future investigations will likely focus on further elucidating the precise molecular mechanisms of this compound-mediated membrane fusion and exploring novel lipid compositions to fine-tune the fusogenic properties of these versatile delivery vehicles.

References

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a critical component in advanced drug delivery systems.

Core Physicochemical Properties

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (this compound) is a synthetic, neutral phospholipid that is widely utilized as a "helper lipid" in the formulation of lipid-based drug delivery vehicles, particularly liposomes and lipid nanoparticles (LNPs).[1][2] Its structure consists of a glycerol backbone, two oleic acid chains attached at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position. The oleic acid chains are unsaturated, containing a single cis double bond at the delta-9 position.

The unique "cone-like" molecular shape of this compound, a result of its small head group relative to its bulky, unsaturated acyl chains, is central to its function.[3] This molecular geometry prevents this compound from forming stable bilayer structures on its own. Instead, it preferentially forms an inverted hexagonal (HII) phase, a non-bilayer lipid structure.[3][4] This property is pivotal to its role in enhancing the fusogenicity of lipid nanoparticles and facilitating the escape of therapeutic payloads from endosomes.[3]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C41H78NO8P[1][5]
Molecular Weight 744.03 g/mol [5][6][7][8]
Purity ≥98.0% - >99%[1][6][7][9]
Appearance White to light yellow powder/lump or yellowish wax[9][10]
Melting Point 200°C (literature, may indicate decomposition)[10]
Boiling Point 759.2 °C at 760 mmHg[10]
Density 1.008 g/cm³[10]
Storage Temperature -20°C[1][8]

Role in Drug Delivery and Endosomal Escape

This compound is a cornerstone in the design of effective non-viral gene and drug delivery systems.[1] It is rarely used as the primary lipid component but is instead incorporated into formulations with cationic or other bilayer-forming lipids to enhance their delivery efficiency.[2][4]

The primary function of this compound in these systems is to promote endosomal escape . After a lipid nanoparticle is taken up by a cell through endocytosis, it becomes entrapped within an endosome. For the therapeutic cargo (e.g., mRNA, siRNA, or small molecule drugs) to exert its effect, it must be released from the endosome into the cytoplasm.

The acidic environment of the late endosome is thought to trigger a structural transition in this compound-containing lipid bilayers.[4] This change, driven by the protonation of other components in the formulation, allows the inherent propensity of this compound to form non-bilayer structures to dominate.[3][4] This destabilizes the endosomal membrane, leading to fusion between the lipid nanoparticle and the endosomal membrane, and subsequent release of the cargo into the cytoplasm.[3][11]

Endosomal_Escape_Workflow cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP with this compound and Therapeutic Cargo Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome Endocytosis->EarlyEndosome Engulfment LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Maturation CargoRelease Therapeutic Cargo Released LateEndosome->CargoRelease This compound-mediated Membrane Fusion & Endosomal Escape Cytoplasm Cytoplasm

Figure 1. Workflow of this compound-facilitated endosomal escape of lipid nanoparticles (LNPs).

Biological Functions and Signaling Pathways

Current research indicates that the primary role of this compound in drug delivery is biophysical rather than involving direct engagement with specific signaling pathways. It does not act as a ligand to initiate a signaling cascade. Instead, its contribution to cellular signaling is indirect, by enabling the delivery of therapeutically active molecules to their site of action in the cytoplasm.

Once the cargo is released, it can then interact with its intended molecular targets, which may be components of various intracellular signaling pathways. For example, delivered mRNA can be translated into a protein that then participates in or alters a signaling pathway.

Signaling_Pathway_Role LNP LNP containing This compound and mRNA cargo Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape (this compound-facilitated) Cytoplasm Cytoplasm Protein Therapeutic Protein mRNA->Protein Translation SignalingPathway Cellular Signaling Pathway Protein->SignalingPathway Modulation CellularResponse Therapeutic Cellular Response SignalingPathway->CellularResponse

Figure 2. Indirect role of this compound in cellular signaling via cargo delivery.

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This is a common method for preparing large unilamellar vesicles (LUVs) with a defined size distribution.

Materials:

  • This compound and other lipids (e.g., a cationic lipid like DOTAP)

  • Chloroform or a chloroform:methanol mixture

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound and other lipids in chloroform in a round-bottom flask to ensure a homogenous mixture.[12] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure. A water bath set to a temperature above the transition temperature of the lipids can facilitate this process.[13] d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.[14] e. Dry the film further under high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.[14]

  • Hydration: a. Add the aqueous buffer to the flask containing the dried lipid film. The buffer should be pre-warmed to a temperature above the highest phase transition temperature of the lipids in the mixture. b. Agitate the flask to hydrate the lipid film. This can be done by gentle shaking or vortexing, leading to the formation of multilamellar vesicles (MLVs). The hydration period is typically 30 minutes to 1 hour.[12]

  • Extrusion (Sizing): a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension into one of the gas-tight syringes. c. Place the syringe into the extruder and attach a second, empty syringe to the other side. d. Heat the extruder block to a temperature above the lipid phase transition temperature. e. Push the lipid suspension from the first syringe through the membrane into the second syringe. f. Repeat this extrusion process an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of unilamellar vesicles of a size close to the membrane's pore diameter.[15] g. The final product is a suspension of LUVs. Store at 4°C for short-term use.[16]

Characterization of Liposome Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.

Materials:

  • Liposome suspension

  • DLS instrument

  • Cuvette

  • Filtered, deionized water or appropriate buffer for dilution

Procedure:

  • Sample Preparation: a. Turn on the DLS instrument and allow the laser to warm up and stabilize. b. Dilute a small aliquot of the liposome suspension in filtered buffer to an appropriate concentration. The goal is to achieve a suitable scattering intensity as recommended by the instrument manufacturer. c. Transfer the diluted sample to a clean, dust-free cuvette.

  • Measurement: a. Place the cuvette in the sample holder of the DLS instrument. b. Set the measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature (often 25°C). c. Allow the sample to thermally equilibrate for several minutes.[17] d. Initiate the measurement. The instrument's laser illuminates the sample, and a detector measures the intensity fluctuations of the scattered light over time.[18]

  • Data Analysis: a. The instrument's software uses a correlator to analyze the fluctuations in scattered light intensity.[18] b. The rate of these fluctuations is related to the Brownian motion of the particles; smaller particles move faster, causing faster fluctuations. c. Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter (size) of the particles and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.[19] A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.[20]

Assessment of Liposome Fusion using a Fluorescence Resonance Energy Transfer (FRET) Assay

FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). It can be used to study the fusion of liposomes with other membranes.

Materials:

  • Two populations of liposomes: one labeled with a donor fluorophore (e.g., NBD-PE) and the other with an acceptor fluorophore (e.g., Rhodamine-PE).

  • Target membranes (e.g., model endosomal liposomes or cells).

  • Fluorometer.

Procedure:

  • Liposome Preparation: Prepare the two labeled liposome populations using the thin-film hydration and extrusion method described above, incorporating a small molar percentage of the fluorescently labeled lipids.

  • Assay Setup: a. Mix the donor-labeled liposomes with the unlabeled target membranes in a cuvette. b. In a separate experiment, mix the donor- and acceptor-labeled liposomes with the target membranes.

  • Measurement: a. Place the cuvette in the fluorometer and excite the donor fluorophore at its specific excitation wavelength. b. Monitor the emission intensity of both the donor and the acceptor fluorophores over time.

  • Data Interpretation: a. If membrane fusion occurs, the donor and acceptor fluorophores will come into close proximity (typically <10 nm).[21] b. This proximity allows for the non-radiative transfer of energy from the excited donor to the acceptor.[22] c. As a result, a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity (sensitized emission) will be observed.[23] d. The efficiency of FRET can be calculated and used to quantify the extent and rate of membrane fusion.

FRET_Assay_Principle cluster_no_fusion No Fusion (Distant Fluorophores) cluster_fusion Fusion (Proximal Fluorophores) Donor1 Donor (Excited) Donor1->Donor1 Acceptor1 Acceptor Excitation1 Excitation Light Excitation1->Donor1 Donor2 Donor (Excited) Acceptor2 Acceptor Donor2->Acceptor2 Energy Transfer (FRET) Acceptor2->Acceptor2 Excitation2 Excitation Light Excitation2->Donor2

Figure 3. Principle of FRET assay for monitoring liposome fusion.

References

The Pivotal Role of DOPE as a Neutral Helper Lipid in Cationic Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene and drug delivery, cationic liposomes stand out as a versatile and promising platform. Their efficacy, however, is not solely dependent on the cationic lipid that complexes with the nucleic acid or therapeutic agent. The inclusion of neutral "helper" lipids is critical in overcoming cellular barriers and ensuring successful delivery. Among these, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) has emerged as a cornerstone, significantly enhancing the transfection efficiency and overall performance of cationic liposome formulations. This technical guide delves into the multifaceted role of this compound, providing an in-depth analysis of its mechanism of action, impact on physicochemical properties, and practical guidance on its application.

The Fusogenic Power of this compound: Facilitating Endosomal Escape

The primary function of this compound in cationic liposomes is to facilitate the escape of the liposomal cargo from the endosome into the cytoplasm, a critical step for the therapeutic action of genes and many drugs. Cationic liposomes are typically internalized by cells through endocytosis, leading to their entrapment within endosomes. These organelles mature into late endosomes and eventually fuse with lysosomes, where the acidic environment and enzymatic activity can degrade the payload.

This compound's unique molecular geometry, with its small, zwitterionic headgroup and unsaturated acyl chains, gives it a conical shape. This structure predisposes it to form non-bilayer lipid structures, particularly the inverted hexagonal (HII) phase, especially in the acidic environment of the endosome. The protonation of the phosphate group in this compound at low pH is thought to contribute to this phase transition.

The transition from a lamellar (bilayer) to a hexagonal phase disrupts the integrity of the endosomal membrane, leading to the release of the liposome's contents into the cytoplasm. This fusogenic property of this compound is a key determinant of the transfection efficiency of cationic liposome formulations.

Diagram of the Endosomal Escape Mechanism Facilitated by this compound

Endosomal_Escape cluster_0 Cellular Uptake cluster_1 Endosomal Maturation & Acidification cluster_2 This compound-Mediated Endosomal Escape Lipoplex Cationic Liposome (with this compound) + Nucleic Acid Endocytosis Endocytosis Lipoplex->Endocytosis 1. Binding Cell Cell Membrane EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome 2. Internalization LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5) LateEndosome->Lysosome HexagonalPhase This compound promotes Hexagonal (HII) Phase Formation LateEndosome->HexagonalPhase 3. Acidification Induces Phase Transition MembraneDisruption Endosomal Membrane Disruption HexagonalPhase->MembraneDisruption CargoRelease Cargo Release into Cytoplasm MembraneDisruption->CargoRelease Cytoplasm Cytoplasm CargoRelease->Cytoplasm

Caption: Workflow of this compound-mediated endosomal escape of cationic liposomes.

Impact of this compound on Physicochemical Properties of Cationic Liposomes

The incorporation of this compound into cationic liposome formulations has a significant impact on their size, surface charge (zeta potential), and stability. These parameters are crucial as they influence the liposome's interaction with biological systems, including circulation time, cellular uptake, and toxicity.

Data Presentation: Physicochemical and Biological Effects of this compound

The following tables summarize quantitative data from various studies on the effect of the molar ratio of this compound in cationic liposome formulations.

Table 1: Effect of this compound Molar Ratio on Liposome Size and Zeta Potential

Cationic LipidCationic Lipid:this compound Molar RatioAverage Size (nm)Zeta Potential (mV)Reference
DC-Chol1:1250 ± 50+45 ± 5[1]
DC-Chol1:2200 ± 40+35 ± 5[1]
2X31:1100-500Not specified[2]
2X31:2100-500Not specified[2]
2X31:3Not specifiedNot specified[2]

Table 2: Effect of this compound Molar Ratio on Transfection Efficiency

Cationic LipidCationic Lipid:this compound Molar RatioCargoCell LineTransfection Efficiency OutcomeReference
DC-Chol1:1siRNANot specifiedMost efficient for siRNA delivery[1]
DC-Chol1:2pDNANot specifiedMost efficient for pDNA delivery[1]
2X31:3mRNA-eGFP & mRNA-FLucBHK-21, A549Highest transfection efficiency[2]

Experimental Protocols

Reproducibility in liposome research is highly dependent on standardized protocols. This section provides detailed methodologies for the preparation and characterization of this compound-containing cationic liposomes and for assessing their transfection efficiency.

Formulation of Cationic Liposomes using the Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Diagram of the Thin-Film Hydration and Extrusion Workflow

Liposome_Formation cluster_0 1. Lipid Film Formation cluster_1 2. Hydration cluster_2 3. Size Reduction (Extrusion) Dissolve Dissolve Cationic Lipid and this compound in Chloroform Evaporate Evaporate Solvent (Nitrogen Stream/Rotary Evaporator) Dissolve->Evaporate Vacuum Dry under Vacuum to form a thin lipid film Evaporate->Vacuum Hydrate Hydrate Lipid Film with Aqueous Buffer Vacuum->Hydrate Vortex Vortex/Sonication to form Multilamellar Vesicles (MLVs) Hydrate->Vortex Extrude Extrude MLV suspension through polycarbonate membranes of defined pore size Vortex->Extrude LUVs Formation of Large Unilamellar Vesicles (LUVs) Extrude->LUVs

Caption: Workflow for cationic liposome formulation via thin-film hydration and extrusion.

Methodology:

  • Lipid Preparation: Dissolve the cationic lipid (e.g., DOTAP, DC-Chol) and this compound in a suitable organic solvent, typically chloroform, at the desired molar ratio in a round-bottom flask.[3][4]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask.[5][6] It is crucial to work above the transition temperature (Tc) of the lipids.[6]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, HEPES-buffered saline) by gentle rotation.[3][4] The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: The hydrated lipid film will swell and detach from the flask wall to form multilamellar vesicles (MLVs). This process can be aided by gentle vortexing or bath sonication for 2-5 minutes.[3][4]

  • Size Reduction (Optional but Recommended): To obtain a more uniform size distribution and produce large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[5][6][7] This is typically performed using a mini-extruder.

Characterization of Liposomes

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[8]

Methodology:

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.[9][10]

  • Instrument Setup: Use a DLS instrument (e.g., Zetasizer Nano ZS). Set the measurement parameters, including temperature (typically 25°C), scattering angle (e.g., 173°), and the refractive index of the dispersant.[10]

  • Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate the hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution.[8]

3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes and is a key indicator of their stability in suspension.[11]

Methodology:

  • Sample Preparation: Dilute the liposome suspension in the appropriate buffer.

  • Instrument Setup: Use an instrument capable of measuring zeta potential, often integrated with a DLS system. The measurement is based on electrophoretic light scattering (ELS), where the velocity of the particles under an applied electric field is measured.

  • Measurement: Place the sample in a specialized zeta potential cell and perform the measurement. The software will calculate the zeta potential from the electrophoretic mobility.

In Vitro Transfection Assay

The efficiency of gene delivery by cationic liposomes is typically assessed by transfecting cells in culture with a reporter gene (e.g., luciferase or green fluorescent protein - GFP).

Methodology:

  • Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency on the day of transfection.[12]

  • Lipoplex Formation:

    • In a sterile tube, dilute the plasmid DNA or mRNA encoding the reporter gene in a serum-free medium (e.g., Opti-MEM).[12][13]

    • In a separate sterile tube, dilute the cationic liposome formulation in the same serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for 5-20 minutes to allow the formation of lipoplexes (lipid-nucleic acid complexes).[3][4][13] The ratio of cationic lipid to nucleic acid (N/P ratio) is a critical parameter to optimize.

  • Transfection:

    • Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[14]

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene expression.[14]

  • Assessment of Transfection Efficiency:

    • For GFP: Visualize the expression of GFP using a fluorescence microscope or quantify the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer after adding the luciferase substrate.[15][16][17] The results are often expressed as relative light units (RLU).

Conclusion

This compound is an indispensable component in many high-efficiency cationic liposome formulations. Its ability to promote a hexagonal phase transition within the acidic environment of the endosome is the primary mechanism by which it facilitates the crucial step of endosomal escape. The inclusion of this compound significantly influences the physicochemical properties of liposomes, and the optimal molar ratio of this compound to the cationic lipid must be empirically determined for each specific application and nucleic acid payload. The detailed protocols provided in this guide offer a starting point for the rational design and evaluation of this compound-containing cationic liposomes for a wide range of research and therapeutic applications. As the field of nanomedicine continues to advance, a thorough understanding of the role of helper lipids like this compound will remain paramount for the development of safe and effective delivery systems.

References

Methodological & Application

Preparation of DC-Chol/DOPE Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes composed of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are a widely utilized non-viral vector for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1] The combination of the cationic lipid DC-Chol, which facilitates interaction with negatively charged nucleic acids, and the fusogenic helper lipid this compound, which aids in endosomal escape, makes this formulation particularly effective for transfection applications.[2][3] DC-Chol/DOPE liposomes are known for their stability, with formulations capable of being stored for months at 4°C without significant changes in size or lipid degradation.[4] This application note provides a detailed protocol for the preparation of DC-Chol/DOPE liposomes using the thin-film hydration method followed by extrusion, along with protocols for their characterization.

Physicochemical Characterization of DC-Chol/DOPE Liposomes

The physicochemical properties of DC-Chol/DOPE liposomes, such as particle size, polydispersity index (PDI), and zeta potential, are critical parameters that influence their stability and transfection efficiency. These properties are highly dependent on the molar ratio of DC-Chol to this compound and the preparation method. A summary of reported physicochemical characteristics for various DC-Chol/DOPE formulations is presented in the table below.

Molar Ratio (DC-Chol:this compound)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1:1~99 ± 10Not Specified> +55
1:2Not SpecifiedNot SpecifiedNot Specified
3:2Not SpecifiedNot SpecifiedNot Specified
30:70 (mol/mol)90 - 110Not SpecifiedNot Specified

Experimental Protocols

I. Preparation of DC-Chol/DOPE Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DC-Chol/DOPE liposomes using the well-established thin-film hydration method followed by extrusion to achieve a uniform size distribution.

Materials:

  • 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Chloroform

  • Methanol (optional, a 2:1 v/v chloroform:methanol mixture is common)

  • Hydration Buffer (e.g., nuclease-free water, HEPES-buffered saline (HBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials with Teflon-lined caps

Procedure:

  • Lipid Dissolution:

    • Dissolve the desired molar ratio of DC-Chol and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of organic solvent.[5] Ensure the lipids are completely dissolved to form a clear solution.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator. The water bath temperature should be set to 35-45°C.[6]

    • Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying:

    • To remove any residual organic solvent, place the flask on a high-vacuum pump for at least 4 hours, or overnight.[6]

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer (above the phase transition temperature of the lipids) to the flask.[7] The final lipid concentration is typically in the range of 1-10 mg/mL.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear turbid.[2]

  • Extrusion (Sizing):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 7-11 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[2][8]

  • Storage:

    • Store the final liposome suspension in a sealed glass vial at 4°C.[4]

II. Characterization of Liposome Size, PDI, and Zeta Potential by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are used to determine the hydrodynamic diameter and size distribution (PDI) of the liposomes. Zeta potential, a measure of the surface charge, is determined by applying an electric field and measuring the velocity of the particles using laser Doppler velocimetry.

Materials:

  • DC-Chol/DOPE liposome suspension

  • Zetasizer instrument

  • Disposable cuvettes (polystyrene for size, folded capillary cells for zeta potential)

  • Nuclease-free water or appropriate buffer for dilution

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in nuclease-free water or the same buffer used for hydration to an appropriate concentration for DLS measurement.[9]

  • Instrument Setup:

    • Turn on the Zetasizer instrument and allow it to warm up.

    • Open the software and set the parameters for the measurement, including sample name, dispersant (water), and measurement type (size and/or zeta potential).[10]

  • Size and PDI Measurement:

    • Transfer the diluted liposome sample to a polystyrene cuvette.

    • Place the cuvette in the instrument.

    • Initiate the measurement. The instrument will typically perform multiple runs and average the results to provide the Z-average diameter and PDI.[9]

  • Zeta Potential Measurement:

    • Transfer the diluted liposome sample to a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Initiate the measurement. The instrument will apply an electric field and measure the particle mobility to calculate the zeta potential.

III. Determination of Nucleic Acid Encapsulation Efficiency

This protocol uses a fluorescent dye exclusion assay to quantify the amount of nucleic acid encapsulated within the liposomes.

Principle: A fluorescent dye that exhibits enhanced fluorescence upon binding to nucleic acids (e.g., SYBR Green I) is used. In the presence of intact liposomes, the dye cannot access the encapsulated nucleic acids, and thus, the fluorescence is low. After lysing the liposomes with a detergent, the nucleic acids are released, bind to the dye, and a significant increase in fluorescence is observed.

Materials:

  • Lipoplex (DC-Chol/DOPE liposomes complexed with nucleic acid) suspension

  • Fluorescent nucleic acid binding dye (e.g., SYBR Green I)

  • Triton X-100 or other suitable detergent

  • TE buffer (Tris-EDTA) or HBS

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Prepare Samples:

    • In a microplate, prepare two sets of wells for each lipoplex sample.

    • To the first set of wells (unlysed), add the lipoplex suspension and buffer.

    • To the second set of wells (lysed), add the lipoplex suspension, buffer, and Triton X-100 (to a final concentration that lyses the liposomes, e.g., 0.1-1%).

  • Add Fluorescent Dye:

    • Add the fluorescent dye to all wells at the recommended concentration.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow for dye binding in the lysed samples.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of all wells using the appropriate excitation and emission wavelengths for the chosen dye.

  • Calculate Encapsulation Efficiency:

    • The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Fluorescencelysed - Fluorescenceunlysed) / Fluorescencelysed] x 100

Visualized Experimental Workflow

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Preparation cluster_1 Step 2: Thin-Film Formation cluster_2 Step 3: Hydration & Sizing cluster_3 Step 4: Final Product dissolve Dissolve DC-Chol & this compound in Chloroform evaporation Solvent Evaporation (Rotary Evaporator) dissolve->evaporation drying High-Vacuum Drying evaporation->drying hydration Hydration with Aqueous Buffer drying->hydration extrusion Extrusion through Polycarbonate Membrane hydration->extrusion final_product DC-Chol/DOPE Liposomes extrusion->final_product

Caption: Workflow for DC-Chol/DOPE Liposome Preparation.

Signaling Pathways and Logical Relationships

The primary application of DC-Chol/DOPE liposomes is in gene delivery, which involves a series of cellular events. The following diagram illustrates the logical flow of this process.

Gene_Delivery_Pathway cluster_lipoplex Extracellular cluster_cell Intracellular lipoplex Cationic Lipoplex (Liposome + Nucleic Acid) endocytosis Endocytosis lipoplex->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (this compound-mediated) endosome->endosomal_escape cytosol Cytosolic Release of Nucleic Acid endosomal_escape->cytosol nucleus Nuclear Entry (for pDNA) cytosol->nucleus translation Translation (for mRNA/siRNA) cytosol->translation

Caption: Cellular Pathway of Liposome-Mediated Gene Delivery.

References

Application Notes and Protocols for the Formulation of DOPE-Containing Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene glycol (PEG)-conjugated lipid.[3][4] Among the helper lipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is frequently utilized in preclinical studies due to its fusogenic properties, which are crucial for the endosomal escape of the mRNA payload into the cytoplasm.[2][5][6] this compound's unique conical shape destabilizes the lipid bilayer, facilitating the transition from a bilayer to a non-bilayer hexagonal phase, a critical step for membrane fusion and subsequent mRNA release.[5] This document provides detailed application notes and protocols for the formulation of this compound-containing LNPs for mRNA delivery.

Core Components of this compound-LNP Formulations

The successful formulation of LNPs for mRNA delivery relies on the careful selection and ratio of its lipid components.

  • Ionizable Cationic Lipid: This is the workhorse of the LNP, responsible for encapsulating the negatively charged mRNA through electrostatic interactions at an acidic pH during formulation.[3][5] At physiological pH, the lipid becomes neutral, reducing toxicity. Examples include DLin-MC3-DMA, SM-102, and ALC-0315.[1][2]

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): As a helper lipid, this compound plays a pivotal role in the endosomal escape of mRNA.[2][5] Its unsaturated tails and small head group favor the formation of non-lamellar structures, which promote the fusion of the LNP with the endosomal membrane, leading to the release of mRNA into the cytoplasm.[4][5]

  • Cholesterol: This structural lipid enhances the stability of the nanoparticles and regulates membrane fluidity and rigidity.[4][5] It fills the gaps between the other lipid molecules, contributing to the overall integrity of the LNP.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formation and to provide a hydrophilic shield that reduces aggregation and prevents opsonization, thereby increasing circulation time.[3]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible and scalable method for the production of uniform LNPs.[7][8] This technique involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase.

Materials:

  • Ionizable lipid (e.g., SM-102) stock solution in ethanol

  • This compound stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid (e.g., C14-PEG-2000) stock solution in ethanol[9]

  • mRNA stock solution in an acidic buffer (e.g., 10 mM citrate buffer, pH 3-4)[10][11]

  • 200 proof ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop)

Procedure:

  • Preparation of the Organic Phase (Lipid Mix):

    • In a sterile tube, combine the stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in the desired molar ratio. A commonly used molar ratio is 48:10:40:2 (ionizable lipid:this compound:cholesterol:PEG-lipid).[9]

    • Add pure ethanol to achieve the final desired total lipid concentration. Vortex the solution to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA stock solution in the acidic citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions. Prime the system with ethanol and then with the aqueous buffer.

    • Load the organic phase and the aqueous phase into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[7]

    • Initiate the mixing process. The rapid mixing of the two phases leads to a change in polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis cassette (e.g., 20k MWCO).[12] This step also neutralizes the surface charge of the LNPs.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP formulation using a suitable method like ultrafiltration.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage:

    • Store the formulated LNPs at 4°C for short-term use. For long-term storage, stability studies are recommended. Some formulations may lose effectiveness over time at 4°C.[9]

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS. Analyze the sample using a DLS instrument to determine the average particle size (Z-average diameter) and the PDI, which indicates the size distribution homogeneity. A PDI value below 0.2 is generally considered acceptable for LNP formulations.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS). The zeta potential is measured to determine the surface charge of the nanoparticles. At physiological pH, LNPs should have a near-neutral surface charge.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA amount.

    • In the second set, do not add the lysis buffer. This will measure the amount of free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets of samples. The reagent fluoresces upon binding to RNA.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

The following tables summarize typical quantitative data for this compound-containing LNPs formulated for mRNA delivery.

Table 1: Example LNP Formulations with Different Helper Lipids and Molar Ratios

Formulation IDIonizable Lipid (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Reference
Standard LNP 50DSPC (10)38.51.5[13]
This compound-LNP 1 48This compound (10)402[9]
This compound-LNP 2 20This compound (30)400.75[10]
Lung-Targeted 50This compound or DPPC (15-20)VariesVaries[3]
Spleen-Targeted VariesThis compound (60)10Varies[3]

Table 2: Physicochemical Characteristics of Formulated LNPs

Formulation IDAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
mRNA-LNP 110< 0.2-4~90[14]
This compound/DC-Chol LNP ~100-150< 0.2Positive> 60[6]

Visualization of Experimental Workflow

The following diagram illustrates the microfluidic-based workflow for the formulation of this compound-containing LNPs for mRNA delivery.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Downstream Processing cluster_characterization Quality Control organic_phase Organic Phase (Lipids in Ethanol) microfluidics Microfluidic Mixing organic_phase->microfluidics aqueous_phase Aqueous Phase (mRNA in Citrate Buffer) aqueous_phase->microfluidics dialysis Dialysis (vs. PBS) Buffer Exchange microfluidics->dialysis Self-Assembly concentration Concentration (Optional) dialysis->concentration characterization Characterization - Size (DLS) - PDI - Zeta Potential - Encapsulation Efficiency concentration->characterization final_product Final LNP Formulation characterization->final_product QC Passed

Caption: Workflow for this compound-LNP formulation using microfluidics.

The diagram below illustrates the proposed mechanism of endosomal escape facilitated by this compound.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_escape Endosomal Escape Mechanism LNP LNP Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Acidification Endosomal Acidification (Low pH) Endosome->Acidification Protonation Ionizable Lipid Protonation (+) Acidification->Protonation DOPE_Action This compound promotes Hexagonal Phase Protonation->DOPE_Action Membrane_Fusion Membrane Fusion & Destabilization DOPE_Action->Membrane_Fusion mRNA_Release mRNA Release into Cytoplasm Membrane_Fusion->mRNA_Release

Caption: Role of this compound in endosomal escape of mRNA.

References

Application Notes and Protocols: A Step-by-Step Guide to the DOPE Liposome Hydration Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are widely utilized as delivery vehicles for a variety of therapeutic agents, including small molecules, proteins, and nucleic acids. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a commonly used neutral, non-bilayer-forming lipid that is often incorporated into liposomal formulations to enhance their fusogenic properties and facilitate the endosomal escape of encapsulated contents. The thin-film hydration method is a robust and widely adopted technique for the preparation of liposomes.[1] This document provides a detailed, step-by-step protocol for the preparation of this compound-containing liposomes using the thin-film hydration method, along with key quantitative parameters and characterization techniques.

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Additional lipids (e.g., cationic lipids like DOTAP, cholesterol) as required by the formulation

  • Organic solvent (e.g., chloroform, methanol, or a mixture thereof)[2]

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES-buffered saline, Tris buffer)[3][4]

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump[5]

  • Water bath or heating block

  • Bath sonicator or probe sonicator[6]

  • Extruder and polycarbonate membranes (optional, for size control)

Step-by-Step Thin-Film Hydration Method
  • Lipid Dissolution : Dissolve this compound and any other lipids in an appropriate organic solvent or solvent mixture in a round-bottom flask.[2] The typical concentration of the lipid solution ranges from 1-10 mg/mL.[1] Ensure the lipids are completely dissolved to form a clear solution.

  • Thin Film Formation : Evaporate the organic solvent using a rotary evaporator under reduced pressure.[1] This process should be carried out at a temperature above the phase transition temperature of the lipids to ensure a uniform, thin lipid film on the inner surface of the flask. For larger volumes, rotary evaporation is recommended, while for smaller volumes (<1 mL), a gentle stream of nitrogen or argon gas can be used.

  • Removal of Residual Solvent : Place the flask under a high vacuum for at least 4 hours to overnight to ensure the complete removal of any residual organic solvent.[5] This step is critical to prevent any potential toxicity from the solvent in the final liposome formulation.

  • Hydration : Add the aqueous hydration buffer to the flask containing the thin lipid film. The composition of the buffer should be chosen based on the intended application of the liposomes.[4] The hydration process is typically carried out at a temperature above the lipid's phase transition temperature with gentle agitation (e.g., vortexing or manual swirling) to facilitate the swelling and detachment of the lipid film, leading to the formation of multilamellar vesicles (MLVs).[5][6]

  • Vesicle Size Reduction (Optional but Recommended) : The initially formed MLVs are typically heterogeneous in size.[3] To achieve a more uniform size distribution and produce smaller unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), further processing is required.[3]

    • Sonication : The liposome suspension can be sonicated using a bath or probe sonicator.[6] Bath sonication is generally milder, while probe sonication provides higher energy for size reduction but carries a risk of lipid degradation and contamination.

    • Extrusion : This is a widely used method to obtain liposomes with a defined and narrow size distribution. The MLV suspension is repeatedly passed through polycarbonate membranes with specific pore sizes (e.g., 100 nm or 200 nm) using a high-pressure extruder.[7]

  • Characterization : The resulting liposomes should be characterized for their physicochemical properties.

Data Presentation

The following table summarizes key quantitative data for the preparation of this compound-containing liposomes using the thin-film hydration method, compiled from various sources.

ParameterTypical ValuesNotes
Lipid Composition
This compound Molar Ratio1:1 or 3:1 with a cationic lipid (e.g., DOTAP)This compound is often used as a helper lipid to enhance fusogenicity.[1]
Total Lipid Concentration (in organic solvent)1-10 mg/mLTo ensure complete dissolution.[1]
Final Total Lipid Concentration (in aqueous suspension)1-2 mMA typical concentration for many applications.[5]
Solvent Evaporation
Rotary Evaporation TemperatureAbove the phase transition temperature of the lipidsEnsures a uniform lipid film.
Vacuum Drying Time≥ 4 hoursFor complete removal of residual solvent.[5]
Hydration
Hydration Buffer Examples10 mM Tris, 100 mM NaCl, pH 7.0; 100 mM HEPES, pH 7.6The choice of buffer depends on the specific application.[3]
Hydration Temperature> 45 °C (above the main transition temperature)Facilitates the formation of the lipid bilayer.[6]
Hydration Time1 hour with gentle stirringAllows for complete hydration of the lipid film.[6]
Size Reduction
Sonication2-5 minutes (bath sonication)To reduce the size of multilamellar vesicles.
Extrusion10-21 passes through polycarbonate membranes (e.g., 100 nm)To obtain a homogenous population of unilamellar vesicles.[7]
Liposome Characteristics
Size (Hydrodynamic Diameter)140 - 215 nmDependent on the lipid composition and preparation method.[8]
Polydispersity Index (PDI)< 0.2Indicates a relatively monodisperse population of liposomes.[9]
Zeta Potential+30 to +40 mV (for this compound/cationic lipid formulations)A measure of the surface charge and stability of the liposomes.[8]

Mandatory Visualization

DOPE_Liposome_Hydration_Workflow cluster_0 Step 1: Lipid Preparation cluster_1 Step 2: Thin Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Size Reduction (Optional) cluster_4 Step 5: Final Product A Dissolve this compound & other lipids in organic solvent B Evaporate solvent (Rotary Evaporator) A->B Clear lipid solution C Dry under high vacuum B->C Thin lipid film D Add aqueous buffer C->D Solvent-free lipid film E Agitate above lipid phase transition temp. D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Sonication F->G H Extrusion F->H I Unilamellar Vesicles (SUVs or LUVs) G->I H->I

Caption: Experimental workflow for this compound liposome preparation by the thin-film hydration method.

References

Enhancing Gene Transfection Efficiency with DOPE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Efficient gene delivery is a cornerstone of modern molecular biology, with wide-ranging applications in basic research, drug discovery, and gene therapy. Non-viral gene delivery methods, particularly those utilizing cationic liposomes, offer a safer alternative to viral vectors. However, the efficiency of liposome-mediated transfection can be a limiting factor. The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), into cationic liposome formulations has been shown to significantly enhance gene transfection efficiency in a variety of cell types.

Mechanism of Action: The Role of this compound in Endosomal Escape

The primary barrier to successful gene transfection is the delivery of the nucleic acid cargo from the endosome to the cytoplasm. After a lipoplex (cationic liposome/DNA complex) is internalized by a cell via endocytosis, it becomes trapped within an endosome. For the genetic material to be expressed, it must escape this vesicle before it fuses with a lysosome, which would lead to its degradation.

This compound is a fusogenic lipid that plays a crucial role in facilitating this endosomal escape.[1] Due to its conical shape, this compound has a propensity to form inverted hexagonal (HII) phase structures, particularly in the acidic environment of the late endosome.[2][3] This structural transition from a lamellar (bilayer) phase to a non-bilayer hexagonal phase disrupts the endosomal membrane, leading to the release of the lipoplex into the cytoplasm. In contrast, helper lipids like dioleoylphosphatidylcholine (DOPC), which have a more cylindrical shape, tend to form stable bilayers and are less effective at promoting endosomal escape.

Optimizing Transfection Efficiency with this compound

The ratio of the cationic lipid to this compound is a critical parameter for optimizing transfection efficiency, and this optimal ratio can be cell-type dependent.[2] For instance, studies have shown that for Huh7 and AGS cells, a DOTAP:this compound weight ratio of 1:0 or 3:1 is optimal, while for COS7 cells, a 3:1 or 1:1 ratio is preferred, and for A549 cells, a 1:1 or 1:3 ratio yields the best results.[2] Similarly, for siRNA delivery using DC-Chol, a 1:1 molar ratio of DC-Chol to this compound was found to be most efficient.[4] Therefore, empirical testing of different ratios is often necessary to achieve the highest transfection efficiency for a specific cell line and application.

Quantitative Data on this compound-Mediated Transfection Enhancement

The inclusion of this compound in cationic liposome formulations has been demonstrated to significantly increase gene expression in various cell lines. The following tables summarize quantitative data from studies comparing transfection efficiencies of formulations with and without this compound.

Table 1: Effect of this compound on Transfection Efficiency with DOTAP

Cell LineCationic LipidHelper LipidLipid:DNA Ratio (w/w)Transfection Efficiency (% positive cells or Relative Light Units - RLU)Reference
293TDOTAPNone50:1Lower Efficiency[5][6]
293TPC:DOTAPThis compound50:1 (charge ratio)Higher Efficiency[5][6]
Huh7DOTAPNone (T1P0)-High Efficiency[2]
Huh7DOTAPThis compound (T3P1)3:1High Efficiency[2]
COS7DOTAPNone (T1P0)-Moderate Efficiency[2]
COS7DOTAPThis compound (T1P1)1:1High Efficiency[2]
A549DOTAPNone (T1P0)-Low Efficiency[2]
A549DOTAPThis compound (T1P3)1:3High Efficiency[2]

Table 2: Effect of this compound on Transfection Efficiency with DC-Chol

| Cell Line | Cationic Lipid | Helper Lipid | Molar Ratio (DC-Chol:this compound) | Reporter Gene | Transfection Efficiency | Reference | |---|---|---|---|---|---| | Melanoma | AC | None | - | β-galactosidase | Lower Activity |[3] | | Melanoma | AC | this compound | - | β-galactosidase | Higher Activity |[3] | | Melanoma | MC | None | - | β-galactosidase | Lower Activity |[3] | | Melanoma | MC | this compound | - | β-galactosidase | Higher Activity |[3] | | Melanoma | DC | None | - | β-galactosidase | Lower Activity |[3] | | Melanoma | DC | this compound | - | β-galactosidase | Higher Activity |[3] | | Melanoma | TC | None | - | β-galactosidase | Lower Activity |[3] | | Melanoma | TC | this compound | - | β-galactosidase | Higher Activity |[3] | | Various | DC-Chol | this compound | 1:2 | pDNA | Most Efficient |[4] | | Various | DC-Chol | this compound | 1:1 | siRNA | Most Efficient |[4] |

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes Containing this compound (Thin-Film Hydration Method)

This protocol describes a general method for preparing cationic liposomes incorporating this compound using the thin-film hydration technique.

Materials:

  • Cationic lipid (e.g., DOTAP, DC-Chol)

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional, for uniform liposome size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of the cationic lipid and this compound in chloroform. The molar ratio of cationic lipid to this compound should be optimized for the specific application (common ratios are 1:1 or 1:2). b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the wall of the flask. c. To ensure complete removal of the solvent, further dry the lipid film under a gentle stream of nitrogen gas or in a vacuum desiccator for at least 1 hour.

  • Hydration: a. Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) to the flask. The volume of the aqueous solution will determine the final lipid concentration. b. Gently rotate the flask to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can be facilitated by gentle warming.

  • Sonication (Size Reduction): a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids. Continue until the suspension becomes clear.

  • Extrusion (Optional): a. For a more uniform liposome size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they should be protected from light and oxidation.

Protocol 2: Gene Transfection in a 24-Well Plate Format Using this compound-Containing Liposomes

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate. All amounts are on a per-well basis and should be optimized for the specific cell line and plasmid.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA (high purity, 0.5-1.0 µg/µL)

  • Prepared cationic liposomes containing this compound

  • Sterile microcentrifuge tubes

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For many cell lines, this is approximately 5 x 10^4 cells per well in 0.5 mL of complete culture medium.[7] b. Incubate the cells overnight at 37°C in a humidified CO2 incubator.

  • Formation of Lipoplexes (Liposome-DNA Complexes): a. On the day of transfection, for each well, prepare two sterile microcentrifuge tubes. b. In Tube A, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium. Mix gently by flicking the tube. c. In Tube B, dilute the optimized amount of the this compound-containing liposome suspension (e.g., 1-2 µL) into 50 µL of serum-free medium. Mix gently. d. Add the diluted DNA from Tube A to the diluted liposomes in Tube B. Important: Always add the DNA to the liposomes, not the other way around. e. Mix the combined solution gently by pipetting up and down a few times. f. Incubate the lipoplex solution at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: a. Gently aspirate the culture medium from the cells in the 24-well plate. b. Wash the cells once with 0.5 mL of serum-free medium. c. Add 400 µL of serum-free medium to the 100 µL of lipoplex solution. d. Gently add the 500 µL of the final lipoplex solution dropwise to the cells in each well. e. Rock the plate gently to ensure even distribution of the complexes. f. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, gently aspirate the transfection medium. b. Add 0.5 mL of complete culture medium (containing serum) to each well. c. Return the plate to the incubator and culture for 24-72 hours before assaying for gene expression.

Visualizations

G Mechanism of this compound-Mediated Endosomal Escape cluster_0 Extracellular Space cluster_1 Cytoplasm Lipoplex Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Late_Endosome Late_Endosome Endosome->Late_Endosome Maturation (pH drop) Released_DNA Released_DNA Late_Endosome->Released_DNA This compound-mediated Membrane Fusion Nucleus Nucleus Released_DNA->Nucleus Nuclear Import Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription & Translation

Caption: Mechanism of this compound-mediated endosomal escape of genetic material.

G Experimental Workflow for Gene Transfection Using this compound Start Start Prepare_Liposomes Prepare Cationic Liposomes with this compound Start->Prepare_Liposomes Seed_Cells Seed Cells in Culture Plate Start->Seed_Cells Prepare_Lipoplexes Form Lipoplexes (Liposome + DNA) Prepare_Liposomes->Prepare_Lipoplexes Seed_Cells->Prepare_Lipoplexes Transfect_Cells Incubate Cells with Lipoplexes Prepare_Lipoplexes->Transfect_Cells Post_Transfection_Care Replace Medium and Incubate Transfect_Cells->Post_Transfection_Care Assay Assay for Gene Expression Post_Transfection_Care->Assay End End Assay->End

Caption: A typical experimental workflow for gene transfection using this compound-containing liposomes.

References

Application Notes and Protocols: Optimization of DOPE Concentration for siRNA Lipoplexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes. However, the clinical translation of siRNA is hindered by its inherent instability and poor cellular uptake. Cationic liposomes are promising non-viral vectors that can encapsulate and protect siRNA, forming lipoplexes that facilitate its delivery into target cells.

The efficiency of these lipoplexes is critically dependent on their lipid composition. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a widely used "helper" lipid in siRNA lipoplex formulations. Its unique fusogenic properties are essential for one of the most significant barriers to effective siRNA delivery: endosomal escape. This document provides a comprehensive overview of the role of this compound, summarizes key data on how its concentration affects lipoplex properties, and offers detailed protocols for the preparation and evaluation of siRNA lipoplexes.

The Role of this compound in Endosomal Escape

This compound's primary role is to facilitate the release of siRNA from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC). This compound has a cone-shaped molecular structure that promotes the formation of a non-bilayer hexagonal (HII) phase, particularly in the acidic environment of the late endosome. This structural transition destabilizes the endosomal membrane, leading to the release of the lipoplex contents into the cytosol.[1][2]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) lipoplex siRNA Lipoplex (Cationic Lipid + this compound + siRNA) endosome_entry Endosomal Uptake lipoplex->endosome_entry Endocytosis membrane_destabilization This compound induces Hexagonal (HII) Phase Membrane Destabilization endosome_entry->membrane_destabilization Endosomal Maturation (pH drop) cytoplasm Cytoplasm membrane_destabilization->cytoplasm siRNA Release risc RISC Assembly & Gene Silencing cytoplasm->risc

Figure 1. Mechanism of this compound-facilitated endosomal escape of siRNA lipoplexes.

Data on Lipoplex Formulations with Varying this compound Concentrations

The optimal concentration of this compound is a balance between maximizing gene silencing efficiency and minimizing cytotoxicity. The following tables summarize the physicochemical and biological properties of various siRNA lipoplex formulations containing this compound, as reported in the literature.

Table 1: Physicochemical Properties of siRNA Lipoplexes with Varying Lipid Compositions
Formulation (Molar Ratio)Cationic LipidHelper Lipid(s)N/P RatioParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
D2CHDOTAPThis compound/HSPC/Chol (1:3.3:2.6)2.0147.5 ± 2.89+12.26 ± 0.5498.2[3]
Lipthis compoundDOTAPThis compound/Chol (1:2)5:1133 ± 2+3.3 ± 0.2>95[4]
Lipthis compoundDOTAPThis compound/Chol (1:2)16:1142 ± 1+2.7 ± 0.1>95[4]
Formulation 1DOTAPChol/DOPE (0.75:0.5)2.5185.3 ± 10.3+18.9 ± 0.8>95 (at N/P > 1.25)[5]
Formulation 2DOTAPChol/DOPE (0.5:0.5)2.5184.2 ± 3.6+23.8 ± 1.2>95 (at N/P > 1.25)[5]
Formulation 3DOTAPThis compound (1:1)2.5179.9 ± 1.1+24.6 ± 1.4>95 (at N/P > 1.25)[5]
Formulation 4DC-CholThis compound (1:1)2.5199.1 ± 1.9+17.3 ± 1.2>95 (at N/P > 1.25)[5]

N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA.

Table 2: In Vitro Biological Activity of siRNA Lipoplexes
Formulation (Molar Ratio)Cell LinesiRNA ConcentrationN/P RatioGene Silencing Efficiency (%)Cell Viability (%)Reference
D2CHA549, H129950 pM - 5 nM2.5 - 12.5Significant knockdown (not quantified)>80% at N/P 7.5[3]
Formulation 1A549100 nM2.5~40~89[5]
Formulation 2A549100 nM2.5~50~70[5]
Formulation 3A549100 nM2.5~80~90[5]
Formulation 4A549100 nM2.5~80~75[5]

Experimental Design and Protocols

Optimizing the this compound concentration for a specific application requires a systematic approach. The following workflow outlines the key steps, from formulation to in vitro evaluation.

G formulation 1. Lipoplex Formulation (Varying this compound Molar Ratio) thin_film Thin-Film Hydration formulation->thin_film physchem 2. Physicochemical Characterization dls Particle Size (DLS) physchem->dls zeta Zeta Potential physchem->zeta gel Encapsulation Efficiency (Gel Retardation / RiboGreen) physchem->gel invitro 3. In Vitro Evaluation viability Cytotoxicity Assay (MTT) invitro->viability silencing Gene Silencing Assay (qRT-PCR) invitro->silencing optimization 4. Data Analysis & Optimization analysis Compare Formulations optimization->analysis thin_film->physchem dls->invitro zeta->invitro gel->invitro viability->optimization silencing->optimization

Figure 2. Workflow for optimizing this compound concentration in siRNA lipoplexes.
Protocol 1: Preparation of siRNA Lipoplexes (Thin-Film Hydration Method)

This protocol describes a common method for preparing cationic liposomes which are subsequently complexed with siRNA.[3][6]

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (this compound)

  • Other lipids as required (e.g., Cholesterol)

  • Chloroform

  • RNase-free water or buffer (e.g., TE buffer)

  • siRNA stock solution

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid and this compound (and any other lipids) in chloroform in a round-bottom flask at the desired molar ratios.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at 45-60°C to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate volume of RNase-free water or buffer by vortexing for 30-60 seconds. The temperature should be above the phase transition temperature of the lipids (e.g., 60°C).[6] This results in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes at a temperature above the lipid phase transition temperature to form small unilamellar vesicles (SUVs).

  • Lipoplex Formation:

    • Dilute the siRNA stock solution to the desired concentration in RNase-free buffer.

    • Add the prepared liposome suspension to the siRNA solution at the desired N/P ratio.

    • Vortex briefly (e.g., 10 seconds) and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-liposome complexes (lipoplexes).

Protocol 2: Characterization of siRNA Lipoplexes

A. Particle Size and Zeta Potential: [5][6]

  • Dilute the lipoplex suspension in RNase-free water to an appropriate concentration for measurement.

  • Use Dynamic Light Scattering (DLS) to measure the Z-average diameter and Polydispersity Index (PDI).

  • Use Laser Doppler Velocimetry (integrated into most DLS instruments) to measure the zeta potential.

  • Perform measurements in triplicate at 25°C.

B. siRNA Encapsulation Efficiency (Gel Retardation Assay): [3][5]

  • Prepare a 2-4% agarose gel in an appropriate buffer (e.g., TAE) containing a nucleic acid stain (e.g., Ethidium Bromide or a safer alternative).

  • Load lipoplex samples prepared at various N/P ratios into the wells of the gel.

  • Load a sample of "naked" (uncomplexed) siRNA as a control.

  • Run the gel electrophoresis at a constant voltage (e.g., 75-100 V) for an appropriate time.

  • Visualize the gel under UV light. The N/P ratio at which the siRNA band disappears or is significantly diminished in the well indicates the point of efficient complexation.

C. siRNA Encapsulation Efficiency (Quant-iT RiboGreen Assay): This method provides a quantitative measure of encapsulation.

  • Prepare two sets of lipoplex samples.

  • In the first set, measure the fluorescence of the intact lipoplexes. This corresponds to the amount of unencapsulated siRNA.

  • In the second set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the liposomes and release the encapsulated siRNA. Measure the total fluorescence.[7]

  • Create a standard curve using known concentrations of siRNA.

  • Calculate the encapsulation efficiency (EE%) using the formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Protocol 3: In Vitro Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the lipoplex formulations.[3]

Materials:

  • Target cells (e.g., A549, H1299)

  • 96-well cell culture plates

  • Complete cell culture medium

  • siRNA lipoplexes

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing the siRNA lipoplexes at various concentrations or N/P ratios. Include untreated cells as a control.

  • Incubate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 4: In Vitro Gene Silencing Assay (qRT-PCR)

This protocol quantifies the knockdown of the target mRNA.

Materials:

  • Target cells

  • 24-well cell culture plates

  • siRNA lipoplexes (targeting a specific gene and a non-targeting control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Transfect the cells with the siRNA lipoplexes (e.g., at a final siRNA concentration of 50 nM). Include a negative control (non-targeting siRNA) and an untreated control.

  • Incubate for 48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing it to the control groups.

Relationship Between this compound Concentration and Lipoplex Properties

The concentration of this compound in a lipoplex formulation has a multifaceted impact on its characteristics and performance. Finding the optimal concentration is often a trade-off between these different effects.

G This compound Increasing this compound Concentration escape Endosomal Escape This compound->escape Increases (up to a point) cytotoxicity Cytotoxicity This compound->cytotoxicity Can Increase stability Structural Stability This compound->stability Decreases silencing Gene Silencing Efficiency escape->silencing Increases

Figure 3. Impact of increasing this compound concentration on key lipoplex properties.

Conclusion and Recommendations

The inclusion of this compound is crucial for the efficacy of many siRNA lipoplex formulations due to its ability to promote endosomal escape. The optimal this compound concentration is highly dependent on the specific cationic lipid used, the presence of other helper lipids like cholesterol, the N/P ratio, and the target cell type.

Based on available data, formulations with a this compound molar ratio equal to or greater than the cationic lipid (e.g., 1:1) often exhibit superior gene silencing.[5] For example, formulations of DOTAP/DOPE (1:1) and DC-Chol/DOPE (1:1) showed approximately 80% mRNA knockdown.[5] However, increasing this compound content must be balanced with potential decreases in lipoplex stability and increases in cytotoxicity.

Recommendations for Researchers:

  • Systematic Screening: When developing a new lipoplex formulation, it is advisable to screen a range of this compound molar ratios (e.g., from 0.5 to 2.0 relative to the cationic lipid).

  • Comprehensive Characterization: Thoroughly characterize each formulation for its physicochemical properties (size, zeta potential, encapsulation efficiency) as these are critical determinants of biological activity.

  • Multiple N/P Ratios: Evaluate the performance of promising lipid compositions at several N/P ratios, as the optimal charge ratio can vary between formulations.

  • Cell-Type Specificity: The optimal formulation may vary between different cell lines. It is essential to perform optimization studies in the specific cell type relevant to the intended application.

By following the protocols and considering the principles outlined in these application notes, researchers can systematically optimize the this compound concentration in their siRNA lipoplexes to achieve maximal gene silencing with minimal toxicity.

References

The Role of DOPE in CRISPR/Cas9 Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of CRISPR/Cas9 technology has revolutionized the field of gene editing, offering unprecedented potential for therapeutic interventions. However, the efficient and safe delivery of the CRISPR/Cas9 machinery into target cells remains a critical challenge. Lipid-based nanoparticles (LNPs) have emerged as a promising non-viral vector for this purpose. Among the various components of LNPs, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) plays a pivotal role in enhancing the delivery efficiency. This document provides detailed application notes on the use of this compound in CRISPR/Cas9 delivery systems, along with comprehensive experimental protocols for formulation, cell-based assays, and in vivo applications.

Introduction to this compound in CRISPR/Cas9 Delivery

This compound is a fusogenic phospholipid commonly incorporated into lipid-based drug delivery systems. Its unique conical shape, arising from the large oleoyl acyl chains and small ethanolamine headgroup, disrupts the stable bilayer structure of lipid membranes. This property is crucial for the endosomal escape of the CRISPR/Cas9 cargo. After an LNP is internalized by a cell via endocytosis, it becomes entrapped within an endosome. The acidic environment of the endosome protonates cationic or ionizable lipids within the LNP, leading to electrostatic interactions with the endosomal membrane. This compound synergizes with this process by promoting the formation of an inverted hexagonal phase, which destabilizes the endosomal membrane and facilitates the release of the CRISPR/Cas9 components into the cytoplasm, a critical step for subsequent nuclear entry and gene editing.[1][2]

Quantitative Data on this compound-Containing CRISPR/Cas9 Delivery Systems

The inclusion of this compound in LNP formulations has been shown to significantly enhance gene editing efficiency. The following tables summarize quantitative data from various studies, highlighting the impact of this compound on delivery efficacy.

Table 1: In Vitro Gene Editing Efficiency Using this compound-Containing Lipid Nanoparticles

LNP Composition (Molar Ratio)CargoCell LineTarget GeneGene Editing Efficiency (%)Reference
DOTAP/DOPE/Cholesterol/Chol-PEGCas9/sgRNA plasmidsHEK293 (stably expressing GFP)GFP39% (knockout)Kim et al., 2019[3]
DOTAP/DOPE/Cholesterol/DSPE-PEG-2000pCas9 and HPV 16 E6/E7-specific sgRNASiHa (human cervical cancer cells)HPV 16 E6/E7Suppression of target viral proteins[2]

Table 2: In Vivo Gene Editing Efficiency Using this compound-Containing Lipid Nanoparticles

LNP Composition (Molar Ratio)CargoAnimal ModelTarget Gene/OrganGene Editing OutcomeReference
Ionizable lipid/DOPE/Cholesterol/PEG-ceramide (26.5:20:52:1.5)Cas9 mRNA/sgRNAHemophilia A and B miceAntithrombin (AT) in liverSignificant reduction of serum AT, recovery of bleeding phenotypeLee et al., 2022

Experimental Protocols

This section provides detailed protocols for the formulation of this compound-containing LNPs and the subsequent evaluation of their gene editing efficiency.

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles for CRISPR/Cas9 Plasmid Delivery

This protocol is adapted from the work of Kim et al. (2019) for the preparation of liposomes for delivering CRISPR/Cas9 plasmids.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Cholesterol

  • Cholesterol-polyethylene glycol (Chol-PEG)

  • Chloroform

  • Cas9/sgRNA plasmid DNA

  • Nuclease-free water

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DOTAP, this compound, Cholesterol, and Chol-PEG in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles (MLVs).

  • Liposome Sonication and Extrusion:

    • Sonciate the MLV suspension using a probe sonicator to reduce the size of the vesicles.

    • Extrude the sonicated liposome suspension through a 100 nm polycarbonate membrane multiple times using a lipid extruder to obtain unilamellar liposomes of a defined size.

  • Lipoplex Formation:

    • Dilute the Cas9/sgRNA plasmid DNA in nuclease-free water.

    • Add the liposome suspension to the diluted plasmid DNA at the desired N/P ratio (nitrogen atoms in cationic lipid to phosphate atoms in DNA).

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

Protocol 2: In Vitro Transfection of HEK293 Cells

Materials:

  • HEK293 cells (or a specific reporter cell line, e.g., GFP-expressing HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipoplexes from Protocol 1

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

  • Transfection:

    • On the day of transfection, replace the cell culture medium with fresh, pre-warmed DMEM with 10% FBS.

    • Dilute the prepared lipoplexes in Opti-MEM.

    • Add the diluted lipoplexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation, replace the transfection medium with fresh, complete DMEM.

    • Incubate the cells for 48-72 hours before assessing gene editing efficiency.

Protocol 3: Quantification of Gene Editing Efficiency

The T7E1 assay is a common method to detect insertions and deletions (indels) resulting from CRISPR/Cas9-mediated non-homologous end joining (NHEJ).

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • Taq DNA polymerase

  • dNTPs

  • T7 Endonuclease I and reaction buffer

  • Agarose gel and electrophoresis system

Procedure:

  • Genomic DNA Extraction:

    • Harvest the transfected cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the target genomic region using PCR with primers flanking the CRISPR/Cas9 target site. A typical amplicon size is 500-1000 bp.

  • Heteroduplex Formation:

    • Denature the PCR product by heating to 95°C for 5 minutes.

    • Gradually re-anneal the DNA by slowly cooling the sample to room temperature. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.

  • T7E1 Digestion:

    • Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-30 minutes. T7E1 will cleave the mismatched DNA in the heteroduplexes.

  • Gel Electrophoresis:

    • Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful gene editing.

    • Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of indel formation.

For reporter cell lines expressing a fluorescent protein like GFP, flow cytometry provides a quantitative measure of gene knockout.

Materials:

  • Transfected GFP-expressing cells

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Wash the transfected cells with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Gate the live cell population based on forward and side scatter.

    • Measure the percentage of GFP-negative cells in the transfected population compared to a non-transfected control.

Visualizations

Signaling Pathways and Experimental Workflows

Endosomal_Escape_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Endosome Endosome (Acidic pH) LNP This compound-containing LNP (CRISPR/Cas9 Cargo) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis Membrane_Destabilization Membrane Destabilization (this compound-mediated) LNP_Endosome->Membrane_Destabilization Lower pH protonates lipids CRISPR_Release CRISPR/Cas9 Released Membrane_Destabilization->CRISPR_Release Endosomal Escape Cytoplasm Cytoplasm CRISPR_Release->Cytoplasm

Caption: Mechanism of this compound-mediated endosomal escape.

LNP_Formulation_Workflow start Start: Prepare Lipid Stocks (this compound, Cationic Lipid, Cholesterol, PEG-Lipid) dissolve Dissolve Lipids in Ethanol start->dissolve aqueous Prepare Aqueous Phase (CRISPR/Cas9 in buffer) start->aqueous mixing Microfluidic Mixing dissolve->mixing aqueous->mixing dialysis Dialysis to Remove Ethanol & Buffer Exchange mixing->dialysis characterization Characterize LNPs (Size, Zeta Potential, Encapsulation Efficiency) dialysis->characterization end End: Sterile Filtration & Storage characterization->end

Caption: Workflow for LNP formulation.

Conclusion

This compound is a critical component in many lipid-based CRISPR/Cas9 delivery systems, significantly enhancing their efficiency by facilitating endosomal escape. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals working to optimize non-viral gene editing therapies. Further research into novel lipid compositions and formulations will continue to improve the safety and efficacy of these promising therapeutic platforms.

References

Application Notes and Protocols for DOPE-Based Liposome Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo application of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). This compound is a key lipid in drug delivery systems due to its fusogenic properties, which can facilitate the release of encapsulated cargo into the cytoplasm of target cells. This is particularly advantageous for delivering nucleic acids, proteins, and small molecule drugs that need to reach intracellular targets to exert their therapeutic effect.

This compound-based liposomes are often formulated with other lipids to enhance stability and trigger cargo release in response to specific physiological cues, such as the acidic environment of tumors or endosomes. Common formulations include cationic liposomes for nucleic acid delivery and pH-sensitive liposomes for tumor-targeted drug delivery.

Data Presentation: Physicochemical Characteristics of this compound-Based Liposomes

The following tables summarize typical quantitative data for different this compound-based liposome formulations, providing a basis for comparison and formulation selection.

Liposome FormulationCo-Lipid(s)Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
Cationic LiposomesDOTAP1:1140 - 215~0.2+30 to +41>90 (for nucleic acids)[1]
pH-Sensitive LiposomesCHEMS6:4160 - 170<0.2Negative>85 (for doxorubicin)[2]
PEGylated pH-SensitiveCHEMS, DSPE-PEG20005.8:3.7:0.5~130NarrowNot specifiedHigh[3]
Fusogenic LiposomesDOTAP, Aromatic Compound1:1:0.1140 - 215Monomodal+30 to +40Not specified for a specific drug[1]

Table 1: Comparative physicochemical characteristics of various this compound-based liposome formulations.

DrugLiposome FormulationpHCumulative Release (%)Time (h)Reference(s)
DoxorubicinThis compound/CHEMS5.0~80Not specified[4]
DoxorubicinThis compound/CHEMS7.4~50Not specified[4]
DaunorubicinThis compound/Cholesterol/DSPE-mPEG/CL/SA5.5Rapid release1[5]
DaunorubicinThis compound/Cholesterol/DSPE-mPEG/CL/SA7.4Good retention1[5]
GemcitabineCleavable PEG-pSL5.0~78Not specified[6]
GemcitabinePEG-pSL5.0~58Not specified[6]
PaclitaxelThis compound/SWNH4.6~90180[4]
PaclitaxelThis compound/SWNH7.2<3180[4]

Table 2: In vitro drug release from pH-sensitive this compound-based liposomes.

Animal ModelTumor TypeLiposome Formulation% Injected Dose in TumorTime PointReference(s)
MouseColorectal AdenocarcinomaLiposomal Doxorubicin~10-fold higher than pancreaticNot specified[7]
4T1 Tumor-bearing MiceBreast CancerPEG-ACGs-Lipo (over-threshold)Significantly enhancedNot specified[8][9]
U87 Tumor-bearing MiceGlioblastomaPEG-ACGs-Lipo (over-threshold)Significantly enhancedNot specified[8]

Table 3: In vivo tumor accumulation of liposomal drugs.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing this compound-based liposomes, which can be adapted for cationic and pH-sensitive formulations by selecting the appropriate lipid compositions.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Co-lipid(s) (e.g., DOTAP for cationic, CHEMS for pH-sensitive)

  • Cholesterol (optional, for stability)

  • DSPE-PEG2000 (optional, for PEGylation)

  • Chloroform or a chloroform-methanol mixture

  • Aqueous hydration buffer (e.g., PBS pH 7.4, or a buffer containing the drug to be encapsulated)

  • Rotary evaporator

  • Round-bottom flask

  • Vacuum pump

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in the desired molar ratios in chloroform in a round-bottom flask.[10][11]

    • Ensure the lipids are completely dissolved to form a clear solution.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature should be maintained above the transition temperature (Tc) of all lipids.[12][13]

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the lipid film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the dry lipid film with the aqueous buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration.[12]

    • The temperature of the hydration buffer should be above the Tc of the lipids.[12]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[12]

  • Size Reduction (Sonication or Extrusion):

    • Sonication: For smaller vesicles, sonicate the MLV suspension in a bath sonicator. The duration of sonication will influence the final size and should be optimized.[10]

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[14] This process should be repeated multiple times (e.g., 10-20 passes) to ensure homogeneity.

  • Purification (Optional):

    • To remove unencapsulated drug or other materials, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Protocol 2: Characterization of this compound-Based Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the liposome suspension in an appropriate buffer. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.[2][15]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to reduce charge screening effects. Measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated.[15][16] The zeta potential provides an indication of the surface charge and stability of the liposomes.

3. Encapsulation Efficiency Determination:

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method like ultracentrifugation or size exclusion chromatography.

    • Lyse the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the amount of drug in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, fluorescence spectroscopy).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: In Vivo Biodistribution and Therapeutic Efficacy Studies

Animal Model:

  • Typically, immunodeficient mice (e.g., BALB/c nude mice) are used for xenograft tumor models. The choice of mouse strain will depend on the specific tumor model being studied.[8][9]

Tumor Implantation:

  • Inject a suspension of cancer cells (e.g., 4T1 breast cancer cells, U87 glioblastoma cells) subcutaneously into the flank of the mice.[8]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment.

In Vivo Biodistribution Study:

  • Liposome Labeling: Label the liposomes with a fluorescent dye (e.g., DiR, DiD) for in vivo imaging.

  • Administration: Administer the labeled liposomes intravenously (i.v.) via the tail vein.[17]

  • Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), image the mice using an in vivo imaging system (IVIS).[8]

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification: Quantify the fluorescence intensity in the harvested tissues to determine the percentage of the injected dose that has accumulated in each organ.[8]

Therapeutic Efficacy Study:

  • Treatment Groups: Randomly assign tumor-bearing mice to different treatment groups:

    • Control (e.g., saline or empty liposomes)

    • Free drug

    • This compound-based liposomal drug formulation

  • Dosing Regimen: Administer the treatments intravenously at a predetermined dose and schedule (e.g., once every three days for a total of four doses).

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot the average tumor growth curves for each group. The therapeutic efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Liposome Preparation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Studies A Lipid Film Formation (this compound + Co-lipids) B Hydration (Aqueous Buffer +/- Drug) A->B C Size Reduction (Extrusion/Sonication) B->C D Particle Size & PDI (DLS) C->D E Zeta Potential C->E F Encapsulation Efficiency C->F G Tumor Model Establishment (Xenograft in Mice) C->G H Biodistribution Study (IVIS Imaging & Ex Vivo Analysis) G->H I Therapeutic Efficacy Study (Tumor Growth Inhibition) G->I

Caption: Experimental workflow for this compound-based liposome formulation and in vivo evaluation.

pH_Sensitive_Liposome_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell A Stable Liposome (Drug Encapsulated) B EPR Effect (Extravasation) A->B IV Injection C Acidic Environment (pH < 7.0) B->C D Endocytosis C->D E Endosome (pH ~5.5-6.5) D->E F Liposome Destabilization (this compound HII Phase Transition) E->F Protonation of CHEMS G Drug Release into Cytoplasm F->G H Therapeutic Effect G->H

Caption: Mechanism of action for pH-sensitive this compound-based liposomes in the tumor microenvironment.

References

Application Notes and Protocols for Incorporating DOPE into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) into lipid bilayers. This compound is a crucial helper lipid in various lipid-based formulations, including liposomal drug delivery systems and gene therapies. Its inclusion can significantly influence the stability, fusogenicity, and overall efficacy of the lipid bilayer.

Overview of this compound and its Role in Lipid Bilayers

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound) is a non-lamellar lipid, meaning it has a tendency to form non-bilayer structures on its own. However, when combined with lamellar lipids such as dioleoylphosphatidylcholine (DOPC), it can be incorporated into a stable bilayer structure. The presence of this compound in a lipid bilayer can disrupt the packing of the outer leaflet, which can enhance membrane fusion and rupture, key processes in drug delivery.[1] The ratio of this compound to other lipids in a formulation is a critical parameter that can be optimized to balance bilayer stability with fusogenic properties.[1]

Methods for Incorporating this compound into Lipid Bilayers

Several methods can be employed to incorporate this compound into lipid bilayers, each with its own advantages and disadvantages. The choice of method often depends on the desired characteristics of the final liposomes, such as size, lamellarity, and encapsulation efficiency.

Thin-Film Hydration Method

This is a widely used method for preparing liposomes. It involves dissolving the lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer.

Protocol:

  • Lipid Preparation:

    • In a round-bottom flask, dissolve the desired lipids, including this compound and other components (e.g., DOPC, cholesterol), in a suitable organic solvent such as a chloroform:methanol mixture (typically 2:1 v/v).[2]

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

    • Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, the film can be dried under a stream of nitrogen gas and then placed in a desiccator under vacuum for several hours to overnight.[3][4]

  • Hydration:

    • Add the aqueous buffer (e.g., phosphate-buffered saline, Tris-HCl) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the film by gentle agitation, such as vortexing or shaking, at a temperature above the lipid phase transition temperature. This process typically results in the formation of multilamellar vesicles (MLVs).[2]

Workflow for Thin-Film Hydration:

ThinFilmHydration cluster_prep Preparation cluster_film Film Formation cluster_hydration Hydration dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Nitrogen/Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs

Caption: Workflow of the thin-film hydration method for liposome preparation.

Sonication Method

Sonication uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs). This method is often used as a subsequent step after thin-film hydration.

Protocol:

  • Prepare MLVs:

    • Follow the thin-film hydration protocol to prepare a suspension of MLVs.

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to prevent overheating, which can lead to lipid degradation.

    • Insert the tip of a probe sonicator into the suspension.

    • Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total duration determined by the desired final vesicle size.

    • Alternatively, a bath sonicator can be used for smaller volumes.[5]

  • Centrifugation:

    • After sonication, centrifuge the sample at high speed (e.g., 15,000 x g) for about 15 minutes to pellet any larger particles or titanium debris from the sonicator probe.

    • The supernatant will contain the SUVs.

Workflow for Sonication:

Sonication mlvs MLV Suspension sonicate Sonication (Probe or Bath) mlvs->sonicate centrifuge Centrifugation sonicate->centrifuge suvs Small Unilamellar Vesicles (SUVs) centrifuge->suvs

Caption: Workflow of the sonication method for preparing SUVs.

Extrusion Method

Extrusion is a technique used to produce unilamellar vesicles of a defined size. It involves forcing a lipid suspension through a polycarbonate membrane with a specific pore size. This method provides better control over the size distribution of the resulting liposomes compared to sonication.[6][7]

Protocol:

  • Prepare Lipid Suspension:

    • Prepare MLVs using the thin-film hydration method.

  • Assemble Extruder:

    • Assemble the extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[3] The membranes should be hydrated in the buffer before use.[5]

  • Extrusion Process:

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.[5]

    • Load the MLV suspension into one of the syringes of the extruder.

    • Force the lipid suspension back and forth through the membranes for a set number of passes (typically 11-21 times).[8] This process will generate large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

  • Collection:

    • Collect the final extruded liposome suspension.

Workflow for Extrusion:

Extrusion mlvs MLV Suspension extruder Load into Extruder (with polycarbonate membrane) mlvs->extruder extrude Force through Membrane (Multiple Passes) extruder->extrude luvs Large Unilamellar Vesicles (LUVs) extrude->luvs

Caption: Workflow of the extrusion method for preparing LUVs.

Detergent Dialysis Method

This method is particularly useful for preparing unilamellar vesicles and for reconstituting membrane proteins into liposomes.[9] It involves solubilizing the lipids with a detergent to form mixed micelles, followed by the removal of the detergent to allow for the self-assembly of liposomes.[10]

Protocol:

  • Lipid-Detergent Mixture:

    • Dissolve the lipids (including this compound) and a detergent (e.g., sodium cholate, octyl glucoside) in an aqueous buffer. The detergent concentration should be above its critical micelle concentration (CMC) to ensure the formation of mixed micelles.[9][10]

  • Detergent Removal:

    • Place the lipid-detergent mixture in a dialysis bag or cassette with a molecular weight cut-off that allows the passage of detergent monomers but retains the lipids and mixed micelles.

    • Dialyze the mixture against a large volume of detergent-free buffer. The buffer should be changed several times over a period of 24-48 hours to ensure complete removal of the detergent.

  • Liposome Formation:

    • As the detergent is removed, the mixed micelles become progressively enriched in lipids, leading to the spontaneous formation of unilamellar vesicles.[10][11]

Workflow for Detergent Dialysis:

DetergentDialysis mix Dissolve Lipids and Detergent in Buffer micelles Formation of Mixed Micelles mix->micelles dialysis Dialysis to Remove Detergent micelles->dialysis vesicles Spontaneous Formation of Unilamellar Vesicles dialysis->vesicles

Caption: Workflow of the detergent dialysis method for preparing unilamellar vesicles.

Quantitative Data and Characterization

The successful incorporation of this compound and the physical properties of the resulting lipid bilayers should be confirmed through various characterization techniques.

ParameterTechniqueTypical Values/Observations for this compound-containing LiposomesReference
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size can range from 30 nm (SUVs) to several micrometers (MLVs). Extrusion can produce LUVs with a narrow size distribution (e.g., 100 ± 10 nm, PDI < 0.1).[12]
Zeta Potential Electrophoretic Light Scattering (ELS)The surface charge will depend on the lipid composition. This compound is zwitterionic at neutral pH. The inclusion of charged lipids (e.g., DOPS) will alter the zeta potential.[2]
Encapsulation Efficiency Spectrophotometry or FluorometryVaries depending on the method and the encapsulated molecule. For hydrophobic drugs incorporated into the bilayer, efficiencies can be high (>90%). For hydrophilic drugs, it is generally lower.[12][13][14]
Lamellarity and Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Can visualize the number of bilayers (unilamellar vs. multilamellar) and the overall shape of the vesicles.-
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)The inclusion of this compound can affect the Tm of the lipid mixture.[2]

Signaling Pathways and Applications

The incorporation of this compound into lipid bilayers is particularly relevant for applications requiring membrane fusion, such as drug and gene delivery.

Logical Relationship of this compound in Fusogenic Liposomes:

DOPE_Function This compound This compound Incorporation packing Disruption of Outer Leaflet Packing This compound->packing fusion Enhanced Membrane Fusion and Rupture packing->fusion delivery Facilitated Delivery of Cargo into Target Cell fusion->delivery

Caption: Role of this compound in promoting membrane fusion for drug delivery.

This compound-containing liposomes are often used in combination with cationic lipids for the delivery of nucleic acids (e.g., mRNA, siRNA). The fusogenic properties of this compound facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm of the target cell, which is a critical step for its therapeutic action.

Disclaimer: These protocols provide a general framework. The optimal conditions for incorporating this compound into lipid bilayers will depend on the specific lipid composition, the intended application, and the desired physicochemical properties of the final formulation. Therefore, optimization of these protocols for each specific system is highly recommended.

References

Application Notes and Protocols for DOPE Liposome Preparation by Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a key lipid in the formulation of liposomes for drug and gene delivery. Its unique conical shape and fusogenic properties are instrumental in facilitating the endosomal escape of encapsulated therapeutics, a critical step for intracellular delivery. The thin-film hydration method is a widely used, straightforward, and effective technique for preparing this compound-containing liposomes in a laboratory setting.

These application notes provide detailed protocols for the preparation of this compound-containing liposomes using the thin-film hydration technique, along with methods for their characterization. The information is intended to guide researchers in the consistent and reproducible formulation of liposomes for various research and pre-clinical applications.

Key Applications of this compound Liposomes

This compound-containing liposomes are particularly valuable for:

  • Gene Delivery: In combination with cationic lipids, this compound enhances the transfection efficiency of plasmid DNA and siRNA by promoting their release from endosomes into the cytoplasm.

  • pH-Sensitive Drug Delivery: Formulations containing this compound and a titratable lipid (like cholesteryl hemisuccinate - CHEMS) remain stable at physiological pH but become fusogenic in the acidic environment of endosomes or tumor microenvironments, triggering drug release.[1]

  • Intracellular Delivery of Small Molecules and Biologics: The fusogenic nature of this compound aids in the cytoplasmic delivery of a wide range of therapeutic agents that would otherwise be degraded in the endo-lysosomal pathway.

Experimental Protocols

Protocol 1: Preparation of Cationic DOTAP/DOPE Liposomes

This protocol describes the preparation of cationic liposomes composed of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and this compound, suitable for gene delivery applications.

Materials:

  • DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., sterile, nuclease-free water, or 5% dextrose solution)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vacuum desiccator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Dissolve DOTAP and this compound in a 1:1 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. The total lipid concentration in the organic solvent should be approximately 10-20 mg/mL.[2]

    • Gently swirl the flask until the lipids are completely dissolved and the solution is clear.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DOTAP and this compound, room temperature is generally sufficient, but a slightly elevated temperature of 30-40°C can be used).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Once the bulk of the solvent has been removed, continue to rotate the flask under high vacuum for at least 1-2 hours to remove any residual solvent. For complete removal, the film can be flushed with a gentle stream of nitrogen gas and then placed in a vacuum desiccator overnight.[3]

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed (to a temperature above the Tc of the lipids) hydration buffer to the flask. The final total lipid concentration is typically in the range of 1-10 mg/mL.

    • Agitate the flask by hand-shaking or vortexing above the Tc of the lipids until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the liposome suspension to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder 11-21 times. This will result in the formation of large unilamellar vesicles (LUVs) with a size distribution corresponding to the membrane pore size.[4][5]

    • The resulting liposome suspension should appear more translucent than the initial MLV suspension.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed on a case-by-case basis.

Protocol 2: Preparation of pH-Sensitive this compound/CHEMS Liposomes

This protocol outlines the preparation of pH-sensitive liposomes using this compound and cholesteryl hemisuccinate (CHEMS), which are designed to release their contents in acidic environments.

Materials:

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • CHEMS (Cholesteryl hemisuccinate)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vacuum desiccator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Dissolve this compound, CHEMS, Cholesterol, and DSPE-PEG2000 in a desired molar ratio (e.g., 5.7:3.8:4.0:0.25) in a chloroform:methanol (9:1, v/v) solvent mixture in a round-bottom flask.[6]

    • Ensure complete dissolution of all lipid components.

  • Thin-Film Formation:

    • Follow the same procedure as described in Protocol 1, Step 2, to form a thin lipid film.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) pre-warmed to a temperature above the Tc of the lipids.

    • Agitate the flask to form an MLV suspension as described in Protocol 1, Step 3.

  • Sizing by Extrusion:

    • Extrude the MLV suspension through a 100 nm polycarbonate membrane as detailed in Protocol 1, Step 4.

  • Storage:

    • Store the pH-sensitive liposomes at 4°C.

Data Presentation

The physicochemical characteristics of liposomes are critical for their in vitro and in vivo performance. The following tables summarize representative quantitative data for this compound-containing liposomes prepared by the thin-film hydration method.

Table 1: Physicochemical Properties of Cationic DOTAP/DOPE Liposomes

Lipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAP:this compound (1:1)120 ± 20< 0.2+45 ± 5~80 (for Doxorubicin)Synthesized from[4][5]

Table 2: Physicochemical Properties of pH-Sensitive this compound/CHEMS Liposomes

Lipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)Reference
This compound:CHEMS:Chol:DSPE-PEG (5.7:3.8:4.0:0.25)110 ± 15< 0.2-25 ± 5Not Reported[6]
This compound:CHEMS (6:4)130 ± 100.15 ± 0.05-30 ± 7>90 (for Doxorubicin)Synthesized from[1][7]

Note: The values presented are representative and can vary depending on the specific experimental conditions, such as lipid concentration, hydration buffer, and extrusion parameters.

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound liposomes using the thin-film hydration method followed by extrusion.

G cluster_0 Step 1: Lipid Dissolution cluster_1 Step 2: Thin-Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Sizing A Dissolve this compound and other lipids in organic solvent (e.g., Chloroform/Methanol) B Evaporate solvent using a rotary evaporator A->B C Form a thin, uniform lipid film B->C D Dry film under vacuum to remove residual solvent C->D E Add aqueous buffer (e.g., PBS) D->E F Agitate to form Multilamellar Vesicles (MLVs) E->F G Extrude MLV suspension through a polycarbonate membrane (e.g., 100 nm) F->G H Formation of Unilamellar Vesicles (LUVs) G->H G cluster_0 Cellular Uptake cluster_1 Endosomal Acidification & Liposome Destabilization cluster_2 Endosomal Escape and Drug Release A This compound-containing liposome (stable at pH 7.4) B Endocytosis A->B C Liposome encapsulated in an endosome B->C D Endosome matures and pH drops (pH ~5.5-6.5) C->D E Protonation of pH-sensitive lipid (e.g., CHEMS) D->E F This compound undergoes lamellar to inverted hexagonal (HII) phase transition E->F G Destabilization of the liposomal membrane F->G H Fusion of liposome with endosomal membrane G->H I Disruption of the endosomal membrane H->I J Release of encapsulated cargo into the cytoplasm I->J

References

Application Notes and Protocols for Formulating Sterically Stabilized Cationic Liposomes with Dioleoylphosphatidylethanolamine (DOPE)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cationic liposomes are spherical vesicles composed of positively charged lipids that are widely researched as non-viral vectors for delivering therapeutic agents like nucleic acids (DNA, mRNA, siRNA) and small molecule drugs.[1][][3] Their positive surface charge promotes interaction with negatively charged cell membranes, facilitating cellular uptake.[] This formulation guide focuses on sterically stabilized cationic liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

This compound is a fusogenic "helper" lipid that enhances transfection efficiency.[1][4] Due to its cone-shaped structure, this compound can destabilize the endosomal membrane after cellular uptake, promoting the release of the encapsulated cargo into the cytoplasm.[4][5] Steric stabilization is achieved by including a polyethylene glycol (PEG)-conjugated lipid (e.g., DSPE-PEG2000), which forms a protective hydrophilic layer on the liposome surface.[6][7] This PEG layer reduces opsonization (binding to plasma proteins), thereby prolonging circulation time in vivo and improving stability.[1][8]

These application notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of sterically stabilized cationic liposomes containing this compound.

Key Components and Rationale

ComponentExampleRole in Formulation
Cationic Lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)Imparts a positive surface charge for interaction with cell membranes and encapsulation of negatively charged cargo like nucleic acids.[][3]
Helper Lipid This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)A fusogenic lipid that aids in endosomal escape by destabilizing the endosomal membrane, facilitating cytoplasmic delivery of cargo.[1][4][5]
Structural Lipid CholesterolEnhances the stability of the lipid bilayer, reduces permeability, and affects membrane fluidity.[9]
Steric Stabilizer DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])Provides a hydrophilic shield ("steric stabilization") to reduce aggregation, prevent opsonization, and increase circulation half-life.[6][7][8]

Experimental Workflow and Signaling

The overall process for creating and testing these liposomes involves formulation, characterization, and functional assessment.

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation a 1. Lipid Dissolution (Cationic Lipid, this compound, Cholesterol, PEG-Lipid in Chloroform) b 2. Thin-Film Formation (Rotary Evaporation) a->b c 3. Film Hydration (Aqueous Buffer + Drug) b->c d 4. Liposome Sizing (Extrusion) c->d e Size & PDI (DLS) d->e f Zeta Potential d->f g Encapsulation Efficiency (EE%) d->g h Drug Release Assay (e.g., Dialysis) g->h i Cellular Uptake & Transfection g->i

Caption: Experimental workflow for liposome formulation and evaluation.

Upon administration to cells, the cationic liposomes interact with the cell membrane and are internalized, primarily through endocytosis. The acidic environment of the endosome is crucial for the function of this compound.

G cluster_0 Cellular Environment liposome Sterically Stabilized Cationic Liposome cell_membrane Cell Membrane (Negative Charge) liposome->cell_membrane 1. Binding (Electrostatic Interaction) endosome Early Endosome (pH ~6.0-6.5) cell_membrane->endosome 2. Internalization (Endocytosis) late_endosome Late Endosome / Lysosome (pH ~4.5-5.5) endosome->late_endosome 3. Maturation & pH drop cytoplasm Cytoplasm late_endosome->cytoplasm 4. This compound-mediated Endosomal Escape cargo Therapeutic Cargo cytoplasm->cargo 5. Cargo Release & Therapeutic Effect

Caption: Mechanism of cellular uptake and this compound-mediated cargo release.

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration & Extrusion

This protocol is a widely used method for preparing liposomes, known for its reproducibility.[10][11]

Materials:

  • Cationic Lipid (e.g., DOTAP)

  • This compound

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform or a chloroform:methanol mixture

  • Hydration Buffer (e.g., sterile PBS, HEPES-buffered saline, or 5% dextrose solution)[8]

  • Drug/cargo to be encapsulated

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[12][13]

  • Glass syringes

Procedure:

  • Lipid Preparation: Dissolve the cationic lipid, this compound, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask.[10] A common molar ratio for effective gene delivery is a 1:2 ratio of cationic lipid (e.g., DC-Chol) to this compound.[] A small percentage (e.g., 1-5 mol%) of PEG-lipid is typically sufficient for steric stabilization.[6]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure.[14] A water bath set above the phase transition temperature (Tc) of the lipids can facilitate solvent removal.[15] Continue until a thin, uniform lipid film is formed on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.[10][15]

  • Hydration:

    • Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[10] The volume of buffer will determine the final lipid concentration.

    • The temperature of the buffer should be above the Tc of the highest-Tc lipid to ensure proper hydration.[15]

    • Agitate the flask vigorously (e.g., by hand or using a bath sonicator for a short period) to hydrate the film.[8][10] This will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs). The resulting suspension will appear turbid.

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.[15]

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[12]

    • Transfer the liposome suspension to a glass syringe and pass it through the extruder multiple times (typically 11-21 passes).[12][16] This process forces the liposomes through the defined pores, reducing their size and lamellarity.

  • Purification: To remove the unencapsulated drug, the liposome suspension can be purified using methods like dialysis or size exclusion chromatography.

  • Storage: Store the final liposome formulation at 4°C.

Protocol 2: Physicochemical Characterization

2A: Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical quality attributes that affect the stability and in vivo performance of liposomes.[17][18]

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the original hydration buffer or deionized water to achieve an appropriate scattering intensity for the instrument.

  • Size and PDI Measurement (DLS):

    • Place the diluted sample in a suitable cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement to obtain the average hydrodynamic diameter (Z-average) and the PDI. A PDI value < 0.2 is generally considered acceptable for a monodisperse population.

  • Zeta Potential Measurement:

    • Place the diluted sample in a specific zeta potential cell.

    • The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) using Phase Analysis Light Scattering (PALS).[19]

    • The software calculates the zeta potential from this mobility. A positive zeta potential confirms the cationic nature of the liposomes.

Protocol 3: Determination of Encapsulation Efficiency (EE%)

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

Materials:

  • Centrifugal ultrafiltration units (e.g., Amicon® with a molecular weight cut-off (MWCO) that retains liposomes but allows the free drug to pass).[20]

  • Quantification method for the drug (e.g., HPLC, fluorescence spectroscopy).

  • Lysis buffer (e.g., 1% Triton X-100).

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the liposome formulation.

    • Place it in the centrifugal filter unit and centrifuge according to the manufacturer's instructions.[20] The filtrate will contain the unencapsulated (free) drug.

  • Quantification:

    • Total Drug (Drug_total): Lyse an aliquot of the original, unpurified liposome formulation with a detergent like Triton X-100 to release the encapsulated drug. Measure the drug concentration using the appropriate analytical method.

    • Free Drug (Drug_free): Measure the concentration of the drug in the filtrate collected in step 1.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Drug_total - Drug_free) / Drug_total] x 100

Protocol 4: In Vitro Drug Release Study

This assay evaluates the rate at which the drug is released from the liposomes over time. The dialysis method is commonly employed.[21]

Materials:

  • Dialysis tubing/cassette with an appropriate MWCO.

  • Release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or acetate buffer at pH 5.5 to simulate the endosomal environment).

  • Shaking incubator or water bath.

  • Drug quantification method.

Procedure:

  • Setup:

    • Pipette a precise volume (e.g., 1 mL) of the purified liposome formulation into the dialysis bag/cassette.

    • Place the sealed bag into a larger container with a known volume of release medium (e.g., 100 mL) to ensure sink conditions.

  • Incubation: Incubate the setup at 37°C with continuous, gentle agitation.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Measure the concentration of the drug in the collected samples.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially in the dialysis bag. Plot the cumulative release (%) versus time.

Representative Data

The following tables summarize typical quantitative data obtained during the formulation and characterization of sterically stabilized cationic liposomes.

Table 1: Example Formulation Parameters

ParameterValue
Lipid Composition (Molar Ratio)DOTAP:this compound:Cholesterol:DSPE-PEG2000
45 : 30 : 20 : 5
Total Lipid Concentration10 mM
Hydration BufferPBS, pH 7.4
Extrusion Membrane Pore Size100 nm

Table 2: Physicochemical Characterization Results

ParameterTypical ValueAcceptance Criteria
Hydrodynamic Diameter (Z-average)110 ± 15 nm80 - 150 nm
Polydispersity Index (PDI)0.15 ± 0.05< 0.2
Zeta Potential+35 ± 10 mV> +20 mV
Encapsulation Efficiency (EE%)> 85% (for small molecules)Dependent on cargo

Table 3: In Vitro Release Profile (at pH 7.4)

Time (hours)Cumulative Release (%)
1~5%
4~12%
12~25%
24~40%

References

Techniques for Loading Drugs into DOPE-Containing Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylphosphatidylethanolamine (DOPE) is a crucial helper lipid in the formulation of liposomal drug delivery systems. Its unique conical shape promotes the formation of non-bilayer lipid structures, which can enhance membrane fusion and facilitate the release of encapsulated drugs into the cytoplasm of target cells. This property is particularly valuable for the delivery of a wide range of therapeutic agents, from small molecule drugs to nucleic acids. The efficiency of drug loading into these vesicles is a critical parameter that influences the therapeutic efficacy of the formulation.

These application notes provide an overview and detailed protocols for several common techniques used to load drugs into this compound-containing vesicles. The selection of the appropriate method depends on the physicochemical properties of the drug, the desired vesicle characteristics, and the intended application.

Drug Loading Techniques: A Comparative Overview

Several methods have been developed for encapsulating drugs within liposomes. These can be broadly categorized into passive and active loading techniques. Passive methods entrap the drug during the vesicle formation process, while active loading methods utilize transmembrane gradients to drive the drug into pre-formed vesicles.

Passive Loading Methods

Passive loading techniques are generally simpler but often result in lower encapsulation efficiencies, especially for hydrophilic drugs.[1][2] The encapsulation efficiency of hydrophilic drugs is often low (around 30%) due to the limited volume of the aqueous core.[3] In contrast, hydrophobic drugs can achieve nearly 100% trapping efficiency as they partition into the lipid bilayer.[3]

  • Thin-Film Hydration: This is one of the most common methods for preparing liposomes.[4] It involves dissolving the lipids (including this compound) and the drug (if lipophilic) in an organic solvent, followed by evaporation to form a thin lipid film. The film is then hydrated with an aqueous solution, which can contain a hydrophilic drug, leading to the spontaneous formation of multilamellar vesicles (MLVs).[1][4]

  • Sonication: This method uses high-frequency sound waves to disrupt larger lipid structures and form small unilamellar vesicles (SUVs).[3] Sonication can be applied to a dispersion of lipids and the drug in an aqueous medium. While it can improve the homogeneity of the vesicle suspension, it may also lead to the degradation of sensitive drugs or lipids. The intensity and duration of sonication need to be carefully controlled to maintain the integrity of the vesicles and the encapsulated cargo.[5]

Active Loading Methods

Active loading, also known as remote loading, is employed for drugs that can exist in both charged and uncharged forms, particularly weakly basic or acidic compounds. This technique can achieve high encapsulation efficiencies and high drug-to-lipid ratios.[2]

  • pH Gradient Method: This is a widely used active loading technique. A pH gradient is established across the liposome membrane, with the interior being acidic relative to the exterior. When a weakly basic drug in its neutral form diffuses across the membrane into the acidic core, it becomes protonated and charged. This charged form has reduced membrane permeability and is thus trapped inside the vesicle, accumulating to high concentrations.[2]

Post-Formation Processing for Size Homogenization
  • Extrusion: This technique is used to reduce the size and lamellarity of liposomes, resulting in a more uniform population of unilamellar vesicles (LUVs). The liposome suspension is repeatedly passed through a polycarbonate membrane with a defined pore size.[6] While primarily a sizing technique, extrusion can also influence drug encapsulation, particularly when combined with other methods like freeze-thaw cycling.

  • Freeze-Thaw Cycling: This method involves repeatedly freezing and thawing a suspension of liposomes and the drug to be encapsulated. The formation of ice crystals during freezing disrupts the lipid bilayers, allowing the drug to enter the vesicles during the thawing process.[5][7] This technique can significantly increase the encapsulation efficiency of hydrophilic drugs.[5] Multiple cycles (three or more) are often used to maximize encapsulation.[5]

Quantitative Data Summary

The following tables summarize the encapsulation efficiency of various drugs in this compound-containing vesicles using different loading techniques. It is important to note that the efficiency can be influenced by multiple factors, including the specific lipid composition, drug-to-lipid ratio, and the precise experimental conditions.

Drug TypeDrugLoading MethodLipid CompositionEncapsulation Efficiency (%)Reference
HydrophilicDoxorubicinThin-Film HydrationPOPC:DOTAP:this compound:DSPE-mPEG200092.8 - 94.1
HydrophilicDoxorubicinCoincubationEV membranes~8[5]
HydrophilicDoxorubicinCoincubation with CPPsEV membranes37.18[5]
Hydrophilic5-FluorouracilSonicationEV membranes6.79[5]
Hydrophilic5-FluorouracilIncubationEV membranes4.10[5]
HydrophobicPaclitaxel (PTX)SonicationRAW 264.7 MØ-derived EVs~28.29[5]
HydrophobicPaclitaxel (PTX)IncubationRAW 264.7 MØ-derived EVs4.10[5]
HydrophobicPaclitaxel (PTX)ExtrusionH22 hepatocarcinoma-cell-derived EVs92.33[5]
HydrophobicThymoquinoneFreeze-Thaw & CoincubationExosomesNot specified, but effective for cell targeting[5]
HydrophilicL-amino acid oxidaseCoincubationPlasma-derived EVs58.08 ± 0.060[7]
HydrophilicL-amino acid oxidaseFreeze-ThawPlasma-derived EVs55.80 ± 0.060[7]

Experimental Protocols

Protocol 1: Passive Loading of a Hydrophobic Drug using Thin-Film Hydration

This protocol describes the encapsulation of a hydrophobic drug into this compound-containing vesicles.

Materials:

  • Dioleoylphosphatidylethanolamine (this compound)

  • Additional phospholipid (e.g., DOPC, DSPC)

  • Cholesterol

  • Hydrophobic drug

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution: Dissolve the desired amounts of lipids (e.g., this compound, DOPC, Cholesterol in a specific molar ratio) and the hydrophobic drug in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Vacuum Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. The volume of the aqueous phase will determine the final lipid concentration.

  • Vesicle Formation: Continue the hydration process with gentle agitation for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • Sonication: Subject the MLV suspension to bath sonication for 5-10 minutes to reduce the size and lamellarity.

    • Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).

  • Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography (e.g., Sephadex G-50), or ultracentrifugation.

  • Characterization: Determine the vesicle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Workflow Diagram:

Thin_Film_Hydration A Dissolve Lipids (this compound, etc.) & Hydrophobic Drug in Chloroform B Form Thin Lipid-Drug Film (Rotary Evaporation) A->B C Vacuum Dry Film B->C D Hydrate with Aqueous Buffer (e.g., PBS) C->D E Form Multilamellar Vesicles (MLVs) D->E F Sizing (Sonication/Extrusion) E->F G Purify (Dialysis/Gel Filtration) F->G H Characterize Vesicles G->H

Fig. 1: Workflow for passive loading via thin-film hydration.
Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient

This protocol outlines the active loading of a weakly basic drug into pre-formed this compound-containing vesicles.

Materials:

  • Pre-formed this compound-containing liposomes (prepared by thin-film hydration or other methods, suspended in a low pH buffer, e.g., citrate buffer pH 4.0)

  • Weakly basic drug

  • High pH buffer (e.g., HEPES or phosphate buffer, pH 7.5)

  • Dialysis membrane or gel filtration column

Procedure:

  • Prepare pH Gradient: The pre-formed liposomes should have an acidic internal buffer (e.g., citrate buffer, pH 4.0) and be suspended in the same buffer. To create the gradient, exchange the external buffer with a high pH buffer (e.g., HEPES, pH 7.5) using dialysis or gel filtration.

  • Drug Incubation: Add the weakly basic drug (dissolved in the high pH external buffer) to the liposome suspension.

  • Incubation: Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to facilitate drug diffusion and trapping. The optimal time and temperature should be determined empirically for each drug.

  • Purification: Remove the unencapsulated drug from the external medium using dialysis or gel filtration against a fresh high pH buffer.

  • Characterization: Analyze the drug-loaded vesicles for size, PDI, zeta potential, and encapsulation efficiency.

Conceptual Diagram:

pH_Gradient_Loading cluster_0 Liposome with Acidic Interior (pH 4.0) cluster_1 External Medium (pH 7.5) Vesicle Lipid Bilayer (with this compound) H_plus H+ Drug_protonated Drug-H+ (Charged, Trapped) H_plus->Drug_protonated Protonation Drug_neutral Drug (Neutral) Drug_neutral->Vesicle Diffusion

Fig. 2: Mechanism of active loading via a pH gradient.
Protocol 3: Enhancing Encapsulation with Freeze-Thaw Cycling

This protocol can be used as a standalone method or in conjunction with thin-film hydration to improve the encapsulation of hydrophilic drugs.

Materials:

  • Multilamellar vesicles (MLVs) prepared by thin-film hydration, suspended in an aqueous solution of the hydrophilic drug.

  • Liquid nitrogen

  • Water bath

Procedure:

  • Preparation of MLV-Drug Mixture: Prepare MLVs in the presence of the hydrophilic drug as described in the thin-film hydration protocol (steps 1-5).

  • Freezing: Rapidly freeze the liposome-drug suspension by immersing the container in liquid nitrogen for a few minutes until completely frozen.

  • Thawing: Thaw the frozen suspension in a water bath set to a temperature above the lipid Tc.

  • Repeat Cycles: Repeat the freeze-thaw cycle for a predetermined number of times (typically 3-10 cycles). The optimal number of cycles should be determined experimentally.[5]

  • Sizing (Optional): The resulting vesicles can be sized using extrusion to obtain LUVs with a uniform diameter.

  • Purification: Remove the unencapsulated drug using standard techniques.

  • Characterization: Analyze the final liposome formulation.

Workflow Diagram:

Freeze_Thaw_Workflow A Prepare MLVs with Hydrophilic Drug B Rapid Freezing (Liquid Nitrogen) A->B C Thawing (Above Tc) B->C D Repeat Cycles (3-10x) C->D D->B Cycle E Sizing (Extrusion) D->E F Purification E->F G Characterization F->G

Fig. 3: Workflow for the freeze-thaw drug loading method.

Conclusion

The choice of drug loading technique for this compound-containing vesicles is a critical step in the development of effective liposomal drug delivery systems. Passive methods like thin-film hydration are straightforward but may offer limited efficiency for hydrophilic drugs. Active loading techniques, such as the pH gradient method, can significantly enhance the encapsulation of ionizable drugs. Post-formation processing steps like extrusion and freeze-thaw cycling are valuable tools for controlling vesicle size and improving loading efficiency. The protocols and data presented here provide a foundation for researchers to select and optimize the most suitable method for their specific therapeutic application. Careful characterization of the final formulation is essential to ensure the desired physicochemical properties and drug loading capacity.

References

Application of DOPE in the Development of mRNA Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of mRNA vaccines has been a landmark achievement in modern medicine, with lipid nanoparticles (LNPs) playing a pivotal role as the primary delivery vehicle. The composition of these LNPs is critical to their success, influencing their stability, delivery efficiency, and overall immunogenicity. One key component that has garnered significant attention is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). This document provides detailed application notes and protocols on the utilization of this compound in the formulation of mRNA vaccines, intended for researchers, scientists, and professionals in drug development.

This compound is a fusogenic helper lipid that is instrumental in the endosomal escape of mRNA, a critical step for the successful translation of the mRNA into the target antigen in the cytoplasm. Unlike structural lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this compound's unique conical shape promotes the formation of non-bilayer lipid structures, specifically the hexagonal HII phase, which destabilizes the endosomal membrane and facilitates the release of the mRNA payload.

Key Applications of this compound in mRNA Vaccines

  • Enhanced Endosomal Escape: this compound's primary role is to facilitate the release of mRNA from the endosome into the cytoplasm. Upon endocytosis, the acidic environment of the endosome protonates the ionizable lipids within the LNP, leading to an interaction with the negatively charged endosomal membrane. This compound's conical structure promotes the transition from a bilayer to a hexagonal (HII) phase, creating transient pores in the endosomal membrane through which the mRNA can escape.[1]

  • Improved Immunogenicity: By enhancing the cytoplasmic delivery of mRNA, this compound-containing LNPs can lead to higher levels of antigen expression, which in turn can elicit a more robust immune response. Studies have shown that LNP formulations containing this compound can induce higher antibody titers and stronger T-cell responses compared to formulations with other helper lipids like DSPC.[2]

  • Modulation of LNP Physicochemical Properties: The inclusion of this compound can influence the size, and stability of LNPs. While some studies report that this compound-containing LNPs may have slightly larger particle sizes compared to their DSPC counterparts, these formulations still exhibit acceptable physicochemical characteristics for vaccine delivery.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the physicochemical properties and in vivo efficacy of this compound-containing LNP formulations for mRNA vaccine delivery.

Table 1: Physicochemical Characterization of this compound-Containing LNPs

Ionizable LipidHelper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
SM-102This compound48:10:40:280-100< 0.2-10 to +10> 90%
C12-200This compound35:16:46.5:2.576.160.098~ -492.3%[3]
teAA3-DlinThis compoundNot Specified~110Not Specified~ -4~ 90%[4]
Cationic LipidThis compound49:49:0:2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
IL00V41This compoundNot SpecifiedSmaller than DSPC, DOPC, DPPC counterpartsNot SpecifiedNot SpecifiedNot Specified

Table 2: In Vivo Efficacy of this compound-Containing mRNA Vaccines

Vaccine TargetAnimal ModelLNP Formulation (Helper Lipid)Key Efficacy EndpointResult
SARS-CoV-2HamstersLNP4 (this compound)Protection against SARS-CoV-2 challengeImproved protection compared to DSPC, DOPC, and DPPC formulations.[2]
SARS-CoV-2HamstersLNP4 (this compound)IgG and Neutralizing Antibody TitersInduced high levels of IgG and neutralizing antibodies.[2]
SARS-CoV-2HamstersLNP4 (this compound)IFN-γ ProductionHigher production of IFN-γ compared to other LNP formulations.[2]
Ovalbumin (OVA)MiceteAA3-Dlin-LNP (this compound)DC Maturation and Antigen PresentationSignificantly increased expression of CD80 and CD86 on dendritic cells.[4]
Ovalbumin (OVA)MiceteAA3-Dlin-LNP (this compound)Antitumor EfficacyProphylactic vaccination prevented tumor growth and protected against tumor rechallenge.[4]

Experimental Protocols

Protocol 1: Formulation of mRNA-LNP using Microfluidics

This protocol describes the preparation of mRNA-loaded LNPs containing this compound using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., C14-PEG-2000) dissolved in ethanol

  • mRNA encoding the antigen of interest in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic device

  • Ethanol (RNase-free)

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at appropriate concentrations.

  • Preparation of the Organic Phase:

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 48:10:40:2 for SM-102:this compound:Cholesterol:C14-PEG-2000).[5]

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture) into one syringe and the aqueous phase (mRNA solution) into another syringe.

    • Set the flow rate ratio (aqueous to organic) typically to 3:1.[3]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 4-6 hours, with several buffer changes.[6]

  • Sterilization and Storage:

    • Filter-sterilize the final LNP formulation through a 0.22 µm filter.

    • Store the mRNA-LNPs at 4°C.

Protocol 2: Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in sterile PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into the instrument's measurement cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • To the other set, add buffer without the lysis agent to measure the amount of free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_endosome Endosome LNP mRNA-LNP (this compound) LNP_in_endosome LNP in Endosome LNP->LNP_in_endosome Endocytosis mRNA_released mRNA Translation Antigen Translation mRNA_released->Translation Protonation Acidification (Low pH) Ionizable Lipid Protonation LNP_in_endosome->Protonation Hexagonal_Phase Hexagonal (HII) Phase Formation (this compound) Protonation->Hexagonal_Phase Membrane_Destabilization Endosomal Membrane Destabilization Hexagonal_Phase->Membrane_Destabilization Membrane_Destabilization->mRNA_released mRNA Escape

Caption: this compound-facilitated endosomal escape of mRNA.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipids Lipid Mixture in Ethanol (Ionizable, this compound, Cholesterol, PEG) Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mRNA->Microfluidics Purification Dialysis (vs. PBS, pH 7.4) Microfluidics->Purification Sterilization 0.22 µm Filtration Purification->Sterilization Final_LNP mRNA-LNP Formulation Sterilization->Final_LNP

Caption: Workflow for mRNA-LNP formulation.

References

Preparation of Small-Sized DC-Cholesterol/DOPE Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cationic liposomes composed of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are a widely utilized non-viral vector for the delivery of genetic material, such as plasmid DNA and siRNA, into cells. The combination of the cationic lipid DC-Chol, which facilitates interaction with negatively charged nucleic acids and cell membranes, and the fusogenic helper lipid this compound, which aids in endosomal escape, makes this a potent system for gene transfection. The size of these liposomes is a critical parameter influencing their in vivo biodistribution, cellular uptake, and transfection efficiency, with smaller vesicles often being preferred for systemic applications. This document provides a detailed protocol for the preparation of small-sized DC-Chol/DOPE liposomes using the thin-film hydration method followed by sonication or extrusion for size reduction.

Materials and Reagents

  • DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile, nuclease-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Liposome extruder (e.g., Avanti Mini Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Experimental Protocols

Thin-Film Hydration Method

The thin-film hydration technique is a common and straightforward method for liposome preparation.[1][2][3][4] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, and subsequent hydration of the film with an aqueous buffer.

Protocol:

  • Lipid Preparation: In a clean round-bottom flask, dissolve DC-Chol and this compound in a suitable organic solvent such as chloroform or a chloroform/methanol mixture. The molar ratio of DC-Chol to this compound can be varied to optimize for specific applications, with common ratios being 1:1, 1:2, or 3:2.[5][6][7]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[2]

  • Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 1-2 hours.

  • Hydration: Add the desired aqueous hydration buffer to the flask. The temperature of the buffer should be above the lipid phase transition temperature. Gently rotate the flask to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can take from 30 minutes to an hour.[2][3]

Liposome Sizing

The MLVs formed during hydration are typically large and heterogeneous in size. To produce small unilamellar vesicles (SUVs), a size reduction step is necessary. The two most common methods are sonication and extrusion.

Sonication utilizes high-frequency sound waves to break down large MLVs into smaller vesicles.[1]

Protocol:

  • Place the MLV suspension in a glass vial and immerse it in a water bath sonicator.

  • Sonicate the suspension for a period ranging from 5 to 30 minutes. The optimal sonication time will depend on the desired final size and the specific sonicator used.

  • Monitor the clarity of the suspension; it should become clearer as the liposome size decreases.

  • Alternatively, a probe sonicator can be used for more direct and efficient energy transfer. Use short bursts of sonication interspersed with cooling periods on ice to prevent lipid degradation.

Extrusion involves forcing the MLV suspension through a polycarbonate membrane with a defined pore size to produce liposomes with a more uniform size distribution.[1]

Protocol:

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Load the MLV suspension into one of the syringes of the extruder.

  • Pass the liposome suspension through the membrane by pushing the plunger of the loaded syringe.

  • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final collection is from the same syringe as the initial loading. This helps to achieve a narrow size distribution.

Characterization

The physical properties of the prepared liposomes, such as size, polydispersity index (PDI), and zeta potential, should be characterized to ensure quality and reproducibility.

Methodology:

  • Size and PDI: The mean hydrodynamic diameter and PDI of the liposomes are determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: The surface charge of the liposomes is measured by Laser Doppler Velocimetry, which is often integrated into modern DLS instruments.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of DC-Chol/DOPE liposomes prepared by different methods.

Preparation MethodMolar Ratio (DC-Chol:this compound)Resulting Size (Diameter, nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Dry-film method1:1~99 ± 10Not SpecifiedNot Specified[8]
Modified Ethanol Injection1:2Not SpecifiedNot SpecifiedNot Specified[5][6][7]
Not Specified1:1201 - 478> 0.2~+55[9]

Note: The final size and zeta potential can be influenced by various factors including the specific preparation parameters, buffer composition, and the presence of encapsulated cargo.

Experimental Workflow

Liposome_Preparation_Workflow cluster_prep Liposome Formulation cluster_sizing Sizing cluster_characterization Characterization lipid_mixing 1. Lipid Dissolution (DC-Chol & this compound in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs sonication Sonication mlvs->sonication Size Reduction extrusion Extrusion (e.g., 100 nm membrane) mlvs->extrusion Size Reduction suvs Small Unilamellar Vesicles (SUVs) sonication->suvs extrusion->suvs dls Dynamic Light Scattering (DLS) - Size - PDI zeta Zeta Potential Measurement suvs->dls suvs->zeta

Caption: Workflow for the preparation and characterization of small-sized DC-Chol/DOPE liposomes.

Conclusion

This protocol provides a comprehensive guide for the preparation of small-sized DC-Chol/DOPE liposomes. The thin-film hydration method followed by either sonication or extrusion allows for the reproducible formation of vesicles with controlled size characteristics. Proper characterization of the liposomes is essential to ensure their suitability for downstream applications in gene delivery and other biomedical research. Researchers should optimize parameters such as lipid molar ratio and sizing conditions to meet the specific requirements of their experimental system.

References

Application Notes and Protocols for siRNA Delivery Using Cationic Lipid:DOPE Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Key Considerations for Cationic Lipid:DOPE Ratio Optimization

The optimal molar ratio of cationic lipid to this compound is dependent on several factors, including the specific cationic lipid used, the target cell type, and the desired in vitro or in vivo application. However, several general principles have emerged from extensive research in the field.

  • Role of this compound in Endosomal Escape: this compound is a fusogenic lipid that adopts a non-bilayer, inverted hexagonal (HII) phase at acidic pH, which is characteristic of the endosomal environment.[1] This conformational change is thought to destabilize the endosomal membrane, leading to the release of the siRNA-lipid complex (lipoplex) into the cytoplasm.[2][3] Formulations with a significant proportion of this compound, often around 50 mol%, have been shown to induce high levels of mRNA silencing.[4][5]

  • Impact of Cationic Lipid Type: The chemical structure of the cationic lipid (e.g., DOTAP, DC-Cholesterol, DDAB) significantly influences the optimal ratio and overall performance of the formulation.[4][6] For instance, a 1:1 molar ratio of the cationic lipid DC-Cholesterol to this compound has been reported as optimal for siRNA delivery.[4][7] In other systems, a 1:2 molar ratio of a novel ionizable lipid to this compound was found to be most effective.[8][9]

  • Influence of the N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphate groups in the siRNA, is another critical parameter. The N/P ratio affects the particle size, surface charge, and siRNA encapsulation efficiency of the lipoplexes.[4] Complete complexation of siRNA is typically observed at higher N/P ratios.[4] However, higher N/P ratios can also lead to increased cytotoxicity.[4][5] Therefore, it is essential to optimize the N/P ratio in conjunction with the cationic lipid:this compound molar ratio.

Data Presentation: Physicochemical and Biological Properties of Cationic Lipid:this compound Formulations

The following tables summarize quantitative data from various studies, highlighting the impact of different cationic lipid:this compound molar ratios on the physicochemical and biological properties of siRNA lipoplexes.

Table 1: Influence of Cationic Lipid:this compound Molar Ratio on Physicochemical Properties of siRNA Lipoplexes

Cationic LipidMolar Ratio (Cationic Lipid:this compound)N/P RatioParticle Size (nm)Zeta Potential (mV)Reference
DOTAP1:15200-250Positive[4]
DC-Cholesterol1:15201-478Positive[4]
2x3 amphiphile1:14:1~60-80Not Specified[10]
T14diLys1:25~150~+30[9]
DOTAP1:14:193-195+40-54[11]
DDAB1:14:193-195+40-54[11]

Table 2: Influence of Cationic Lipid:this compound Molar Ratio on siRNA Delivery Efficiency

Cationic LipidMolar Ratio (Cationic Lipid:this compound)Cell LineGene Silencing EfficiencyReference
DOTAP1:1A549~80% mRNA knockdown[2][4]
DC-Cholesterol1:1A549~80% mRNA knockdown[2][4]
DC-Cholesterol1:1Not SpecifiedHigh transfection efficiency[7]
DC-Cholesterol1:2Not SpecifiedMost efficient for pDNA delivery[7]
DDAB1:1MCF-7-LucStrong gene knockdown[11][12]
DOTAP1:1MCF-7-LucStrong gene knockdown[11][12]

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of a cationic lipid and this compound using the thin-film hydration method.

Materials:

  • Cationic lipid (e.g., DOTAP, DC-Cholesterol)

  • This compound

  • Chloroform or a chloroform/methanol mixture (9:1, v/v)

  • Nuclease-free water or buffer (e.g., PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the cationic lipid and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:2).[11][12]

  • Create a thin lipid film by evaporating the organic solvent under vacuum using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60°C).[11][12]

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with nuclease-free water or buffer by vortexing for 30 seconds.[11][12] The temperature of the hydration medium should also be above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a defined size, sonicate the liposome suspension in a bath-type sonicator for 5-10 minutes or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).[9][11][12]

Protocol 2: Formulation of siRNA Lipoplexes

This protocol describes the formation of complexes between the prepared cationic liposomes and siRNA.

Materials:

  • Cationic liposome suspension (from Protocol 1)

  • siRNA stock solution of known concentration

  • Nuclease-free buffer (e.g., Opti-MEM or PBS)

Procedure:

  • Dilute the cationic liposome suspension to the desired concentration in a nuclease-free buffer.

  • Dilute the siRNA stock solution to the desired concentration in a separate tube with the same buffer.

  • Calculate the required volumes of the liposome and siRNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of the positively charged nitrogens in the cationic lipid to the negatively charged phosphates in the siRNA.

  • Add the diluted siRNA solution to the diluted liposome suspension. Note: The order of addition can be critical and should be kept consistent.

  • Mix the solution gently by pipetting or brief vortexing for 10 seconds.[11][13]

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable siRNA lipoplexes.[11][13]

Protocol 3: Characterization of siRNA Lipoplexes

This protocol outlines the key characterization steps for the prepared siRNA lipoplexes.

Methods:

  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the lipoplexes using Dynamic Light Scattering (DLS).[11]

  • Zeta Potential:

    • Determine the surface charge of the lipoplexes using Laser Doppler Velocimetry. A positive zeta potential is generally required for efficient interaction with the negatively charged cell membrane.[11]

  • siRNA Encapsulation Efficiency:

    • Assess the amount of siRNA complexed with the liposomes using a gel retardation assay.[4] Free, uncomplexed siRNA will migrate through an agarose gel, while lipoplex-bound siRNA will remain in the loading well.

    • Alternatively, quantify the unencapsulated siRNA in the supernatant after centrifugation of the lipoplexes using a fluorescent dye-based assay like the RiboGreen assay.

Protocol 4: In Vitro Transfection and Gene Silencing Assay

This protocol provides a general procedure for transfecting cells with siRNA lipoplexes and assessing the level of gene knockdown.

Procedure:

  • Plate the target cells in a multi-well plate and grow them to the desired confluency (typically 70-90%).

  • On the day of transfection, replace the old media with fresh, serum-free, or serum-containing media (optimization may be required).

  • Add the prepared siRNA lipoplexes to the cells at the desired final siRNA concentration.

  • Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours).

  • After the incubation period, replace the transfection medium with fresh, complete growth medium.

  • Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Assess the level of target gene knockdown by measuring mRNA levels (e.g., using RT-qPCR) or protein levels (e.g., using Western blotting or an enzyme-based assay if the target is an enzyme).

Visualizations

experimental_workflow cluster_preparation Liposome & Lipoplex Preparation cluster_characterization Characterization cluster_application In Vitro Application Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Hydration Hydration Thin Film Formation->Hydration Sizing (Sonication/Extrusion) Sizing (Sonication/Extrusion) Hydration->Sizing (Sonication/Extrusion) Liposome Suspension Liposome Suspension Sizing (Sonication/Extrusion)->Liposome Suspension Lipoplex Formation Lipoplex Formation Liposome Suspension->Lipoplex Formation siRNA Dilution siRNA Dilution siRNA Dilution->Lipoplex Formation Particle Size (DLS) Particle Size (DLS) Lipoplex Formation->Particle Size (DLS) Zeta Potential Zeta Potential Lipoplex Formation->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Lipoplex Formation->Encapsulation Efficiency Cell Transfection Cell Transfection Lipoplex Formation->Cell Transfection Incubation Incubation Cell Transfection->Incubation Gene Silencing Analysis Gene Silencing Analysis Incubation->Gene Silencing Analysis

Caption: Experimental workflow for siRNA delivery using cationic lipid:this compound liposomes.

endosomal_escape cluster_cell Cellular Environment cluster_endosome Endosome (Acidic pH) Extracellular Space Extracellular Space Cell Membrane Cell Membrane Extracellular Space->Cell Membrane Endocytosis Lipoplex in Endosome Lipoplex in Endosome Cell Membrane->Lipoplex in Endosome Cytoplasm Cytoplasm This compound Conformational Change This compound Conformational Change Lipoplex in Endosome->this compound Conformational Change Acidification Endosomal Membrane Destabilization Endosomal Membrane Destabilization This compound Conformational Change->Endosomal Membrane Destabilization siRNA Release siRNA Release Endosomal Membrane Destabilization->siRNA Release RISC RISC siRNA Release->RISC Joins RISC Lipoplex Lipoplex Target mRNA Cleavage Target mRNA Cleavage RISC->Target mRNA Cleavage

Caption: Mechanism of this compound-mediated endosomal escape for siRNA delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DOPE Molar Ratio in LNP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the efficacy of your LNP-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LNP formulations?

A1: this compound is a crucial "helper lipid" in LNP formulations.[1] Its primary role is to facilitate endosomal escape, a critical step for the encapsulated payload (e.g., mRNA, siRNA) to reach the cytoplasm and exert its therapeutic effect.[1][2][3][4] this compound has a cone-shaped molecular structure that promotes the formation of a hexagonal (HII) phase, which can destabilize the endosomal membrane, leading to the release of the LNP's contents.[5]

Q2: How does the molar ratio of this compound affect LNP stability?

A2: The molar ratio of this compound can significantly impact the physical stability of LNPs. While essential for efficacy, an excessively high molar ratio of this compound can lead to particle aggregation and instability, particularly at neutral pH.[6] This is because this compound's fusogenic properties can cause LNPs to fuse. Therefore, optimizing the this compound concentration is a balance between maximizing endosomal escape and maintaining colloidal stability.

Q3: What is a typical starting molar ratio for this compound in an LNP formulation?

A3: A common starting point for the molar ratio of this compound in LNP formulations is between 10% and 40% of the total lipid composition.[7][8] However, the optimal ratio is highly dependent on the other lipid components, including the ionizable lipid, cholesterol, and PEG-lipid, as well as the specific cargo being delivered.[8][9] For example, a formulation for JAWSII dendritic cells was optimized with a this compound molar ratio of 40%, while for C2C12 skeletal muscle cells, a 40% ratio was also found to be optimal in a specific study.[8]

Q4: Can this compound be replaced with other helper lipids?

A4: Yes, other phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are commonly used as helper lipids.[2][10] However, studies have shown that for mRNA delivery, this compound-containing LNPs can outperform DSPC-containing LNPs, potentially due to enhanced endosomal escape.[2] The choice between this compound and other helper lipids depends on the specific application, the nature of the ionizable lipid, and the desired in vivo performance.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency or Gene Knockdown

  • Possible Cause: Inefficient endosomal escape is a major bottleneck for LNP-mediated delivery.[5][11] The molar ratio of this compound may be too low to effectively destabilize the endosomal membrane.

  • Troubleshooting Steps:

    • Increase this compound Molar Ratio: Systematically increase the molar percentage of this compound in your formulation. It is advisable to test a range, for example, from 10% to 50%, while keeping the ratios of other lipids constant.

    • Evaluate Endosomal Escape: Utilize an endosomal escape assay to directly measure the efficiency of payload release into the cytoplasm.[12][13] This can help determine if the increased this compound concentration is having the desired effect.

    • Monitor Particle Characteristics: As you increase the this compound ratio, closely monitor particle size, polydispersity index (PDI), and zeta potential to ensure the formulation remains within acceptable limits.

Issue 2: LNP Aggregation and Instability

  • Possible Cause: An excessively high molar ratio of this compound can lead to increased fusogenicity and subsequent aggregation of LNPs.[6] The formulation pH can also influence LNP fusion and aggregation.[6]

  • Troubleshooting Steps:

    • Decrease this compound Molar Ratio: If you observe aggregation, systematically decrease the molar percentage of this compound.

    • Optimize PEG-Lipid Content: The amount of PEG-lipid can help prevent aggregation.[6] Ensure the PEG-lipid concentration is sufficient to provide steric stabilization.

    • Control Formulation pH: Aggregation can occur more rapidly at neutral pH where ionizable lipids are less charged.[6] Ensure your formulation and storage buffers are at an appropriate pH to maintain particle stability.

    • Analyze with Flow Imaging Microscopy (FIM): FIM can be used to monitor and quantify LNP aggregates and other larger lipid assemblies in your formulation.[6]

Issue 3: Poor Encapsulation Efficiency

  • Possible Cause: While the ionizable lipid is the primary driver of nucleic acid encapsulation, the overall lipid composition, including the this compound ratio, can influence the final encapsulation efficiency.

  • Troubleshooting Steps:

    • Systematic Ratio Optimization: Perform a systematic optimization of all lipid components, not just this compound. An orthogonal array design can be an efficient way to screen multiple molar ratios.[8][9]

    • Characterize Encapsulation: Use a reliable method like the RiboGreen assay to accurately quantify mRNA encapsulation.[14]

    • Maintain Consistent Formulation Process: Ensure that the mixing process (e.g., microfluidic mixing) and buffer conditions are consistent across experiments, as these can significantly impact encapsulation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on LNP formulations containing this compound.

Table 1: Example LNP Formulations with Varying this compound Molar Ratios

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
244-cisThis compoundCholesterolC16-PEG ceramide26.5:20:52:1.5[7]
CW51This compoundCholesterolDMG-PEG200010:40:40:0.5 (for dendritic cells)[8]
CW51This compoundCholesterolDMG-PEG200020:40:50:0.75 (for skeletal muscle cells)[8]
DOTAPThis compoundCholesterol-Molar ratios varied in the study[15]

Table 2: Impact of this compound on LNP Characteristics and Efficacy

LNP FormulationKey FindingReference
C12-200 LNPsLNPs formulated with this compound outperformed DSPC formulated LNPs in mRNA delivery.[2]
This compound-containing LNPsEnabled significantly more endosomal escape compared to DSPC-containing LNPs.[2]
This compound/DC-Chol LNPsShowed higher mRNA encapsulation efficiency compared to this compound/DOTAP/DC-Chol LNPs.[16]

Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

  • Materials:

    • Ionizable lipid, this compound, Cholesterol, PEG-lipid dissolved in ethanol.

    • mRNA or siRNA dissolved in a low pH aqueous buffer (e.g., 10 mM citrate buffer).

    • Microfluidic mixing system (e.g., NanoAssemblr Ignite).

    • Dialysis or ultrafiltration device for buffer exchange.

  • Procedure:

    • Prepare the lipid mixture in ethanol at the desired molar ratios.

    • Prepare the nucleic acid solution in the aqueous buffer.

    • Set the flow rates and flow rate ratio on the microfluidic device (e.g., a 3:1 aqueous to organic phase ratio).

    • Inject the lipid and nucleic acid solutions into their respective inlets on the microfluidic chip.

    • Collect the resulting LNP solution from the outlet.

    • Immediately dilute the collected LNPs in a neutral pH buffer (e.g., PBS) to stabilize the particles.

    • Perform buffer exchange using dialysis or tangential flow filtration to remove ethanol and raise the pH.[17]

    • Sterile filter the final LNP formulation.

2. Characterization of LNP Size, PDI, and Zeta Potential

  • Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument.

  • Procedure for Size and PDI:

    • Dilute the LNP formulation in 1x PBS.

    • Transfer the diluted sample to a suitable cuvette.

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using DLS.[17][18]

  • Procedure for Zeta Potential:

    • Dilute the LNP formulation in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic strength which can affect measurements.[18]

    • Transfer the diluted sample to a zeta potential cell.

    • Measure the zeta potential using ELS.

3. Quantification of mRNA Encapsulation Efficiency

  • Assay: RiboGreen assay.

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare a standard curve of known mRNA concentrations.

    • In a 96-well plate, add the LNP sample to two separate wells.

    • To one set of wells, add a solution of Triton X-100 to lyse the LNPs and expose all the mRNA.

    • To the other set of wells, add buffer without detergent to measure the unencapsulated (surface-bound) mRNA.

    • Add the RiboGreen reagent to all wells and incubate in the dark.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Mix Lipid Mixture (Ionizable, this compound, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Solution Nucleic Acid (mRNA/siRNA) in Aqueous Buffer (low pH) NA_Solution->Microfluidics Dilution Dilution in Neutral Buffer Microfluidics->Dilution Buffer_Exchange Buffer Exchange (Dialysis/TFF) Dilution->Buffer_Exchange Final_LNP Final LNP Formulation Buffer_Exchange->Final_LNP DLS Size & PDI (DLS) Zeta Zeta Potential (ELS) RiboGreen Encapsulation Efficiency (RiboGreen Assay) Final_LNP->DLS Final_LNP->Zeta Final_LNP->RiboGreen

Caption: Workflow for LNP formulation and characterization.

Endosomal_Escape_Pathway LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.2-6.5) Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal Maturation Payload_Release Payload Release Early_Endosome->Payload_Release 3. This compound-mediated Membrane Destabilization Lysosome Lysosome (pH ~4.5-5.0) (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Therapeutic_Effect Therapeutic Effect Cytoplasm->Therapeutic_Effect 4. Action Payload_Release->Cytoplasm

Caption: Role of this compound in facilitating endosomal escape.

Troubleshooting_Logic Start Start: Suboptimal LNP Performance Problem Identify Primary Issue Start->Problem Low_Efficacy Low Transfection/ Knockdown Problem->Low_Efficacy Efficacy Aggregation Aggregation/ Instability Problem->Aggregation Stability Low_EE Poor Encapsulation Efficiency Problem->Low_EE Encapsulation Increase_this compound Increase this compound Molar Ratio Low_Efficacy->Increase_this compound Decrease_this compound Decrease this compound Molar Ratio Aggregation->Decrease_this compound Optimize_All Systematically Optimize All Lipid Ratios Low_EE->Optimize_All Check_Characterization Re-characterize: Size, PDI, Zeta, EE Increase_this compound->Check_Characterization Decrease_this compound->Check_Characterization Optimize_All->Check_Characterization Check_Characterization->Problem Iterate End Optimized Formulation Check_Characterization->End Successful

Caption: Troubleshooting logic for this compound molar ratio optimization.

References

Technical Support Center: Preventing Drug Leakage from DOPE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with drug leakage from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)-containing liposomes.

Frequently Asked Questions (FAQs)

Q1: What are this compound-containing liposomes and why are they used?

A1: this compound-containing liposomes are lipid-based nanoparticles used for drug delivery. This compound is a fusogenic lipid that can facilitate the release of encapsulated drugs into the cytoplasm of target cells.[1][2] These liposomes are often designed to be pH-sensitive, remaining stable at physiological pH (around 7.4) and becoming unstable in the acidic environment of tumors or endosomes, leading to targeted drug release.[1][3][4][5]

Q2: What is the primary cause of drug leakage from this compound-containing liposomes?

A2: The primary intended cause of drug release from many this compound-containing formulations is a pH-triggered phase transition. At neutral pH, helper lipids like cholesteryl hemisuccinate (CHEMS) stabilize this compound in a bilayer structure.[1] In an acidic environment, the helper lipid becomes protonated, destabilizing the liposome and causing this compound to revert to its natural inverted hexagonal phase, which leads to the release of the encapsulated drug.[2][3] Unintended leakage can occur due to formulation instability, interactions with serum components, or improper storage.

Q3: How does cholesterol affect the stability and drug retention of this compound-containing liposomes?

A3: Cholesterol is a critical component for stabilizing liposomal membranes. It modulates membrane fluidity and can decrease the permeability of the bilayer to encapsulated drugs, thereby reducing leakage.[6][7][8] The optimal amount of cholesterol is crucial; too little may not provide sufficient stability, while too much can also negatively impact drug loading and release properties.[6]

Q4: What is the role of PEGylation in preventing drug leakage?

A4: Polyethylene glycol (PEG) is often incorporated into the liposome surface (PEGylation) to create a hydrophilic layer. This "stealth" coating reduces interactions with blood components and clearance by the reticuloendothelial system, prolonging circulation time. While PEGylation can enhance stability in vivo, it can sometimes hinder the pH-sensitive release mechanism.[4] Strategies like using cleavable PEG linkers that detach in the acidic tumor microenvironment are being explored to overcome this "PEG dilemma".[4]

Troubleshooting Guides

Issue 1: High Initial Drug Leakage During or Immediately After Preparation
Possible Cause Troubleshooting Step
Suboptimal Lipid Composition - Adjust Cholesterol Content: Increase the molar ratio of cholesterol to enhance membrane packing and reduce permeability. A common starting point is a 2:1 molar ratio of phospholipid to cholesterol.[6] - Evaluate Helper Lipid: Ensure the helper lipid (e.g., CHEMS) is appropriate for the desired pH sensitivity and is used at an optimal ratio with this compound.
Improper pH of Hydration Buffer - Verify Buffer pH: For pH-sensitive liposomes, ensure the hydration buffer is at a neutral or slightly basic pH (e.g., 7.4) to maintain liposome stability during formation.
Inefficient Drug Loading - Optimize Loading Method: For passive loading, ensure the drug is fully dissolved in the hydration buffer. For active loading methods (e.g., pH gradient), verify the integrity of the gradient.
Mechanical Stress During Processing - Gentle Processing: Avoid excessive sonication or high shear forces during extrusion, which can disrupt the liposome bilayer. Optimize the number of extrusion cycles.
Issue 2: Drug Leakage During Storage
Possible Cause Troubleshooting Step
Liposome Aggregation and Fusion - Incorporate Charged Lipids: The inclusion of charged lipids can increase electrostatic repulsion between liposomes, preventing aggregation.[9] - Optimize Surface Coating: Ensure adequate PEGylation to provide steric hindrance and prevent aggregation.
Lipid Hydrolysis or Oxidation - Use High-Purity Lipids: Ensure the use of high-quality lipids with low levels of impurities.[10] - Store Under Inert Gas: Store liposome suspensions under an inert atmosphere (e.g., argon or nitrogen) to prevent lipid oxidation. - Control Storage Temperature: Store liposomes at an appropriate temperature, typically between 2-8°C, and avoid freezing unless a suitable cryoprotectant is used.
Inappropriate Storage Buffer - Maintain Isotonicity: Use a storage buffer that is isotonic with the internal liposome environment to prevent osmotic stress.
Issue 3: Premature Drug Release in Biological Media (e.g., Serum)
Possible Cause Troubleshooting Step
Interaction with Serum Proteins - Optimize PEGylation: A dense PEG layer can shield the liposome surface from opsonins and other serum proteins that can destabilize the membrane.[11]
Instability of pH-Sensitive Components - Adjust pH-Sensitive Moiety: If using a pH-sensitive helper lipid, ensure its pKa is appropriate to prevent significant protonation and destabilization at physiological pH.
Enzymatic Degradation of Lipids - Use Saturated Lipids: Liposomes formulated with saturated phospholipids are generally more resistant to enzymatic degradation than those with unsaturated lipids.

Quantitative Data on Drug Release

The following tables summarize quantitative data on drug release from various this compound-containing liposome formulations under different conditions.

Table 1: Effect of pH on Doxorubicin (DOX) Release from this compound-Containing Liposomes

Liposome CompositionpHIncubation TimeCumulative Drug Release (%)Reference
This compound-lip@DOX7.412 hours~15%[12]
This compound-lip@DOX5.312 hours~45%[12]
This compound-DVar7-lip@DOX7.412 hours~18%[12]
This compound-DVar7-lip@DOX5.312 hours~85%[12]

Table 2: Effect of pH on Gemcitabine Release from PEGylated pH-Sensitive Liposomes (pSL)

Liposome FormulationpHIncubation TimeCumulative Drug Release (%)Reference
PEG-pSL7.448 hours~30%[4]
PEG-pSL6.548 hours~35%[4]
PEG-pSL5.048 hours~58.5%[4]
CL-PEG-pSL (Cleavable PEG)7.448 hours~30%[4]
CL-PEG-pSL (Cleavable PEG)6.548 hours~38%[4]
CL-PEG-pSL (Cleavable PEG)5.048 hours~78.4%[4]

Table 3: Effect of Cholesterol on Tetrahydrocannabinol (THC) Retention in Liposomes

Cholesterol Content (mol%)Initial Encapsulation Efficiency (%)Drug Retention after 1 month at 4°C (%)Reference
088~60[7]
1585~75[7]
3085~80[7]
4572~90[7]

Experimental Protocols

Protocol 1: Carboxyfluorescein (CF) Leakage Assay

This assay measures the release of the fluorescent dye carboxyfluorescein from liposomes. At high concentrations inside the liposomes, CF fluorescence is self-quenched. Upon leakage and dilution in the external buffer, fluorescence increases.

Materials:

  • Liposome suspension containing encapsulated CF

  • HEPES buffer (10 mM HEPES, 107 mM NaCl, pH 7.4)

  • Triton X-100 solution (0.5% v/v)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Prepare CF-loaded liposomes by hydrating the lipid film with a solution of 50-100 mM CF in buffer.

  • Remove unencapsulated CF using a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Add 5 µL of the purified CF-loaded liposome suspension to 95 µL of HEPES buffer in a well of the 96-well plate.

  • To induce leakage, add the test compound (e.g., a peptide or a solution to alter pH) to the well. For a negative control, add only buffer.

  • Incubate the plate at the desired temperature (e.g., 37°C) with shaking.

  • Measure the fluorescence intensity (F) at various time points.

  • At the end of the experiment, add 10 µL of 0.5% Triton X-100 to the wells to lyse all liposomes and release all encapsulated CF. Measure the maximum fluorescence (F_max).

  • Calculate the percentage of CF leakage at each time point using the following equation: % Leakage = [(F - F_initial) / (F_max - F_initial)] * 100 where F_initial is the fluorescence at time zero.

Protocol 2: Doxorubicin (DOX) Release Assay using Dialysis

This method measures the release of the anticancer drug doxorubicin from liposomes by separating the released drug from the liposome-encapsulated drug using a dialysis membrane.

Materials:

  • DOX-loaded liposome suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the DOX-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume (e.g., 50 mL) of release buffer (PBS at the desired pH).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of DOX in the collected aliquots using a spectrophotometer (absorbance at 480 nm) or a fluorometer.

  • To determine the total amount of encapsulated drug, disrupt a sample of the original liposome suspension with a detergent (e.g., Triton X-100) or an appropriate solvent and measure the DOX concentration.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

DrugLeakageMechanism cluster_Physiological_pH Physiological pH (7.4) cluster_Acidic_pH Acidic pH (e.g., Endosome, <6.5) StableLiposome Stable Liposome (Bilayer Phase) DrugRetained Drug Retained StableLiposome->DrugRetained Minimal Leakage Protonation Protonation of Helper Lipid (e.g., CHEMS) StableLiposome->Protonation Lower pH Destabilization This compound Phase Transition (Hexagonal Phase) Protonation->Destabilization DrugRelease Drug Release Destabilization->DrugRelease

Caption: Mechanism of pH-sensitive drug release from this compound-containing liposomes.

TroubleshootingFlowchart Start High Drug Leakage Observed Timing When is leakage occurring? Start->Timing DuringPrep During/Immediately After Preparation Timing->DuringPrep Initial DuringStorage During Storage Timing->DuringStorage Over Time InMedia In Biological Media Timing->InMedia In Vitro/In Vivo CheckComposition Check Lipid Composition (Cholesterol, Helper Lipid) DuringPrep->CheckComposition CheckStorage Check Storage Conditions (Temp, Aggregation) DuringStorage->CheckStorage CheckInVivo Check In Vivo Stability (PEGylation, Serum Interaction) InMedia->CheckInVivo CheckProcess Check Processing (pH, Mechanical Stress) CheckComposition->CheckProcess Optimal AdjustComposition Adjust Ratios CheckComposition->AdjustComposition Suboptimal OptimizeProcess Optimize pH and Processing Parameters CheckProcess->OptimizeProcess Suboptimal OptimizeStorage Optimize Buffer, Temp, and Surface Charge CheckStorage->OptimizeStorage Suboptimal OptimizePEG Optimize PEG Density/ Length CheckInVivo->OptimizePEG Suboptimal LeakageAssayWorkflow A Prepare Dye/Drug-Loaded Liposomes B Purify Liposomes (Remove Free Dye/Drug) A->B C Incubate Liposomes with Buffer/Test Compound B->C D Measure Signal (e.g., Fluorescence) at Time Points C->D D->C Repeat for Time Course E Lyse Liposomes (e.g., with Triton X-100) D->E F Measure Maximum Signal E->F G Calculate % Leakage F->G

References

Technical Support Center: Optimization of DOPE to Cholesterol Ratio for Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol-containing lipid formulations. Here, you will find guidance on optimizing the this compound to cholesterol ratio to enhance the stability of liposomes and lipid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in this compound-containing lipid formulations?

A1: Cholesterol is a critical component for stabilizing lipid bilayers containing this compound. This compound, on its own, has a cone-like molecular shape that favors the formation of non-bilayer structures, such as the inverted hexagonal phase, which can lead to instability and fusogenic behavior of liposomes. Cholesterol inserts into the lipid bilayer, increasing its packing density and mechanical rigidity. This reduces the bilayer's permeability to encapsulated contents and prevents the spontaneous fusion and aggregation of vesicles.[1]

Q2: What is a good starting point for the this compound to cholesterol molar ratio?

A2: A commonly cited and effective starting point for the molar ratio of total phospholipid to cholesterol is 2:1 (approximately 67:33 mol%).[1][2] Another study has identified a 5:1 phospholipid to cholesterol ratio as optimal for their specific formulation. Ultimately, the ideal ratio is dependent on the specific phospholipid composition and the intended application, necessitating empirical optimization.

Q3: How does the this compound to cholesterol ratio affect the physical characteristics of liposomes?

A3: The ratio of this compound to cholesterol significantly influences the size, polydispersity index (PDI), and surface charge (zeta potential) of liposomes. Increasing the cholesterol content generally leads to an increase in vesicle size and a decrease in PDI, indicating a more uniform size distribution.[3][4] The zeta potential, a measure of colloidal stability, is also modulated by the lipid composition. Formulations with a higher magnitude of zeta potential (either positive or negative) tend to be more stable against aggregation due to electrostatic repulsion.

Q4: Can I form stable liposomes with this compound alone?

A4: Formulations containing only this compound are generally unstable and do not readily form stable liposomes at physiological pH.[5] The inclusion of a stabilizing lipid, such as cholesterol or a charged lipid, is necessary to promote the formation of a stable bilayer structure.

Troubleshooting Guides

Issue 1: Liposome Aggregation and Precipitation

You observe that your this compound/cholesterol liposome suspension becomes cloudy or forms visible aggregates over time.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal this compound/Cholesterol Ratio The conical shape of this compound may not be sufficiently stabilized by the current cholesterol concentration.Increase the molar percentage of cholesterol in your formulation. Start with a 2:1 or 1:1 molar ratio of total phospholipid to cholesterol.
Low Surface Charge The liposomes have a near-neutral surface charge (zeta potential close to 0 mV), leading to a lack of electrostatic repulsion.Incorporate a charged lipid into your formulation, such as a cationic lipid (e.g., DOTAP) or an anionic lipid (e.g., DPPG).
High Liposome Concentration The concentration of liposomes in the suspension is too high, increasing the frequency of particle collisions.Dilute the liposome suspension with an appropriate buffer.
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can screen the surface charge and induce aggregation.Use a buffer free of divalent cations or include a chelating agent like EDTA.[6]
Issue 2: Low Encapsulation Efficiency or Rapid Leakage of Encapsulated Material

You are experiencing poor loading of your hydrophilic drug or observing a rapid release of the encapsulated content from your this compound/cholesterol liposomes.

Potential Cause Troubleshooting Step Expected Outcome
High Membrane Permeability The lipid bilayer is not sufficiently packed, leading to leakage of the encapsulated material.Increase the molar ratio of cholesterol. Cholesterol is known to decrease the permeability of the lipid bilayer.[1][7]
Phase Transition Temperature (Tm) The Tm of the lipid mixture may be too low, resulting in a highly fluid and leaky membrane at the experimental temperature.Incorporate a phospholipid with a higher Tm, such as a saturated phospholipid (e.g., DSPC), alongside this compound.
Drug-Lipid Interactions The encapsulated drug may be interacting with the lipid bilayer in a way that destabilizes the membrane.Evaluate the effect of different pH gradients or ionic strengths of the hydration buffer to optimize drug loading and retention.

Quantitative Data Summary

The following tables summarize the impact of the cholesterol to phospholipid ratio on the physicochemical properties of liposomes, as reported in various studies.

Table 1: Effect of Cholesterol on Liposome Size and Polydispersity Index (PDI)

Phospholipid CompositionMolar Ratio (Phospholipid:Cholesterol)Average Size (nm)PDIReference
POPC/DSPE-PEG100:030.1 ± 0.4-[3]
POPC/DSPE-PEG90:1035.2 ± 0.2-[3]
POPC/DSPE-PEG80:2042.5 ± 0.3-[3]
POPC/DSPE-PEG70:3051.6 ± 0.1-[3]
EPC100:0~100~0.1[4]
EPC90:10~120~0.12[4]
EPC80:20~140~0.15[4]
EPC50:50~180~0.2[4]

Table 2: Effect of Lipid Composition on Zeta Potential

Lipid CompositionMolar RatioZeta Potential (mV)Reference
DPPC/DPPG100:0~ -5[8]
DPPC/DPPG98:2~ -20[8]
DPPC/DPPG96:4~ -30[8]
DPPC/DPPG94:6~ -35[8]
DPPC/DPPG92:8~ -40[8]
DPPC/DPPG90:10~ -45[8]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common technique for liposome formulation.

  • Lipid Dissolution: Dissolve the desired amounts of this compound, cholesterol, and any other lipids in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[9][10]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept above the phase transition temperature (Tm) of the lipid with the highest Tm.[9][10]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[9]

  • Hydration: Add the aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the flask. The temperature of the buffer should also be above the Tm of the lipids. Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) to hydrate the lipid film and form a milky suspension of MLVs.[9][10]

Protocol 2: Liposome Sizing by Extrusion

This protocol is for producing unilamellar vesicles of a defined size from an MLV suspension.

  • Extruder Assembly: Assemble the mini-extruder device with two syringes, following the manufacturer's instructions. Place a polycarbonate membrane of the desired pore size (e.g., 100 nm) between the filter supports.[11][12]

  • Hydration and Loading: Hydrate the lipid film as described in Protocol 1. Draw the resulting MLV suspension into one of the syringes.

  • Extrusion: Pass the MLV suspension back and forth between the two syringes through the polycarbonate membrane. A minimum of 11 passes is recommended to ensure a uniform size distribution.[13] The extrusion process should be carried out at a temperature above the Tm of the lipids.

  • Collection: After the final pass, collect the extruded liposome suspension from one of the syringes.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_sizing Sizing cluster_characterization Characterization dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film under Vacuum film->dry hydrate 4. Hydrate with Aqueous Buffer dry->hydrate extrude 5. Extrusion through Polycarbonate Membrane hydrate->extrude MLV Suspension dls Size & PDI (DLS) extrude->dls zeta Zeta Potential (LDV) extrude->zeta ee Encapsulation Efficiency extrude->ee

Caption: Workflow for liposome preparation, sizing, and characterization.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Problem: Liposome Aggregation cause1 Suboptimal This compound/Cholesterol Ratio problem->cause1 cause2 Low Surface Charge problem->cause2 cause3 High Liposome Concentration problem->cause3 solution1 Increase Cholesterol Molar Ratio cause1->solution1 solution2 Incorporate Charged Lipid cause2->solution2 solution3 Dilute Liposome Suspension cause3->solution3

Caption: Troubleshooting guide for liposome aggregation.

References

solving common problems in DOPE-based gene delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)-based gene delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in gene delivery?

A1: this compound is a neutral "helper lipid" commonly included in cationic liposome formulations for gene delivery. Its primary role is to facilitate the endosomal escape of the genetic material (lipoplex) into the cytoplasm. This compound's conical shape promotes the formation of an inverted hexagonal lipid structure (HII phase) within the endosome, which destabilizes the endosomal membrane and allows for the release of the payload.[1]

Q2: What is a "lipoplex"?

A2: A lipoplex is a complex formed between positively charged (cationic) liposomes and negatively charged genetic material, such as plasmid DNA or siRNA.[2] The electrostatic interactions between the cationic lipids and the nucleic acid's phosphate backbone lead to the condensation of the genetic material into nanoparticles, which can then be taken up by cells.

Q3: What is the optimal ratio of cationic lipid to this compound?

A3: The optimal molar ratio of cationic lipid to this compound can vary depending on the specific cationic lipid, the cell type, and the experimental conditions. Common molar ratios of cationic lipid to this compound are 1:1 and 1:3.[3] It is crucial to empirically determine the optimal ratio for your specific system to maximize transfection efficiency and minimize cytotoxicity.

Q4: How does serum affect this compound-based transfection?

A4: Serum can significantly impact the efficiency of this compound-based transfection, often in a negative way. Serum proteins can bind to lipoplexes, leading to their aggregation and reduced uptake by cells.[4] However, some formulations, particularly those with a high net positive charge, can be more resistant to serum inhibition.[4] The effect of serum is cell-type dependent and should be evaluated for each experimental setup.[4]

Q5: Can I use this compound-based lipoplexes for in vivo gene delivery?

A5: Yes, this compound-based formulations have been used for in vivo gene delivery. However, the stability of the lipoplexes in the bloodstream and their biodistribution are critical factors to consider. The interaction with serum proteins can lead to rapid clearance from circulation. Formulations may need to be optimized, for instance by including PEGylated lipids, to improve their in vivo performance.

Troubleshooting Guides

Low Transfection Efficiency
Possible Cause Observation Suggested Solution
Suboptimal Lipoplex Formulation Low or no reporter gene expression.- Optimize Cationic Lipid:this compound Ratio: Test different molar ratios (e.g., 1:1, 1:2, 1:3) to find the optimal balance for your cell type.[3] - Optimize Lipid:DNA Ratio: Titrate the amount of total lipid to a fixed amount of DNA. A common starting point is a 10:1 lipid to DNA weight ratio.[3][5] - Ensure Proper Lipoplex Formation: Follow the protocol carefully, ensuring gentle mixing and appropriate incubation times to allow for stable complex formation.[3][5]
Poor Cell Health Cells appear stressed, are not actively dividing, or have a low confluency.- Use Healthy, Actively Dividing Cells: Ensure cells are in the logarithmic growth phase and are at an optimal confluency at the time of transfection (typically 70-90%).[6] - Check for Contamination: Rule out any microbial contamination in your cell culture.
Presence of Inhibitors Low transfection efficiency in the presence of serum.- Transfect in Serum-Free Medium: If possible, perform the initial incubation of cells with lipoplexes in a serum-free medium. After the incubation period, you can replace it with a complete medium.[6] - Increase Lipoplex Concentration: If transfecting in the presence of serum is necessary, you may need to increase the concentration of the lipoplexes to overcome the inhibitory effects.
Incorrect Reporter Gene or Promoter No expression is detected even with positive controls.- Verify Plasmid Integrity: Ensure your plasmid DNA is of high quality and the sequence is correct. - Use a Cell-Type Appropriate Promoter: Confirm that the promoter driving your gene of interest is active in the cell line you are using.[6]
Inefficient Endosomal Escape Lipoplexes are taken up by cells but the payload is not released into the cytoplasm.- Confirm this compound Inclusion: Verify that this compound was included in your lipid formulation at an appropriate concentration. - Consider Chloroquine Treatment: In some cases, treatment with chloroquine can enhance transfection by inhibiting endosomal acidification, though this may also increase cytotoxicity.
High Cytotoxicity
Possible Cause Observation Suggested Solution
Excess Cationic Lipid Significant cell death, detachment, or morphological changes after transfection.- Reduce Lipid Concentration: Lower the overall concentration of the lipoplexes added to the cells. - Optimize Lipid:DNA Ratio: A high positive charge ratio (N/P ratio) can be toxic. Try decreasing the amount of cationic lipid relative to the DNA.[7]
Inherent Toxicity of the Cationic Lipid High cell death even at low lipid concentrations.- Screen Different Cationic Lipids: Some cationic lipids are inherently more toxic than others. Consider testing alternative cationic lipids in your formulation. - Reduce Incubation Time: Decrease the duration of exposure of the cells to the lipoplexes.[8]
Poor Quality DNA Cell death not directly attributable to the lipids.- Use High-Quality, Endotoxin-Free DNA: Endotoxins in plasmid preparations can cause significant cytotoxicity. Use a purification kit that removes endotoxins.[6]
Sensitive Cell Line The cell line being used is particularly sensitive to transfection reagents.- Lower Cell Density: For some sensitive cells, a lower confluency at the time of transfection can reduce toxicity. - Change Transfection Medium: After the initial incubation with lipoplexes, completely replace the medium with fresh, complete growth medium.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Cationic Liposomes

This protocol describes a common method for preparing cationic liposomes containing this compound using the thin-film hydration method.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • This compound

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).[3]

    • Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film by adding sterile, nuclease-free water or buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.[5]

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

Protocol 2: Formation of Lipoplexes

Materials:

  • Cationic liposome suspension (from Protocol 1)

  • Plasmid DNA or siRNA solution of known concentration

  • Serum-free medium (e.g., Opti-MEM)

Procedure:

  • In a sterile microcentrifuge tube, dilute the required amount of plasmid DNA in serum-free medium.

  • In a separate sterile microcentrifuge tube, dilute the required amount of the cationic liposome suspension in serum-free medium.

  • Gently add the diluted DNA solution to the diluted liposome solution while vortexing or pipetting gently. Do not add the liposomes directly to the concentrated DNA stock.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[9] The solution may become slightly turbid.

Protocol 3: Cell Transfection

Materials:

  • Cells plated in a multi-well plate (at 70-90% confluency)

  • Lipoplex solution (from Protocol 2)

  • Complete growth medium

Procedure:

  • Gently aspirate the growth medium from the cells.

  • Wash the cells once with sterile phosphate-buffered saline (PBS).

  • Add the lipoplex solution dropwise to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, you can either add complete growth medium to the well or aspirate the lipoplex-containing medium and replace it with fresh, complete growth medium.[3][5]

  • Culture the cells for 24-72 hours before assaying for gene expression.

Protocol 4: Luciferase Assay for Transfection Efficiency

This protocol provides a general outline for measuring reporter gene expression using a luciferase assay system.

Materials:

  • Transfected cells expressing a luciferase reporter gene

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Cell Lysis:

    • After the desired post-transfection incubation period, aspirate the growth medium from the cells.

    • Wash the cells once with PBS.

    • Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[10]

  • Luminometry:

    • Transfer a small volume (e.g., 20 µL) of the cell lysate to a luminometer tube or a white-walled 96-well plate.[10]

    • Add the Luciferase Assay Reagent to the lysate.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.[10]

  • Normalization (Optional but Recommended):

    • To account for variations in cell number and transfection efficiency, co-transfect with a second reporter plasmid (e.g., expressing Renilla luciferase) and use a dual-luciferase reporter assay system.[11]

    • Alternatively, perform a protein quantification assay (e.g., BCA or Bradford assay) on the cell lysate and normalize the luciferase activity to the total protein concentration.

Protocol 5: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method for assessing cell viability.

Materials:

  • Cells treated with this compound-based lipoplexes

  • MTS reagent

  • 96-well plate reader

Procedure:

  • Plate cells in a 96-well plate and transfect as described in Protocol 3. Include untreated control wells.

  • At the desired time point post-transfection, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of each well at 490 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Data Presentation

Table 1: Troubleshooting Low Transfection Efficiency

ParameterPotential IssueRecommendationExpected Outcome
Cationic Lipid:this compound Ratio Imbalance between charge and fusogenicityTest molar ratios of 1:1, 1:2, and 1:3Increased reporter gene expression
Lipid:DNA Ratio (w/w) Suboptimal complex formation and chargeTitrate from 5:1 to 15:1Higher transfection with minimal toxicity
Cell Confluency Cells not in optimal state for uptakeTransfect at 70-90% confluencyImproved cell health and uptake
Presence of Serum Inhibition of lipoplex formation/uptakeTransfect in serum-free media initiallyEnhanced transfection efficiency

Table 2: Troubleshooting High Cytotoxicity

ParameterPotential IssueRecommendationExpected Outcome
Lipid Concentration Overloading cells with cationic lipidsDecrease the total lipid concentrationIncreased cell viability
N/P Ratio Excessive positive charge on lipoplexesLower the charge ratio by reducing cationic lipidReduced cell death and morphological changes
Incubation Time Prolonged exposure to toxic componentsReduce incubation time to 2-4 hoursImproved cell morphology post-transfection
DNA Quality Presence of endotoxinsUse an endotoxin-free DNA purification kitLower non-specific cell death

Visualizations

G cluster_workflow Experimental Workflow for this compound-Based Transfection prep_liposomes 1. Prepare Cationic Liposomes (with this compound) form_lipoplexes 2. Form Lipoplexes (Liposomes + DNA) prep_liposomes->form_lipoplexes transfect_cells 3. Transfect Cells form_lipoplexes->transfect_cells assay 4. Assay for Gene Expression and Cytotoxicity transfect_cells->assay

Experimental workflow for this compound-based gene delivery.

G cluster_pathway Mechanism of this compound-Facilitated Endosomal Escape endocytosis 1. Endocytosis of Lipoplex endosome 2. Lipoplex in Endosome endocytosis->endosome destabilization 3. This compound induces Hexagonal Phase (HII) Membrane Destabilization endosome->destabilization release 4. Release of Genetic Material into Cytoplasm destabilization->release

This compound's role in facilitating endosomal escape of genetic material.

G cluster_troubleshooting Troubleshooting Logic start Low Transfection Efficiency? check_formulation Optimize Formulation? (Lipid:this compound, Lipid:DNA) start->check_formulation Yes check_cells Check Cell Health and Confluency? check_formulation->check_cells No Improvement success Transfection Successful check_formulation->success Improvement check_protocol Review Protocol? (Incubation times, etc.) check_cells->check_protocol No Improvement check_cells->success Improvement check_protocol->success Improvement

A simplified troubleshooting decision tree for low transfection efficiency.

References

Technical Support Center: Enhancing In-Vivo Performance of DOPE Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) formulations for in-vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in lipid nanoparticle (LNP) formulations?

A1: this compound is a fusogenic lipid, meaning it facilitates the fusion of the nanoparticle's membrane with the endosomal membrane of target cells.[1] This property is crucial for the efficient release of encapsulated cargo, such as mRNA or siRNA, from the endosome into the cytoplasm, a process known as endosomal escape.[1][2] Due to its cone-shaped molecular structure, this compound has a tendency to form non-bilayer structures, which promotes membrane destabilization and fusion.[3]

Q2: Why are my this compound-containing liposomes showing low stability and aggregating in storage?

A2: this compound on its own does not readily form stable bilayers at physiological pH.[3] Its inherent conical shape favors the formation of an inverted hexagonal (HII) phase, which can lead to liposome instability and aggregation. To form stable bilayers, this compound is typically combined with other lipids that stabilize the lamellar phase, such as phosphatidylcholine (PC) or cholesterol derivatives like cholesteryl hemisuccinate (CHEMS).[3] Instability can also arise from improper storage conditions or a suboptimal lipid composition.[4][5]

Q3: My this compound formulation is rapidly cleared from circulation in vivo. What are the potential causes and solutions?

A3: Rapid clearance of liposomes from the bloodstream is often due to uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[6][7] This can be caused by the formulation's physicochemical properties, such as size, surface charge, and the absence of a protective coating. To prolong circulation time, a common strategy is PEGylation, which involves incorporating a polyethylene glycol (PEG)-lipid conjugate into the formulation.[6][8] This creates a hydrophilic layer on the liposome surface that sterically hinders the binding of opsonins (blood proteins that mark particles for clearance), thereby reducing RES uptake.[6][7]

Q4: I've PEGylated my this compound formulation, but now I'm observing reduced efficacy. Why is this happening?

A4: While PEGylation is effective at increasing circulation half-life, it can sometimes interfere with the therapeutic action of this compound-containing formulations.[8][9] The PEG layer can sterically hinder the fusogenic properties of this compound, preventing efficient endosomal escape.[8] For pH-sensitive formulations, PEG can also stabilize the bilayer and reduce the formulation's responsiveness to acidic environments.[8][10] To address this, strategies such as using cleavable PEG lipids that are shed in the target microenvironment (e.g., in acidic tumors) can be employed.[6]

Q5: How can I improve the stability of my pH-sensitive this compound formulation without compromising its pH responsiveness?

A5: For pH-sensitive liposomes, which often pair this compound with an acidic amphiphile like CHEMS, stability at physiological pH (7.4) is critical to prevent premature drug release.[3] Including cholesterol or its derivatives in the formulation can increase membrane rigidity and stability.[3] The molar percentage of the stabilizing lipid is a key parameter to optimize. Typically, 20-50 mol% of cholesterol is required to stabilize bilayers containing HII-preferring lipids like this compound.[3] It's a balancing act, as too much stabilization can dampen the desired pH-triggered release.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency - Suboptimal lipid film hydration or extrusion process.- Poor solubility of the drug in the aqueous or lipid phase.- Unfavorable electrostatic interactions between the drug and lipids.- Optimize the hydration buffer (pH, ionic strength).- Ensure the temperature during hydration is above the phase transition temperature of the lipids.- Modify the formulation method (e.g., ethanol injection, reverse-phase evaporation).[11]- For charged drugs, consider using oppositely charged lipids to improve loading.
Particle Aggregation - High concentration of this compound leading to instability.- Inappropriate buffer conditions (ionic strength, pH).- Insufficient surface charge to induce electrostatic repulsion.- Incorporate stabilizing lipids like DSPC or cholesterol.[4][12]- Include a small percentage of a charged lipid (e.g., DOTAP, DOPS) to increase zeta potential.[1]- Add a PEG-lipid to provide steric stabilization.[13]
Poor In Vivo Efficacy (No Target Accumulation) - Rapid clearance by the RES.- Non-optimal particle size for tumor penetration (if applicable).- PEGylate the liposomes to increase circulation time.[14][15]- Optimize the particle size to be within the 100-200 nm range for passive targeting via the EPR effect.[6]- Consider incorporating targeting ligands (e.g., antibodies, peptides) for active targeting.
Poor In Vivo Efficacy (Target Accumulation but No Therapeutic Effect) - Inefficient endosomal escape of the cargo.- Premature leakage of the encapsulated drug.- PEGylation hindering the fusogenic activity of this compound.- Increase the molar ratio of this compound to enhance fusogenicity.[2]- For pH-sensitive systems, ensure the trigger mechanism is effective at the target site's pH.[3][16]- Use cleavable PEG lipids that are removed at the target site.[6]- Co-encapsulate agents that can aid in endosomal disruption.
High Liver and Spleen Accumulation - This is the default clearance pathway for many nanoparticles.[17][18]- If liver/spleen is not the target, increase PEGylation to reduce RES uptake.[18]- If liver is the target, this compound-containing LNPs have shown preferential liver accumulation.[17]- To shift biodistribution towards the spleen, consider replacing this compound with DSPC as the helper lipid.[17]

Quantitative Data Summary

Table 1: Influence of Helper Lipid on LNP In Vivo Performance

Helper LipidPrimary Organ TargetedRelative Efficacy/Delivery ChangeReference
This compound Liver- Baseline for liver delivery- 2-fold higher mRNA delivery to the liver compared to DSPC- 3-fold improvement in liver transfection compared to DSPC[2][17]
DSPC Spleen- 2-fold increase in siRNA delivery to the spleen compared to this compound- 5-fold increase in mRNA delivery to the spleen compared to this compound[17]
DOPS Spleen- ~2.5x increase in overall efficacy compared to this compound, driven by spleen expression[1]

Table 2: Effect of PEGylation on pH-Sensitive Liposome Drug Release

FormulationDSPE-PEG2000 Mol%% Calcein Release at pH 5.5Reference
This compound-CHEMS0%55%[8]
PEGylated this compound-CHEMS0.6%24%[8]
PEGylated this compound-CHEMS3%10%[8]
PEGylated this compound-CHEMS5%6.8% (down from 84% in non-PEGylated)[8]

Key Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Lipid Film Hydration
  • Lipid Mixture Preparation: Dissolve the desired lipids (e.g., this compound, a stabilizing lipid like DSPC or CHEMS, cholesterol, and a PEG-lipid) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[6]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[6] It is crucial to ensure all solvent is removed, which can be facilitated by leaving the flask under high vacuum for several hours.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.[6] Gentle agitation (vortexing or swirling) helps to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove the unencapsulated drug from the liposome suspension using methods such as size exclusion chromatography (e.g., with a Sephadex column) or dialysis.[19]

Protocol 2: In Vivo Biodistribution Study
  • Animal Model: Use an appropriate animal model (e.g., mice or rats) relevant to the disease being studied.

  • Liposome Labeling: To track the liposomes in vivo, label them with a fluorescent dye (e.g., Cy3) or a radiolabel.[17]

  • Administration: Administer the formulated liposomes to the animals via the desired route (e.g., intravenous tail vein injection).[1][20]

  • Time Points: At predetermined time points post-injection (e.g., 3, 6, 24 hours), euthanize a subset of the animals.[1][2]

  • Organ Harvesting and Analysis: Harvest the organs of interest (e.g., liver, spleen, lungs, heart, kidneys, tumor). The amount of accumulated liposomes in each organ can be quantified by measuring the fluorescence or radioactivity of the tissue homogenates.[17]

  • Data Expression: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

G cluster_prep Formulation Preparation lipids Lipids (this compound, Helper, PEG-Lipid) in Organic Solvent film Thin Lipid Film lipids->film Rotary Evaporation hydrate Hydration with Aqueous Drug Solution film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion mlv->extrude luvs Unilamellar Vesicles (LUVs) extrude->luvs purify Purification (e.g., SEC) luvs->purify final_lipo Final Liposome Formulation purify->final_lipo G cluster_pathway In Vivo Fate and Action of Fusogenic Liposomes injection IV Injection of Liposomes circulation Systemic Circulation injection->circulation clearance RES Clearance (Liver/Spleen) circulation->clearance Uptake vs. Evasion target Accumulation at Target Site (e.g., Tumor) circulation->target Passive/Active Targeting uptake Cellular Uptake (Endocytosis) target->uptake endosome Liposome in Endosome uptake->endosome escape Endosomal Escape (this compound-mediated) endosome->escape release Cytosolic Cargo Release escape->release effect Therapeutic Effect release->effect G troubleshoot Low In Vivo Efficacy Potential Causes Solutions causes Rapid RES Clearance Poor Stability/Aggregation Inefficient Endosomal Escape troubleshoot:f1->causes:c1 troubleshoot:f1->causes:c2 troubleshoot:f1->causes:c3 solutions PEGylation Add Stabilizing Lipids (e.g., Cholesterol) Optimize this compound Ratio / Use pH-sensitive Lipids causes:c1->solutions:s1 causes:c2->solutions:s2 causes:c3->solutions:s3

References

Technical Support Center: Stabilizing DOPE-Containing Lipoplex Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the common issue of dioleoylphosphatidylethanolamine (DOPE)-containing lipoplex precipitation and aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound lipoplex precipitation?

A1: Precipitation of this compound-containing lipoplexes is often a result of several factors influencing their colloidal stability. The primary causes include:

  • Inappropriate charge ratio: An imbalance between the positive charges of the cationic lipids and the negative charges of the nucleic acid cargo can lead to the formation of large, neutral aggregates that precipitate out of solution.

  • High ionic strength of the medium: The presence of salts in the formulation buffer can screen the electrostatic interactions that stabilize the lipoplex, leading to aggregation and precipitation.[1][2][3] For instance, high concentrations of NaCl (e.g., 1.5 M) can prevent lipoplex formation or even dissociate pre-formed complexes.[1][3]

  • Suboptimal lipid composition: The ratio of the cationic lipid to the this compound helper lipid is critical. While this compound can enhance transfection efficiency by promoting endosomal escape through the formation of fusogenic hexagonal phases, an improper ratio can lead to instability.[4]

  • Method of preparation: The technique used to form the lipoplexes significantly impacts their size and stability. Rapid, uncontrolled mixing can generate large, heterogeneous particles prone to precipitation.[2][5]

  • Storage conditions: Lipoplexes are often unstable during long-term storage in liquid suspension, which can lead to aggregation and a decrease in transfection efficiency over time.[6]

Q2: How does this compound contribute to both the efficacy and instability of lipoplexes?

A2: this compound is a zwitterionic "helper" lipid that, on its own, does not form stable bilayers. Instead, it preferentially forms an inverted hexagonal (HII) phase. This property is highly beneficial for gene delivery as it can facilitate the disruption of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm.[4][7] However, this same fusogenic property can also contribute to the instability of the lipoplex itself, leading to aggregation and fusion between particles if the formulation is not optimized. The electrostatic association between the cationic lipid and DNA is also stronger in DOTAP/DOPE formulations compared to DOTAP/cholesterol, which can influence stability.[1][3]

Q3: Can lyophilization (freeze-drying) be used to improve the stability of this compound lipoplexes?

A3: Yes, lyophilization can be an effective strategy for long-term storage and stabilization of lipoplex formulations.[6] It has been shown that for some formulations, such as those containing a 1:1 mole ratio of DOTAP to this compound, the particle size and loading efficiency are well-preserved after lyophilization, especially with the use of cryoprotectants like sucrose.[6][8]

Troubleshooting Guide: Preventing this compound Lipoplex Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of your this compound-containing lipoplexes.

Problem: Visible precipitation or aggregation immediately after formation.

dot

Caption: Troubleshooting immediate lipoplex precipitation.

  • Possible Cause 1: Inappropriate Charge Ratio (N/P Ratio)

    • Troubleshooting Step: The ratio of positive charges from the cationic lipid (N) to the negative charges from the nucleic acid's phosphate backbone (P) is a critical parameter. A suboptimal N/P ratio can lead to particle aggregation. Titrate the N/P ratio to find the optimal range for your specific lipid and nucleic acid combination. Start with commonly used ratios (e.g., 2:1, 4:1) and test a range around these values.

  • Possible Cause 2: Method of Lipoplex Formation

    • Troubleshooting Step: The way you mix the cationic liposomes and nucleic acids can significantly impact the final particle size and stability.[2] Avoid simply vortexing the two solutions together at high speeds. Instead, try a more controlled method, such as:

      • Adding the nucleic acid solution dropwise to the liposome solution while gently vortexing or stirring.

      • Using a T-junction mixer for more controlled and reproducible mixing.[5]

      • Incubating the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for complex formation and stabilization.[9]

  • Possible Cause 3: High Ionic Strength of the Formulation Buffer

    • Troubleshooting Step: High salt concentrations can shield the electrostatic interactions necessary for stable lipoplex formation, leading to aggregation.[10] Prepare your lipoplexes in a low-ionic-strength buffer or even in nuclease-free water. If your downstream application requires a physiological salt concentration, you can add a more concentrated buffer after the lipoplexes have formed and stabilized, though this should be done cautiously. Studies have shown that buffers like PBS can increase the size of lipoplexes.[10]

Problem: Lipoplexes are stable initially but precipitate over time (e.g., hours to days).

dot

Caption: Troubleshooting delayed lipoplex precipitation.

  • Possible Cause 1: Suboptimal Lipid Composition

    • Troubleshooting Step: The molar ratio of the cationic lipid to this compound is crucial for stability. While this compound is necessary for fusogenicity, too high a concentration can destabilize the lipoplex. A 1:1 molar ratio of cationic lipid to this compound is a common starting point and has been shown to be effective in many systems.[8][9] Experiment with different molar ratios (e.g., 2:1, 1:1, 1:2) to determine the most stable formulation for your specific lipids.

  • Possible Cause 2: Improper Storage

    • Troubleshooting Step: Lipoplexes in aqueous suspension are often not stable for long periods.[6] For short-term storage (a few days), keeping the lipoplexes at 4°C may be sufficient, although some aggregation may still occur.[6] For long-term stability, consider lyophilizing the lipoplex formulation, ideally with a cryoprotectant like sucrose.[6]

  • Possible Cause 3: Interaction with Serum Components

    • Troubleshooting Step: If you are preparing lipoplexes directly in serum-containing media, serum proteins can bind to the lipoplexes and cause aggregation or dissociation. It is generally recommended to form the lipoplexes in a simple, low-ionic-strength buffer or serum-free medium first. Allow the complexes to stabilize before introducing them to a serum-containing environment for cell culture experiments.

Experimental Protocols

Protocol 1: Standard Lipoplex Formation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing cationic liposomes which are then complexed with nucleic acids.

dot

Caption: Workflow for liposome and lipoplex preparation.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (this compound)

  • Chloroform

  • Hydration buffer (e.g., nuclease-free water or 20 mM HEPES, pH 7.4)

  • Nucleic acid (e.g., plasmid DNA, siRNA)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

    • Create a thin lipid film by removing the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to remove residual solvent.[9][11]

  • Hydration:

    • Hydrate the lipid film with the chosen hydration buffer by vortexing or sonicating. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple passes (e.g., 10-20 times) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a lipid extruder.[5][11] This step is crucial for creating a homogenous liposome population.

  • Lipoplex Formation:

    • Dilute the nucleic acid and the cationic liposome suspension separately in a low-ionic-strength buffer.

    • Slowly add the nucleic acid solution to the liposome suspension while gently mixing.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[9]

Quantitative Data Summary

The stability and efficacy of lipoplexes are highly dependent on their formulation parameters. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Buffer Type on Lipoplex Size

Lipid FormulationBufferAverage Lipoplex Size (nm)
This compound:DOTAPDistilled Water~300
This compound:DOTAPPBS~1800
This compound:DSTAPDistilled WaterVaries with DNA conc.
This compound:DSTAPPBSSignificantly increased vs. water

Data adapted from a study on the effect of electrolytes on lipoplex characteristics. As shown, the presence of salts in PBS can significantly increase the size of lipoplexes.[10]

Table 2: Influence of Helper Lipid and Storage on Stability

Formulation (DOTAP-based)Storage ConditionObservation
DOTAP/DOPE (1:1)4°C for several daysSignificant change in average size
DOTAP/DOPE (1:1) + 10% SucroseLyophilized & RehydratedParticle size did not change significantly
Other helper lipidsLyophilized & RehydratedCompromised particle size and loading

This table illustrates the stabilizing effect of lyophilization with a cryoprotectant on a DOTAP/DOPE formulation.[6][8]

References

Technical Support Center: Optimizing DOPE Concentration for mRNA Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) concentration in your lipid nanoparticle (LNP) formulations for optimal mRNA expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in mRNA-LNP formulations?

A1: this compound is a neutral "helper" lipid crucial for facilitating the endosomal escape of mRNA into the cytoplasm.[1] Its unique cone-shaped molecular structure promotes the transition from a stable lamellar phase to an unstable hexagonal phase within the acidic environment of the endosome. This structural change disrupts the endosomal membrane, allowing the encapsulated mRNA to be released into the cell's cytoplasm where it can be translated into protein.[2]

Q2: What is a typical molar ratio for this compound in an LNP formulation?

A2: While the optimal ratio is highly dependent on the specific ionizable lipid, other formulation components, and the target cell type, a common starting point for this compound in LNP formulations is between 10% and 40% of the total lipid composition.[3][4][5] For instance, a formulation might consist of an ionizable lipid, this compound, cholesterol, and a PEG-lipid at a molar ratio of approximately 50:10:38.5:1.5. Another example for specific cell types found optimal ratios of 10:40:40:0.5 (ionizable lipid:this compound:cholesterol:PEG-lipid) for dendritic cells and 20:40:50:0.75 for skeletal muscle cells.[5]

Q3: How does varying the this compound concentration affect LNP characteristics?

A3: Adjusting the this compound concentration can significantly impact the physicochemical properties of your LNPs, including:

  • Particle Size and Polydispersity Index (PDI): Changes in the this compound ratio can influence particle size and uniformity. While some studies show that varying helper lipids can result in LNPs of a desirable size (e.g., 75-90 nm), improper ratios can lead to larger or more polydisperse particles.[2][5]

  • Encapsulation Efficiency: The molar ratio of lipids, including this compound, affects how efficiently mRNA is encapsulated. One study found that a this compound/DC-Cholesterol formulation had a higher mRNA encapsulation efficiency compared to other combinations.[6]

  • Zeta Potential: The surface charge of the LNP, which can influence stability and cellular uptake, can be modulated by the lipid composition.[5][6]

  • Transfection Efficiency: The amount of this compound can directly influence how effectively the mRNA is delivered and expressed. Higher this compound content has been shown to enhance transfection efficiency in some cell types.[7]

Q4: Can a high concentration of this compound lead to cytotoxicity?

A4: Yes, while essential for endosomal escape, excessive concentrations of certain lipids, including helper lipids in combination with cationic lipids, can lead to increased cytotoxicity.[1][8] It is crucial to perform cell viability assays in parallel with expression studies to determine the optimal therapeutic window for your specific formulation and cell type.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low mRNA Expression Insufficient endosomal escape.Gradually increase the molar percentage of this compound in your formulation (e.g., in 5% increments) and re-evaluate mRNA expression. Ensure the pH of your aqueous buffer during formulation is optimal for LNP self-assembly.
Poor LNP stability.Characterize LNP size and PDI over time. Consider if the overall lipid composition, including the ratio of cholesterol to this compound, provides sufficient stability.[6]
High Cytotoxicity Excessive this compound or overall cationic lipid concentration.Decrease the molar percentage of this compound and/or the ionizable lipid. Perform a dose-response experiment to identify a non-toxic concentration range. Evaluate cell viability using assays like MTT or LDH release.[8]
Low Encapsulation Efficiency Suboptimal lipid ratios or formulation parameters.Screen different molar ratios of all lipid components, not just this compound. Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA).[9] Ensure proper mixing during formulation (e.g., using a microfluidic device).[10]
Large Particle Size or High PDI Aggregation due to improper lipid ratios or formulation conditions.Adjust the molar ratio of PEG-lipid, which helps to stabilize the particles and prevent aggregation.[11] Optimize the mixing speed and flow rate ratio if using a microfluidic system.[9]

Quantitative Data Summary

The optimal molar ratio of lipids in an LNP formulation is critical for its success. The following table summarizes findings from various studies on the impact of lipid composition on key LNP parameters.

Ionizable LipidHelper Lipid (Molar %)Cholesterol (Molar %)PEG-Lipid (Molar %)Target Cell TypeKey FindingsReference
CW5140%40%0.5%Dendritic Cells (JAWS II)Optimized ratio for high transfection efficiency.[5]
CW5140%50%0.75%Skeletal Muscle (C2C12)Optimized ratio for high transfection efficiency in muscle cells.[5]
TT330%40%0.75%Not SpecifiedFound to be the most efficacious ratio for the TT3 lipid.[5]
DOTAPVaried with CholesterolVaried with this compound-HEK293T & DC2.4LNP3 (DOTAP/DOPE/Cholesterol) showed higher transfection efficiency than DOTAP-DOPE or DOTAP-Cholesterol alone.[12][13]
DLin-MC3-DMA10% (DSPC)38.5%1.5%Not SpecifiedBenchmark composition for KC2 ionizable lipid.
SM-10210%40%2%Not SpecifiedBase formulation for evaluating the addition of other excipients.[4]

Experimental Protocols

Protocol: Optimization of this compound Concentration for Enhanced mRNA Expression

This protocol outlines a systematic approach to determine the optimal this compound concentration in an LNP formulation for maximizing mRNA expression in a target cell line.

1. Materials and Reagents:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA) dissolved in ethanol

  • This compound dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol

  • mRNA encoding a reporter protein (e.g., Luciferase, EGFP) in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Target cell line (e.g., HEK293T, HepG2)

  • Cell culture media and supplements

  • Phosphate-buffered saline (PBS)

  • Reagents for transfection, cell viability assay (e.g., MTT), and reporter gene assay (e.g., Luciferase assay kit)

2. LNP Formulation using Microfluidics:

  • Prepare a stock solution of the lipid mixture in ethanol. To screen for the optimal this compound concentration, prepare several lipid mixtures where the molar ratio of the ionizable lipid, cholesterol, and PEG-lipid are kept constant, while the molar ratio of this compound is varied (e.g., 10%, 20%, 30%, 40%).

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in the citrate buffer.

  • Set up a microfluidic mixing system (e.g., NanoAssemblr).

  • Load the lipid-ethanol phase and the mRNA-aqueous phase into separate syringes.

  • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic) to allow for self-assembly of the LNPs.

  • Collect the resulting LNP suspension and dialyze against PBS to remove ethanol and raise the pH.

3. LNP Characterization:

  • Particle Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs.

  • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

4. In Vitro Transfection and Expression Analysis:

  • Plate the target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of each LNP formulation (with varying this compound ratios). Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).

  • Incubate the cells for 24-48 hours.

  • Assess mRNA Expression:

    • For luciferase reporter, lyse the cells and measure luminescence using a luminometer.

    • For EGFP reporter, analyze the percentage of fluorescent cells and mean fluorescence intensity using flow cytometry or fluorescence microscopy.

  • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT) on a parallel set of treated cells to determine the toxicity of each formulation.

5. Data Analysis:

  • Plot the mRNA expression levels as a function of this compound molar concentration.

  • Plot cell viability as a function of this compound molar concentration.

  • Identify the this compound concentration that provides the highest mRNA expression with the lowest cytotoxicity.

Visualizations

LNP_Formulation_Workflow cluster_preparation Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_application In Vitro Application Lipid_Mixture Lipid Mixture in Ethanol (Ionizable, this compound, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing Ethanolic Phase mRNA_Solution mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization Cell_Transfection Cell Transfection Characterization->Cell_Transfection Assays Expression & Viability Assays Cell_Transfection->Assays

Caption: Workflow for LNP formulation and in vitro testing.

LNP_Cellular_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_uptake Cellular Uptake cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (LNP) with encapsulated mRNA Endocytosis Endocytosis LNP->Endocytosis LNP_in_Endosome LNP in Endosome Endocytosis->LNP_in_Endosome Endosomal_Escape Endosomal Escape (this compound-mediated membrane disruption) LNP_in_Endosome->Endosomal_Escape Acidification (low pH) mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Cellular pathway of mRNA-LNP delivery and expression.

References

Technical Support Center: Troubleshooting Low Transfection Efficiency with DOPE-Containing Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in their transfection protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in lipid-based transfection?

This compound is a neutral "helper" lipid that is crucial for enhancing the efficiency of transfection reagents. Its primary function is to facilitate the release of genetic material from the endosome into the cytoplasm. Due to its cone-shaped molecular structure, this compound promotes the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase, within the acidic environment of the late endosome.[1] This structural transition destabilizes the endosomal membrane, allowing the encapsulated DNA or RNA to escape into the cell's cytoplasm where it can be transcribed or translated.[1][2]

Q2: Why is the ratio of cationic lipid to this compound important?

The molar ratio of the cationic lipid to this compound is a critical parameter that significantly impacts transfection efficiency.[3] An optimal ratio ensures a balance between effectively condensing and protecting the nucleic acid (a function of the cationic lipid) and facilitating endosomal escape (the role of this compound). Too little this compound may result in the lipoplexes being trapped in the endosomes, while too much may compromise the stability of the lipoplexes. The ideal ratio is often cell-type dependent and requires empirical optimization.[4]

Q3: Can I use a different helper lipid instead of this compound?

While other helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) can be used, this compound's fusogenic properties are particularly effective for promoting endosomal escape.[1] Substituting this compound with a non-fusogenic lipid like DOPC, which favors more stable lamellar structures, has been shown to significantly reduce transfection efficiency.[1] Cholesterol is often included to improve the stability of the lipid bilayer.[5]

Q4: Does the quality of this compound affect transfection outcomes?

Yes, the purity and stability of this compound are critical. Oxidized or hydrolyzed this compound can negatively impact the integrity of the liposomes and their ability to effectively deliver the genetic payload, potentially leading to lower transfection efficiency and increased cytotoxicity. It is essential to use high-purity this compound and store it correctly, typically at -20°C, to prevent degradation.

Troubleshooting Guide for Low Transfection Efficiency

Low transfection efficiency is a common issue that can be attributed to several factors, from the preparation of the lipoplexes to the health of the cells. Use the following guide to diagnose and resolve potential problems.

Problem/Observation Potential Cause Recommended Solution
Low or no gene expression Suboptimal Cationic Lipid:this compound Ratio: The balance between charge and fusogenicity is incorrect for your cell type.Perform a titration experiment to test different molar ratios of cationic lipid to this compound (e.g., 1:1, 1:2, 1:3).[3]
Incorrect Lipid:Nucleic Acid Ratio (N/P Ratio): The overall charge of the lipoplex is not optimal for cell uptake.Optimize the N/P ratio by varying the amount of the lipid mixture while keeping the amount of nucleic acid constant. Ratios from 4/1 to 10/1 are a good starting point.[3]
Poor Lipoplex Formation: Liposomes and nucleic acid were not complexed properly.- Ensure complex formation occurs in a serum-free medium, as serum proteins can interfere with the process.[6][7]- Allow sufficient incubation time (typically 15-30 minutes) for complexes to form at room temperature.[6]
Degraded or Poor Quality Nucleic Acid: The DNA/RNA payload is compromised.- Use high-purity, endotoxin-free plasmid DNA.[8][9]- Verify the integrity of your nucleic acid using gel electrophoresis. The supercoiled form of plasmid DNA is generally more efficient for transfection.[10]
High Cell Death/Toxicity Cell Confluency Too Low or Too High: Cells are not in an optimal state for transfection.Transfect cells when they are in their logarithmic growth phase, typically at 70-90% confluency for adherent cells.[8][11]
Presence of Antibiotics or Serum During Transfection: These components can increase cytotoxicity.Do not include antibiotics in the media during transfection. While complexes should be formed in serum-free media, they can often be added to cells in serum-containing media to improve viability.[7][8]
Excessive Amount of Transfection Reagent: High concentrations of cationic lipids can be toxic to cells.Reduce the total amount of the lipid-DOPE mixture used for transfection. Perform a dose-response experiment to find the optimal concentration.[6]
Inconsistent Results Variability in Liposome Preparation: Inconsistent size and lamellarity of liposomes.- Standardize the liposome preparation method (sonication or extrusion) to ensure reproducible particle size.[12]- Use a consistent hydration buffer and temperature. The hydration temperature should be above the transition temperature of the lipids.[13]
Changes in Cell Culture Conditions: Cells have been passaged too many times or are unhealthy.Use cells with a low passage number and ensure they are healthy and free of contamination (e.g., mycoplasma).[11]

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes (Lipid Film Hydration Method)

This protocol describes a general method for preparing cationic liposomes containing this compound.

  • Lipid Preparation:

    • Dissolve the cationic lipid and this compound in chloroform at the desired molar ratio in a glass vial. A typical concentration is 1-10 mg/mL.[1][6]

  • Lipid Film Formation:

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water or PBS) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.[13] This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Choose one):

    • Sonication: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator (5-10 minutes) or a probe sonicator (be cautious of overheating and potential metal contamination).[12][14]

    • Extrusion: For a more uniform size distribution of large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be done 10-20 times.[15]

Protocol 2: Transfection of Adherent Cells
  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.[8][11]

  • Lipoplex Formation:

    • In a sterile tube, dilute the required amount of plasmid DNA or RNA in a serum-free medium (e.g., Opti-MEM® I).

    • In a separate sterile tube, dilute the cationic lipid-DOPE liposome suspension in the same serum-free medium.

    • Combine the diluted nucleic acid and the diluted liposomes. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[6]

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, you may replace the transfection medium with fresh, complete growth medium (containing serum and antibiotics).

    • Culture the cells for 24-72 hours before assaying for gene expression.

Visual Guides

Mechanism of this compound-Mediated Endosomal Escape

G cluster_cell Cytoplasm cluster_endosome Late Endosome (Acidic pH) lipoplex Lipoplex released_na Released Nucleic Acid lipoplex->released_na This compound promotes hexagonal phase formation, destabilizing the endosomal membrane final_na Nucleic Acid for Transcription/ Translation released_na->final_na Cytoplasmic Release start_lipoplex Cationic Lipid-DOPE Lipoplex start_lipoplex->lipoplex Endocytosis

Caption: this compound facilitates endosomal escape of nucleic acids.

Troubleshooting Workflow for Low Transfection Efficiency

G start Low Transfection Efficiency check_cells Are cells healthy and at 70-90% confluency? start->check_cells fix_cells Optimize cell seeding density and use low passage, healthy cells. check_cells->fix_cells No check_na Is nucleic acid high quality and intact? check_cells->check_na Yes fix_cells->start fix_na Use endotoxin-free, high-purity nucleic acid. Verify integrity. check_na->fix_na No check_lipoplex Was lipoplex formation optimal? check_na->check_lipoplex Yes fix_na->start fix_lipoplex Form complexes in serum-free media. Incubate for 15-30 min. check_lipoplex->fix_lipoplex No check_ratios Are lipid:this compound and N/P ratios optimized? check_lipoplex->check_ratios Yes fix_lipoplex->start fix_ratios Titrate lipid:this compound ratio (e.g., 1:1, 1:2) and N/P ratio (e.g., 4:1, 8:1). check_ratios->fix_ratios No success Improved Transfection Efficiency check_ratios->success Yes fix_ratios->start

Caption: A decision tree for troubleshooting low transfection.

References

Technical Support Center: Optimizing DOPE Formulation Stability Through Buffer Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer selection on the stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) formulations.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and storage of this compound-containing liposomes and lipid nanoparticles.

Issue 1: Formulation exhibits aggregation and increased particle size over time.

Potential Causes:

  • Suboptimal pH: The pH of the buffer can significantly influence the surface charge and stability of this compound formulations. Acidic conditions (pH ≤ 6) can lead to a decrease in particle size initially, but prolonged exposure or highly acidic environments may induce instability. Conversely, a pH far from the pKa of any ionizable lipids in the formulation can lead to a loss of charge and subsequent aggregation.

  • Inappropriate Buffer Species: The choice of buffer can impact liposome stability. Some buffer ions may interact with the lipid headgroups, affecting the membrane's physical properties.

  • High Ionic Strength: Increased ionic strength of the buffer can compress the electrical double layer around the liposomes, reducing electrostatic repulsion and leading to aggregation.[1]

Solutions:

  • pH Optimization: Empirically test a range of pH values to determine the optimal condition for your specific formulation. For many this compound-containing systems, a pH range of 6.5-7.5 is a good starting point.

  • Buffer Screening: If aggregation persists, consider screening alternative buffer systems. Commonly used buffers include phosphate-buffered saline (PBS), citrate, and Tris-HCl. The choice may depend on the specific drug encapsulated and the intended application.

  • Ionic Strength Adjustment: Prepare formulations in buffers of varying ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl) to identify the concentration that minimizes aggregation.

Quantitative Data on pH-Induced Aggregation of POD/DOPE Liposomes

pHObservation
7.5Relatively stable, no aggregation after >10 hours
6.2Onset of aggregation
5.5Rapid aggregation
5.0Rapid aggregation
4.5Rapid aggregation
4.0Rapid aggregation

Data adapted from a study on pH-sensitive POD/DOPE liposomes.[2]

Issue 2: Premature leakage of encapsulated drug from the formulation.

Potential Causes:

  • Buffer-Induced Hydrolysis: The ester bonds in phospholipids like this compound are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to membrane disruption and drug leakage. The rate of hydrolysis is pH-dependent.

  • Buffer Component Interaction: Certain buffer components may interact with the lipid bilayer, increasing its permeability.

  • Osmotic Mismatch: A significant difference in osmolarity between the internal and external buffer can induce stress on the liposome membrane, causing leakage.

Solutions:

  • pH Control: Maintain the formulation at a pH that minimizes lipid hydrolysis. For many phospholipids, this is near neutral pH.

  • Buffer Selection: Choose a buffer system that is known to be compatible with liposomal formulations. Phosphate and citrate buffers are commonly used.

  • Isotonicity: Ensure that the osmolarity of the external buffer is similar to that of the encapsulated aqueous phase. This can be achieved by adding excipients like sucrose or NaCl.

Quantitative Data on Doxorubicin Leakage from Liposomes in Different Buffers

Buffer ConditionLeakage Rate Constant (cm s⁻¹)Observation
pH 7.4 Buffer1.41 ± 0.26 × 10⁻¹²Baseline leakage
pH 5.0 Buffer3.02 ± 0.95 × 10⁻¹²~2-fold higher leakage compared to pH 7.4
50% Serum2.82 ± 0.73 × 10⁻¹²Higher leakage, attributed to membrane destabilization

Data from a study on Doxil-like liposomes.[3]

Quantitative Data on Doxorubicin Retention with Different Internal Buffers

Internal Aqueous PhaseMean Retention Time (MRT) in vivo (hours)In Vitro Stability Observation
Glycinate Buffer12.13Lower stability
Citrate Buffer23.31Intermediate stability
Ammonium Sulfate29.79Highest stability; weaker acid in the inner phase improves stability

Data from a study on doxorubicin-containing liposomes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal buffer for this compound-containing liposomes?

A1: There is no single "ideal" buffer, as the optimal choice depends on the specific formulation components (co-lipids, encapsulated drug) and the intended application. However, phosphate-buffered saline (PBS) at pH 7.4 is a common starting point due to its physiological relevance. For pH-sensitive formulations designed to release their payload in acidic environments, citrate buffers are often employed. It is crucial to experimentally screen a panel of buffers (e.g., citrate, phosphate, TRIS) at various pH values and ionic strengths to determine the best conditions for your specific system.

Q2: How does ionic strength affect the stability of my this compound formulation?

A2: The ionic strength of the buffer influences the electrostatic interactions between liposomes. In formulations that rely on electrostatic repulsion for stability (i.e., contain charged lipids), high ionic strength can shield these charges, leading to aggregation.[1] Conversely, for neutral liposomes, the effect of ionic strength may be less pronounced. It is recommended to evaluate a range of ionic strengths to find the optimal balance for colloidal stability.

Q3: Can the buffer choice influence the zeta potential of my this compound liposomes?

A3: Yes, the pH and ionic strength of the buffer can significantly impact the zeta potential. The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of stability. A higher absolute zeta potential (typically > ±30 mV) suggests greater electrostatic repulsion between particles, which can prevent aggregation. The pH of the buffer will affect the ionization state of any charged lipids in your formulation, directly altering the zeta potential. Increased ionic strength can compress the electrical double layer, leading to a decrease in the measured zeta potential.[5][6]

Q4: My this compound formulation is intended for in vivo use. What buffer should I use for my final formulation?

A4: For in vivo applications, it is critical to use a biocompatible and isotonic buffer. PBS at a physiological pH of 7.4 is the most common choice. However, the buffer used during preparation can be different from the final buffer for administration. For example, a citrate buffer at a lower pH might be used during drug loading, followed by a buffer exchange step into PBS for the final formulation. Always ensure the final formulation is sterile and pyrogen-free.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and any co-lipids (e.g., cholesterol, a cationic or anionic lipid) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Alternatively, sonication can be used, but it may be less gentle on the formulation components.

Protocol 2: Assessment of Formulation Stability by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the liposome formulation in the same buffer it was prepared in to a suitable concentration for DLS analysis.

  • DLS Measurement:

    • Measure the particle size (z-average diameter) and polydispersity index (PDI) of the formulation at time zero.

  • Stability Study:

    • Store the bulk liposome formulation under desired conditions (e.g., 4°C, 25°C, 37°C).

    • At predetermined time points (e.g., 1, 7, 14, 30 days), withdraw an aliquot, dilute as before, and repeat the DLS measurement.

  • Data Analysis:

    • Plot the z-average diameter and PDI as a function of time. A stable formulation will show minimal changes in these parameters over the study period.

Protocol 3: Evaluation of Drug Leakage Using a Dialysis Method
  • Dialysis Setup:

    • Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • Pipette a known volume of the drug-loaded liposome formulation into the dialysis bag and seal it.

  • Release Study:

    • Place the dialysis bag into a larger volume of release buffer (the same as the external buffer of the formulation) at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling:

    • At various time points, withdraw aliquots from the external release buffer.

  • Drug Quantification:

    • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Assessing this compound Formulation Stability cluster_prep Formulation Preparation cluster_stability Stability Assessment cluster_leakage Drug Leakage Study prep1 Lipid Film Hydration prep2 Size Reduction (Extrusion) prep1->prep2 stab1 Storage at Different Conditions prep2->stab1 leak1 Dialysis Against Release Buffer prep2->leak1 stab2 Dynamic Light Scattering (Size & PDI) stab1->stab2 Time Points leak2 Quantification of Released Drug (e.g., HPLC) leak1->leak2 Sampling Buffer_Effects Figure 2. Impact of Buffer Properties on Liposome Stability cluster_ph Buffer pH cluster_ionic Ionic Strength cluster_outcome Formulation Stability ph pH ph_charge Alters Surface Charge ph->ph_charge ph_hydrolysis Affects Lipid Hydrolysis ph->ph_hydrolysis aggregation Aggregation ph_charge->aggregation leakage Drug Leakage ph_hydrolysis->leakage ionic Ionic Strength ionic_double_layer Compresses Electrical Double Layer ionic->ionic_double_layer ionic_double_layer->aggregation

References

methods to increase the stability of DOPE liposomes during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) liposomes.

Troubleshooting Guides

Problem: My this compound liposomes are aggregating and/or fusing during storage.

Potential Causes:

  • Inherent Instability of this compound: this compound has a small headgroup and a cone-like shape, which favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer, leading to vesicle fusion.

  • Electrostatic Interactions: If using cationic lipids in the formulation, interactions with counter-ions in the buffer or serum components can lead to aggregation.

  • Inappropriate Storage Temperature: Temperatures above 4°C can increase lipid mobility and the likelihood of fusion.

  • Incorrect pH: The stability of this compound liposomes can be pH-dependent. Stable this compound liposomes often require a high pH (above 9.0) unless stabilized with other components.

  • High Liposome Concentration: Concentrated liposome suspensions are more prone to aggregation.

Troubleshooting Solutions:

SolutionDescriptionExpected Outcome
Incorporate Helper Lipids Add lipids like cholesterol or phosphatidylcholine (PC) to the formulation. Cholesterol helps to fill the gaps between lipid molecules, increasing bilayer rigidity and stability.[1][2][3][4][5]Increased stability against aggregation and fusion.
PEGylation Include a small percentage (e.g., 2-10 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) in the formulation. The PEG chains create a protective layer that sterically hinders vesicle-vesicle interactions.[6]Reduced aggregation and prolonged circulation time in vivo.
Optimize Storage Conditions Store liposome suspensions at 4°C. Avoid freezing unless a proper cryoprotectant is used. Ensure the buffer pH is optimized for the specific formulation.[7]Maintained particle size and reduced aggregation over time.
Adjust Liposome Concentration If aggregation is observed, try diluting the liposome suspension for storage.Reduced rate of aggregation.
Problem: The encapsulated drug is leaking from my this compound liposomes during storage.

Potential Causes:

  • Bilayer Permeability: The lipid bilayer may not be sufficiently packed, allowing the encapsulated molecules to leak out.

  • Liposome Fusion/Aggregation: As vesicles fuse, the encapsulated content can be released.

  • Lipid Oxidation/Hydrolysis: Degradation of lipids over time can compromise the integrity of the bilayer.[8]

  • Inappropriate Storage Conditions: Elevated temperatures can increase the fluidity of the membrane and the rate of drug leakage.

Troubleshooting Solutions:

SolutionDescriptionExpected Outcome
Incorporate Cholesterol Cholesterol is known to decrease the permeability of the lipid bilayer to water-soluble molecules by increasing the packing of phospholipids.[2][4][5]Reduced leakage of the encapsulated drug.
Choose Appropriate Lipids For temperature-sensitive applications, consider using lipids with a higher phase transition temperature (Tm) in combination with this compound.Improved retention of the encapsulated drug.
Control Storage Temperature Store liposomes at 4°C to minimize membrane fluidity and leakage.[7]Slower release of the encapsulated drug during storage.
Use Antioxidants If lipid oxidation is a concern (especially with unsaturated lipids like this compound), consider adding an antioxidant like alpha-tocopherol to the formulation.Reduced lipid degradation and improved long-term stability.
Lyophilization For long-term storage, lyophilize the liposomes in the presence of a cryoprotectant (e.g., trehalose, sucrose).[9]Enhanced long-term stability and reduced leakage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound liposomes?

A1: The recommended storage temperature for most liposomal formulations, including those containing this compound, is 4°C.[7] This temperature helps to minimize lipid mobility, reducing the chances of aggregation, fusion, and leakage. Avoid freezing liposome suspensions unless you have incorporated a cryoprotectant and have an optimized freezing protocol, as the formation of ice crystals can disrupt the vesicles.

Q2: How does PEGylation improve the stability of this compound liposomes?

A2: PEGylation involves incorporating lipids that are covalently attached to polyethylene glycol (PEG) chains into the liposome bilayer. These PEG chains form a hydrophilic layer on the surface of the liposomes, which provides a steric barrier. This barrier prevents close contact between individual liposomes, thereby reducing aggregation and fusion.[6]

Q3: What is the role of cholesterol in stabilizing this compound liposomes?

A3: Cholesterol is a crucial component for stabilizing liposomes, especially those containing this compound. It inserts into the lipid bilayer, filling the spaces between the phospholipid molecules. This increases the packing density and mechanical rigidity of the membrane, which in turn reduces its permeability to encapsulated drugs and inhibits the transition of this compound from a bilayer to the unstable inverted hexagonal phase.[1][2][3][4][5]

Q4: Can I freeze my this compound liposome suspension for long-term storage?

A4: Freezing is generally not recommended for storing liposome suspensions as it can lead to vesicle damage due to ice crystal formation. However, for long-term storage, you can lyophilize (freeze-dry) your liposomes. This should be done in the presence of cryoprotectants like trehalose or sucrose to protect the liposomes during the freezing and drying process.[9]

Q5: How can I monitor the stability of my this compound liposomes over time?

A5: The stability of liposomes is typically monitored by measuring changes in their physicochemical properties over time. Key parameters to measure include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in size or PDI can indicate aggregation or fusion.[10][11][12][13]

  • Zeta Potential: Measures the surface charge of the liposomes. Changes in zeta potential can indicate changes in the surface properties or aggregation.

  • Encapsulation Efficiency: To assess leakage, the amount of encapsulated drug can be measured at different time points using techniques like dialysis or size exclusion chromatography followed by a suitable assay for the drug.

Quantitative Data Summary

Table 1: Effect of Cholesterol on Liposome Properties
Lipid Composition (molar ratio)Mean Particle Size (nm)Encapsulation Efficiency (%)Reference
POPC/DSPE-PEG200030.1 ± 0.488[3]
POPC/Cholesterol/DSPE-PEG2000 (low cholesterol)-85 - 88[3]
POPC/Cholesterol/DSPE-PEG2000 (high cholesterol)51.6 ± 0.172[3]
DMPC--[2]
DMPC/Cholesterol (70:30)-90 (for Atenolol)[2]
Phospholipid/Cholesterol (10:1)313-[4]
Phospholipid/Cholesterol (5:1)42237 (for Vitamin B12)[4]
Table 2: Effect of Storage Temperature on Lipid Degradation (Lyophilized Formulation)
Lipid FormulationStorage Temperature (°C)Degradation after 6 weeksReference
DLPC-trehalose60Significant[9]
DLPC:this compound (1:1)-trehalose60Significant[9]
DLPC:Cholesterol (1:1)-trehalose60Significant[9]
DLinPC-trehalose50Significant[9]
DOPC-trehalose60Not significant[9]

Experimental Protocols

Protocol 1: Preparation of Stable this compound Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing multilamellar vesicles (MLVs) which can then be downsized by extrusion.

Materials:

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Helper lipid (e.g., Cholesterol, DOPC)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound and any helper/PEGylated lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of the lipids. This will create a thin, uniform lipid film on the wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask. The buffer should be pre-heated to a temperature above the Tm of the lipids.

  • Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Assessing Liposome Stability using Dynamic Light Scattering (DLS)

This protocol outlines how to monitor changes in liposome size and polydispersity over time.

Materials:

  • Liposome suspension

  • DLS instrument

  • Cuvettes suitable for DLS measurements

  • Filtered buffer for dilution

Procedure:

  • Sample Preparation: At each time point (e.g., Day 0, Day 7, Day 14, etc.), take an aliquot of the stored liposome suspension. Dilute the sample to an appropriate concentration with filtered buffer to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform the measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI).

  • Data Analysis: Record the Z-average and PDI at each time point. An increase in these values over time indicates liposome aggregation or fusion.

  • Reporting: Plot the Z-average and PDI as a function of time to visualize the stability profile of the liposomes.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_storage Storage cluster_analysis Stability Analysis dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film under Vacuum film->dry hydrate 4. Hydrate with Aqueous Buffer dry->hydrate extrude 5. Extrude for Size Uniformity hydrate->extrude store Store at 4°C extrude->store Time Points dls DLS (Size, PDI) store->dls leakage Leakage Assay store->leakage morphology Microscopy (Morphology) store->morphology

Caption: Experimental workflow for preparing and assessing the stability of this compound liposomes.

stabilization_mechanisms cluster_unstable Unstable this compound Liposomes cluster_stable Stabilized this compound Liposomes cluster_peg PEGylation cluster_chol Cholesterol Incorporation unstable1 This compound Liposome fusion Aggregation & Fusion unstable1->fusion unstable2 This compound Liposome unstable2->fusion peg1 PEGylated Liposome steric_hindrance Steric Hindrance peg1->steric_hindrance peg2 PEGylated Liposome peg2->steric_hindrance chol1 This compound/Cholesterol Liposome membrane_packing Increased Membrane Packing & Rigidity chol1->membrane_packing

Caption: Mechanisms for increasing the stability of this compound liposomes.

References

Validation & Comparative

A Head-to-Head Comparison of DOPE and DOPC as Helper Lipids in Lipid Nanoparticles for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of optimal components for lipid nanoparticle (LNP) formulations is a critical step in ensuring the efficacy and stability of nucleic acid therapeutics. Among the key components are helper lipids, which play a pivotal role in the structure, fusogenicity, and overall performance of LNPs. This guide provides an in-depth comparison of two commonly used helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), supported by experimental data and detailed protocols.

Executive Summary

This compound and DOPC are both unsaturated phospholipids with the same oleoyl acyl chains but differ in their headgroup, which imparts distinct structural and functional characteristics to LNPs. This compound's smaller ethanolamine headgroup gives it a conical shape, promoting the formation of non-bilayer lipid structures that enhance membrane fusion and endosomal escape of the nucleic acid payload. In contrast, DOPC's larger phosphocholine headgroup results in a more cylindrical shape, contributing to the formation of stable lipid bilayers and enhancing the overall stability of the LNP formulation.

The choice between this compound and DOPC is not straightforward and often depends on the specific application, the type of nucleic acid cargo (e.g., siRNA, mRNA, pDNA), and the other lipid components in the formulation, particularly the ionizable lipid. While this compound is often favored for applications requiring high transfection efficiency due to its fusogenic properties, DOPC may be preferred when long-term stability is a primary concern.

Comparative Performance Data

The following tables summarize quantitative data from various studies comparing the performance of LNPs formulated with this compound versus those with DOPC or its saturated analog, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which shares the same phosphocholine headgroup.

Table 1: Physicochemical Properties of this compound- vs. DOPC/DSPC-Containing LNPs
LNP Formulation (Helper Lipid)Average Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
C14-494 LNP (this compound)70< 0.289+0.33[1]
C14-494 LNP (DOPC)182< 0.2> 80Positive[1]
C14-494 LNP (DSPC)68< 0.2> 80Positive[1]

Note: DSPC is a saturated analog of DOPC. Data is often compared across these as they share the same headgroup.

Table 2: In Vitro Transfection Efficiency
LNP Formulation (Ionizable Lipid/Helper Lipid)CargoCell LineTransfection Efficiency (Relative to Control)Reference
DLin-KC2-DMA/DOPEpDNANot SpecifiedMore potent[2]
DLin-MC3-DMA/DOPCpDNANot SpecifiedMore potent than this compound formulation[2]
C12-200/DOPEmRNAHEK293T, HeLaOutperformed DSPC formulation[3]
C14-494/DOPESpCas9 mRNA/sgRNAHepG2-GFP~2-fold higher than DOPC[1]
C14-494/DOPCSpCas9 mRNA/sgRNAHepG2-GFPLower than this compound and DSPC[1]
Table 3: In Vivo Performance
LNP Formulation (Helper Lipid)CargoAnimal ModelKey FindingReference
This compound-containing LNPLuciferase mRNAMice4-fold higher luciferase expression in liver vs. DSPC[3]
DSPC-containing LNPLuciferase mRNAMiceHigher accumulation in the spleen vs. This compound[4]
This compound-containing LNPCy3-siRNAMice2-fold lower spleen delivery vs. DSPC[4]
This compound/β-sitosterol LNPmRNAMiceHigher potency at low mRNA doses vs. DSPC[5]

Mechanism of Action: The Role of Lipid Geometry

The distinct performance of this compound and DOPC as helper lipids can be attributed to their molecular geometry and its influence on the lipid nanoparticle's interaction with cellular membranes.

cluster_0 This compound (Cone Shape) cluster_1 DOPC (Cylindrical Shape) This compound Small Headgroup |  Unsaturated Tails Hexagonal_Phase Promotes Hexagonal (HII) Phase (Non-bilayer) This compound->Hexagonal_Phase favors Membrane_Fusion Facilitates Membrane Fusion Hexagonal_Phase->Membrane_Fusion leads to Endosomal_Escape Enhanced Endosomal Escape Membrane_Fusion->Endosomal_Escape results in DOPC Large Headgroup |  Unsaturated Tails Bilayer_Phase Promotes Lamellar (Bilayer) Phase DOPC->Bilayer_Phase favors LNP_Stability Increases LNP Stability Bilayer_Phase->LNP_Stability leads to Stable_Encapsulation Stable Cargo Encapsulation LNP_Stability->Stable_Encapsulation results in G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration prep_lipids 1. Prepare Lipid Mixture (Ionizable lipid, Helper Lipid (this compound or DOPC), Cholesterol, PEG-lipid) in Ethanol load_syringes 3. Load lipid and nucleic acid solutions into separate syringes prep_lipids->load_syringes prep_rna 2. Prepare Nucleic Acid Solution (mRNA or siRNA) in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) prep_rna->load_syringes microfluidic_device 4. Pump solutions through a microfluidic mixing chip at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic) load_syringes->microfluidic_device lnp_formation 5. LNPs self-assemble as the solutions mix microfluidic_device->lnp_formation dialysis 6. Dialyze the LNP solution against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid lnp_formation->dialysis concentration 7. Concentrate the LNPs using centrifugal filters if necessary dialysis->concentration

References

DOPE vs. DSPC: A Comparative Guide to Helper Lipids for Enhanced Lipid Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of helper lipids is a critical determinant of lipid nanoparticle (LNP) stability and, consequently, therapeutic efficacy. This guide provides an objective comparison of two commonly used helper lipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), supported by experimental data to inform formulation decisions.

The structural integrity and stability of LNPs are paramount for the successful delivery of nucleic acid payloads. Helper lipids, a key component of LNP formulations, play a pivotal role in modulating the physical properties and biological performance of these delivery vehicles. While both this compound and DSPC are widely employed, their distinct molecular structures—an unsaturated phosphatidylethanolamine and a saturated phosphatidylcholine, respectively—impart unique characteristics to the resulting nanoparticles.

The Structural Impact of this compound and DSPC on LNP Stability

DSPC, a saturated phospholipid, is known to form a more rigid and stable lipid bilayer, a feature that contributes to the overall structural integrity of LNPs during storage and circulation.[1][2][3][4] This rigidity can minimize drug leakage and enhance the shelf-life of the formulation.[1] In contrast, this compound, an unsaturated phospholipid, possesses a cone-shaped geometry that introduces instability into the lipid bilayer.[1][3] While this may seem counterintuitive to stability, this property is believed to facilitate endosomal escape, a crucial step for the intracellular delivery of the therapeutic payload.[1][3]

The choice between the fusogenic nature of this compound and the stabilizing properties of DSPC often depends on the specific application and desired therapeutic outcome. For instance, some studies have shown that this compound-containing LNPs can lead to higher transfection efficiency in vitro, while DSPC is a component in several commercially available LNP-based therapeutics, including the Onpattro™ siRNA therapy and mRNA-based COVID-19 vaccines, highlighting its role in creating stable and effective delivery systems.[3][5]

Quantitative Comparison of LNP Stability

The stability of LNP formulations containing either this compound or DSPC can be assessed by monitoring key physicochemical parameters over time and under various storage conditions. These parameters include particle size, polydispersity index (PDI), and encapsulation efficiency.

Helper LipidFormulation DetailsStorage ConditionsTime PointParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
DSPC DLin-MC3-DMA:DSPC:Chol:DMG-PEG2000 (50:10:38.5:1.5 mol%)4°C7 days~100< 0.2>95%[6][7]
DSPC DLin-MC3-DMA:DSPC:Chol:DMG-PEG2000 (50:10:38.5:1.5 mol%)-80°C7 days~100< 0.2>95%[7]
DSPC Cationic Lipid 1:DSPC:Chol:PEG-DMG-70°C, -20°C, 4°C, 25°CUp to 10 monthsStable lipid composition--[8]
This compound Ionizable lipid:this compound:Chol:PEG-lipid4°C and Room Temp72 hours~100< 0.2>80%[5]
This compound DLin-MC3-DMA:this compound:Chol:PEG-DMG4°C and 25°CUp to 10 weeksStableStable-[9]
DOPC (unsaturated PC) Cationic ionizable lipid:DOPC:this compound-PEG (81:16:3)Not specified25 days57 - 1520.330 - 0.393-[10]

Note: This table summarizes data from multiple sources and formulation compositions may vary. Direct comparison between studies should be made with caution.

Experimental Protocols

The following outlines a general methodology for the formulation and characterization of LNPs containing either this compound or DSPC.

LNP Formulation

A common method for LNP formulation is microfluidic mixing.

  • Lipid Preparation: The lipid components, including the ionizable lipid, helper lipid (this compound or DSPC), cholesterol, and PEG-lipid, are dissolved in an organic solvent such as ethanol.

  • Nucleic Acid Preparation: The nucleic acid payload (e.g., mRNA, siRNA) is diluted in an aqueous buffer, typically at an acidic pH (e.g., sodium acetate buffer, pH 4).

  • Microfluidic Mixing: The organic lipid solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device. The rapid change in solvent polarity leads to the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Purification: The resulting LNP dispersion is typically dialyzed against a neutral buffer (e.g., phosphate-buffered saline, PBS) to remove the organic solvent and unencapsulated nucleic acids.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution (PDI) of the LNPs.

  • Zeta Potential: DLS is also used to measure the surface charge of the LNPs, which is an indicator of colloidal stability.

  • Encapsulation Efficiency: The amount of nucleic acid encapsulated within the LNPs is determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the encapsulated nucleic acid is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

Logical Framework for Helper Lipid Selection

The decision to use this compound or DSPC in an LNP formulation involves a trade-off between stability and fusogenicity, which in turn influences the biodistribution and intracellular delivery of the payload.

G cluster_0 Helper Lipid Choice cluster_1 LNP Properties cluster_2 Biological Outcomes This compound This compound (Unsaturated) MembraneFluidity Increased Membrane Fluidity This compound->MembraneFluidity LiverDelivery Enhanced Liver Delivery This compound->LiverDelivery Observed in some studies DSPC DSPC (Saturated) MembraneRigidity Increased Membrane Rigidity DSPC->MembraneRigidity SpleenAccumulation Preferential Spleen Accumulation DSPC->SpleenAccumulation Observed in some studies Fusogenicity Enhanced Fusogenicity MembraneFluidity->Fusogenicity StructuralStability Enhanced Structural Stability MembraneRigidity->StructuralStability EndosomalEscape Improved Endosomal Escape Fusogenicity->EndosomalEscape LongerCirculation Potentially Longer Circulation StructuralStability->LongerCirculation EndosomalEscape->LiverDelivery

Figure 1. Impact of this compound vs. DSPC on LNP properties and biological outcomes.

Conclusion

The choice between this compound and DSPC as a helper lipid is a critical decision in the design of LNP-based therapeutics. DSPC generally contributes to higher structural stability, which is advantageous for long-term storage and in vivo applications.[1][2][3] this compound, on the other hand, can enhance the fusogenicity of the LNP, potentially leading to more efficient endosomal escape and intracellular delivery of the payload.[1][3][5]

Ultimately, the optimal helper lipid will depend on the specific requirements of the therapeutic application, including the nature of the payload, the desired biodistribution, and the required stability profile. The experimental data and methodologies presented in this guide provide a foundation for making an informed decision in the development of stable and effective LNP formulations.

References

A Comparative Guide to DC-Chol/DOPE Liposomes for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of liposomes composed of the cationic lipid 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and the neutral helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DC-Chol/DOPE liposomes are a well-established non-viral vector for gene delivery, valued for their biocompatibility and efficiency. This document offers an objective comparison of their performance against other common transfection reagents, supported by experimental data and detailed protocols.

Physicochemical Characterization and Performance

The physicochemical properties of DC-Chol/DOPE liposomes are critical determinants of their stability, transfection efficiency, and cytotoxicity. These properties, particularly particle size and zeta potential, are influenced by the molar ratio of DC-Chol to this compound and the method of preparation.

Comparative Data

The following tables summarize the key performance metrics of DC-Chol/DOPE liposomes in comparison to other widely used non-viral gene delivery vectors. Data is compiled from multiple studies to provide a representative overview.

VectorCompositionParticle Size (nm)Zeta Potential (mV)Reference
DC-Chol/DOPE Cationic Lipid / Neutral Lipid150 - 400+30 to +50[1]
Lipofectamine® 2000 Proprietary Cationic Lipid Formulation200 - 500+40 to +60[2]
FuGENE® HD Proprietary Non-liposomal Formulation80 - 150Not Applicable[3]
Polyethylenimine (PEI) Cationic Polymer100 - 250+20 to +40[2]

Table 1: Physicochemical Properties of Common Non-Viral Gene Delivery Vectors.

VectorCell LineTransfection EfficiencyCytotoxicity (Cell Viability %)Reference
DC-Chol/DOPE HEK293Moderate to High~80-90%[1]
HeLaModerate~75-85%[4]
Lipofectamine® 2000 HEK293High~60-70%[3]
HeLaHigh~50-60%[3]
FuGENE® HD HEK293High>90%[3]
HeLaHigh>85%[3]
Polyethylenimine (PEI) HEK293High~50-70%[2]
HeLaModerate to High~40-60%[2]

Table 2: In Vitro Performance Comparison of Non-Viral Gene Delivery Vectors. Transfection efficiency and cytotoxicity are highly dependent on experimental conditions including cell type, plasmid size, and vector-to-DNA ratio.

Experimental Protocols

Detailed methodologies for the preparation and characterization of DC-Chol/DOPE liposomes are provided below.

Preparation of DC-Chol/DOPE Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve DC-Chol and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. A common molar ratio is 1:1.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) by gentle rotation. The volume of the buffer will determine the final lipid concentration. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) multiple times using a lipid extruder. This process is typically repeated 10-20 times to ensure a homogenous size distribution.

In Vitro Transfection Protocol
  • Cell Seeding:

    • Seed the target cells in a multi-well plate (e.g., 24-well plate) 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In separate tubes, dilute the plasmid DNA and the DC-Chol/DOPE liposome suspension in a serum-free medium (e.g., Opti-MEM).

    • Combine the diluted DNA and liposome solutions and mix gently. The optimal ratio of liposome to DNA (N/P ratio) should be empirically determined for each cell type.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes (liposome-DNA complexes).

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

  • Gene Expression Analysis:

    • Assay for transgene expression 24-72 hours post-transfection. The specific time point will depend on the reporter gene and the cell type. For example, luciferase activity can be measured using a commercial assay kit.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment:

    • Seed cells in a 96-well plate and transfect as described above. Include untransfected cells as a control for 100% viability.

  • MTT Addition:

    • At the desired time point post-transfection (e.g., 24 or 48 hours), remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Calculate cell viability as a percentage relative to the untransfected control cells.

Visualizing Key Processes

The following diagrams illustrate the experimental workflow and the proposed mechanism of gene delivery by DC-Chol/DOPE liposomes.

experimental_workflow cluster_prep Liposome Preparation cluster_transfection Transfection & Analysis prep1 Dissolve DC-Chol & this compound in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Extrusion for Size Homogenization prep3->prep4 trans1 Form Lipoplexes (Liposomes + DNA) prep4->trans1 trans2 Incubate with Cells trans3 Analyze Gene Expression (e.g., Luciferase Assay) trans2->trans3 trans4 Assess Cytotoxicity (MTT Assay) trans2->trans4

Caption: Experimental workflow for DC-Chol/DOPE liposome preparation and in vitro evaluation.

gene_delivery_mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex DC-Chol/DOPE Lipoplex (Positively Charged) endocytosis Endocytosis lipoplex->endocytosis Electrostatic Interaction dna_release DNA Release nucleus Nucleus dna_release->nucleus transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (this compound-mediated) endosome->endosomal_escape endosomal_escape->dna_release comparison_logic cluster_vectors Non-Viral Gene Delivery Vectors cluster_properties Key Performance Indicators liposomes Lipid-Based (e.g., DC-Chol/DOPE, Lipofectamine) efficiency Transfection Efficiency liposomes->efficiency Variable toxicity Cytotoxicity liposomes->toxicity Generally Lower stability Stability liposomes->stability Moderate biocompatibility Biocompatibility liposomes->biocompatibility High polymers Polymer-Based (e.g., PEI) polymers->efficiency High polymers->toxicity Higher polymers->stability High polymers->biocompatibility Moderate non_liposomal Non-Liposomal Lipids (e.g., FuGENE) non_liposomal->efficiency High non_liposomal->toxicity Very Low non_liposomal->stability High non_liposomal->biocompatibility High

References

A Head-to-Head Battle of Transfection Titans: DOPE-Based Formulations vs. Lipofectamine 2000

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the critical choice of a transfection reagent, this guide provides an objective comparison between custom 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)-based transfection formulations and the widely-used commercial reagent, Lipofectamine 2000. This analysis, supported by experimental data, delves into transfection efficiency, cytotoxicity, and underlying mechanisms to inform your selection process.

At the heart of successful gene delivery lies the ability of a transfection reagent to efficiently transport nucleic acids across the cell membrane with minimal cellular damage. Both this compound-based formulations and Lipofectamine 2000 are cationic lipid-based reagents that leverage electrostatic interactions to form complexes with negatively charged nucleic acids. These lipoplexes are then internalized by cells, primarily through endocytosis.

The key difference lies in the specific composition of the cationic lipids and their ratio to the helper lipid, this compound. Lipofectamine 2000 is a proprietary formulation that itself contains this compound as a helper lipid in conjunction with a polycationic lipid. In contrast, various research and commercially available formulations utilize different cationic lipids, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) or DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), in combination with this compound.

The role of this compound is crucial; its fusogenic properties facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for successful transfection. The efficiency and cytotoxicity of these formulations are highly dependent on the specific cationic lipid used, the lipid ratio, and the cell type being transfected.

Performance Snapshot: this compound Formulations vs. Lipofectamine 2000

The following tables summarize quantitative data from various studies comparing the performance of different this compound-based formulations against Lipofectamine 2000 in common cell lines.

Table 1: Transfection Efficiency Comparison

Cell LineThis compound-Based FormulationTransfection Efficiency (%)Lipofectamine 2000 Efficiency (%)Reference
HEK293DC-Chol/DOPE~30%Not specified in direct comparison
HEK293Chorn3/DOPE~61%~53%[1]
HeLaBiontex K2 (a this compound-containing formulation)90.3%76.4%[2]
Hep-2DOTAPHighHigh
MCF-7DOTAPLowHigh[3]
SW-480DOTAPLowHigh[3]
AGSLiposomes B and C (Cholesterol-based with this compound)Similar to LipofectamineHigh[4]
Huh-7DOTAP/DOPELower than LipofectamineHigh[4]

Table 2: Cytotoxicity Comparison

Cell LineThis compound-Based FormulationCell Viability (%)Lipofectamine 2000 Viability (%)Reference
HEK293TCationic lipids 1a and 1b with this compound>80% at 100 µM~28% at 100 µM (DC-Chol)
HeLaChorn3/DOPE>80%Lower than Chorn3/DOPE[1]
HepG2Chorn3/DOPE>80%Lower than Chorn3/DOPE[1]
MCF-7DOTAP>85%>85%

Delving into the Mechanisms: A Visual Guide

To understand how these transfection reagents work, it's essential to visualize the cellular pathways involved.

G General Workflow for Cationic Lipid Transfection cluster_prep Lipoplex Formation cluster_transfection Transfection cluster_analysis Analysis prep_dna 1. Dilute Nucleic Acid (e.g., plasmid DNA) in serum-free medium mix 3. Combine and Incubate (allow lipoplex formation) prep_dna->mix prep_lipid 2. Dilute Cationic Lipid/DOPE (or Lipofectamine 2000) in serum-free medium prep_lipid->mix add_complex 4. Add Lipoplex to Cells in culture medium mix->add_complex Electrostatic Interaction incubate 5. Incubate for 4-48 hours add_complex->incubate assay 6. Assay for Gene Expression (e.g., reporter gene assay, Western blot, qPCR) incubate->assay Cellular Uptake & Expression

Caption: A simplified workflow for a typical cationic lipid-based transfection experiment.

The journey of the nucleic acid into the cell, facilitated by these lipid reagents, follows a distinct signaling pathway.

G Cellular Uptake and Endosomal Escape Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space lipoplex Cationic Lipoplex (Nucleic Acid + Lipid/DOPE) endocytosis Endocytosis lipoplex->endocytosis Binding to Cell Surface endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome Maturation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (facilitated by this compound) late_endosome->cytoplasm Potential Degradation nucleus Nucleus cytoplasm->nucleus Nuclear Import of Nucleic Acid expression Gene Expression nucleus->expression

Caption: The mechanism of cellular uptake and endosomal escape for cationic lipid-based transfection reagents.

Experimental Protocols: A Step-by-Step Guide

For reproducible and comparable results, adherence to a standardized protocol is paramount.

Protocol 1: General DOTAP/DOPE Transfection

This protocol is a general guideline and should be optimized for specific cell lines and plasmids.

  • Cell Seeding: One day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Liposome Preparation:

    • Prepare a stock solution of DOTAP and this compound in chloroform at a 1:1 molar ratio.

    • In a sterile glass tube, evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a serum-free medium to a final total lipid concentration of 1 mg/mL by vortexing.

    • Sonicate the lipid suspension to form small unilamellar vesicles.

  • Lipoplex Formation:

    • For each well, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium.

    • In a separate tube, dilute 2 µL of the DOTAP/DOPE liposome solution into 50 µL of serum-free medium.

    • Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 20 minutes.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add 400 µL of fresh, serum-free medium to each well.

    • Add the 100 µL of lipoplex solution dropwise to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add 500 µL of complete growth medium (containing serum) to each well.

    • Incubate for an additional 24-48 hours before assaying for gene expression.

Protocol 2: Lipofectamine 2000 Transfection (Manufacturer's Protocol Summary)

This is a summary of the general protocol. Always refer to the manufacturer's specific instructions.

  • Cell Seeding: Seed cells as described in the DOTAP/DOPE protocol to achieve 70-90% confluency.

  • Lipoplex Formation:

    • For each well of a 24-well plate, dilute 0.5 µg of plasmid DNA into 50 µL of Opti-MEM® I Reduced Serum Medium.

    • In a separate tube, dilute 1 µL of Lipofectamine 2000 into 50 µL of Opti-MEM® I Reduced Serum Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.

  • Transfection:

    • Add the 100 µL of DNA-Lipofectamine 2000 complexes to each well containing cells and medium.

    • Mix gently by rocking the plate back and forth.

  • Post-Transfection:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for transgene expression. It is not always necessary to remove the transfection complexes.

Conclusion: Making an Informed Decision

The choice between a custom this compound-based formulation and Lipofectamine 2000 is not a one-size-fits-all decision.

  • Lipofectamine 2000 offers a convenient, well-established, and broadly effective solution for a wide range of cell lines. However, it can exhibit higher cytotoxicity in some sensitive cell types.[2][3][5][6]

  • Custom this compound-based formulations , such as those using DOTAP or DC-Cholesterol, provide the flexibility to optimize the cationic lipid and its ratio to this compound for a specific cell line. This can lead to higher transfection efficiencies and significantly lower cytotoxicity, as demonstrated in several studies.[7][1] However, this approach requires more initial optimization.

For researchers working with difficult-to-transfect or sensitive cells, exploring custom this compound-based formulations may yield superior results. For routine transfections in robust cell lines, the convenience and proven track record of Lipofectamine 2000 make it a strong contender. Ultimately, the optimal choice will depend on the specific experimental needs, cell type, and the balance between transfection efficiency and cell viability.

References

The Role of DOPE vs. Cholesterol in Liposome Fusion: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular drivers of liposome fusion is paramount for designing effective delivery systems. This guide provides a detailed comparative analysis of two key lipid components, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, in mediating the fusion of liposomal membranes. We delve into the structural and mechanistic differences that govern their fusogenic properties, supported by experimental data and detailed protocols.

Unveiling the Fusogenic Landscape: this compound and Cholesterol at the Helm

Liposome fusion is a critical process for the intracellular delivery of therapeutics, mimicking natural processes like viral entry and vesicle trafficking. The efficiency of this process is heavily influenced by the lipid composition of the liposomal bilayer. Among the myriad of lipids utilized, this compound and cholesterol stand out for their profound and distinct effects on membrane dynamics and fusion.

This compound: The Conical Catalyst of Fusion

This compound is widely recognized as a potent fusogenic lipid. Its fusogenicity stems from its unique conical molecular shape, a consequence of a small headgroup relative to its unsaturated, bulky acyl chains. This geometry favors the formation of non-bilayer lipid structures, particularly the inverted hexagonal (HII) phase, which induces negative curvature in the membrane. This negative curvature is a critical intermediate state in the fusion process, lowering the energy barrier for the merging of two apposed bilayers. The presence of this compound in a liposomal formulation directly promotes the formation of these fusion-prone intermediates, making it a reliable component for engineering fusogenic vesicles.

Cholesterol: The Multifaceted Modulator of Membrane Fusion

Cholesterol's role in liposome fusion is more complex and context-dependent. Unlike the direct fusogenic action of this compound, cholesterol's influence is primarily modulatory, acting through its profound effects on the physical properties of the lipid bilayer. Cholesterol can:

  • Regulate Membrane Fluidity: At physiological temperatures, cholesterol tends to decrease membrane fluidity in a fluid-phase bilayer, which can inhibit fusion by making the membrane more rigid and less prone to the necessary structural rearrangements. Conversely, at lower temperatures, it can increase fluidity, potentially facilitating fusion.

  • Induce Lipid Domains: Cholesterol can promote the formation of liquid-ordered (Lo) phase domains within the membrane. The boundaries of these domains can be sites of packing defects, which may act as focal points for the initiation of fusion.

  • Induce Negative Curvature: Similar to this compound, cholesterol, due to its small polar headgroup and bulky hydrophobic body, can also induce negative curvature in membranes, a key factor in promoting fusion.

Therefore, cholesterol's effect on fusion can be either promoting or inhibitory depending on the overall lipid composition, temperature, and the specific stage of the fusion process.

Quantitative Comparison of Fusogenic Effects

Direct quantitative comparison of the fusogenic efficiency of this compound and cholesterol in isolation is challenging due to their different mechanisms of action. However, experimental data from various studies provide insights into their relative contributions.

| Parameter | this compound | Cholesterol | Citation | | :--- | :--- | :--- | | Primary Mechanism | Direct induction of negative curvature and non-bilayer phases (HII). | Modulation of membrane fluidity, induction of lipid domains, and induction of negative curvature. |[1][2] | | Molecular Shape | Inverted Cone | Cone |[1][2] | | Effect on Fusion Speed | Increasing concentrations of this compound in a phosphatidylcholine (PC) membrane significantly increase the rate of fusion. | The effect is concentration-dependent and can be bimodal; it can promote fusion by creating packing defects or inhibit it by increasing membrane rigidity. |[3] | | Role in Fusion Intermediates | Directly forms inverted, non-bilayer intermediates crucial for the fusion stalk and pore formation. | Can facilitate the formation of fusion intermediates by inducing negative curvature and creating energetically favorable packing defects at domain boundaries. |[2][4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for preparing fusogenic liposomes and for conducting widely used fusion assays.

Protocol 1: Preparation of Fusogenic Liposomes by Thin-Film Hydration

This method is a common technique for preparing liposomes with entrapped aqueous content.

Materials:

  • Lipids (e.g., DOPC, this compound, Cholesterol) dissolved in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids in chloroform. For a fusogenic formulation, a common molar ratio is DOTAP:this compound at 1:1. For a cholesterol-containing formulation, a typical ratio could be DOPC:Cholesterol at a 1:1 molar ratio.

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.

    • Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times to ensure a homogenous size distribution.[6]

Protocol 2: FRET-Based Lipid Mixing Assay

This assay monitors the mixing of the outer leaflets of two liposome populations.

Principle:

This assay relies on Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes, typically NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the same liposome population ("labeled liposomes"). When these probes are in close proximity, the fluorescence of NBD-PE is quenched by Rhodamine-PE. Upon fusion with a non-labeled liposome population, the probes are diluted in the newly formed larger membrane, leading to a decrease in FRET and an increase in NBD-PE fluorescence.

Materials:

  • Labeled liposomes (containing NBD-PE and Rhodamine-PE)

  • Unlabeled liposomes

  • Fluorometer

  • Triton X-100 (for determining maximum fluorescence)

Procedure:

  • Prepare two populations of liposomes according to Protocol 1: one containing 1 mol% each of NBD-PE and Rhodamine-PE, and another without any fluorescent probes.

  • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired molar ratio (e.g., 1:9).

  • Monitor the fluorescence intensity of the NBD donor (Excitation: ~465 nm, Emission: ~530 nm) over time. An increase in fluorescence indicates lipid mixing.

  • To determine the maximum possible fluorescence (100% fusion), add a detergent like Triton X-100 to the mixture to completely disrupt the liposomes and dilute the fluorescent probes.

  • The percentage of fusion can be calculated using the formula: % Fusion = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

Protocol 3: Content Mixing Assay

This assay confirms the complete fusion of liposomes, including the merging of their aqueous cores.

Principle:

A common content mixing assay involves encapsulating terbium (Tb³⁺) complexed with citrate in one liposome population and dipicolinic acid (DPA) in the other. Upon fusion, Tb³⁺ and DPA mix in the newly formed aqueous compartment, leading to a significant increase in Tb³⁺ fluorescence.

Materials:

  • Liposomes encapsulating Tb³⁺/citrate

  • Liposomes encapsulating DPA

  • Fluorometer

Procedure:

  • Prepare two populations of liposomes according to Protocol 1, one with encapsulated TbCl₃ and sodium citrate, and the other with encapsulated DPA.

  • Remove any unencapsulated material by size exclusion chromatography.

  • Mix the two liposome populations in a fluorometer cuvette.

  • Monitor the fluorescence of the Tb³⁺-DPA complex (Excitation: ~276 nm, Emission: ~545 nm) over time. An increase in fluorescence indicates the mixing of the aqueous contents.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed mechanism of liposome fusion and the experimental workflow for a FRET-based lipid mixing assay.

LiposomeFusionMechanism cluster_initial 1. Initial State cluster_intermediate 2. Fusion Intermediate cluster_final 3. Final State cluster_this compound Role of this compound cluster_chol Role of Cholesterol Apposed Liposomes Apposed Liposomes Stalk Formation Stalk Formation Apposed Liposomes->Stalk Formation Lipid Rearrangement Hemifusion Diaphragm Hemifusion Diaphragm Stalk Formation->Hemifusion Diaphragm Expansion Fusion Pore Fusion Pore Hemifusion Diaphragm->Fusion Pore Pore Opening Fused Liposome Fused Liposome Fusion Pore->Fused Liposome Expansion This compound This compound Negative Curvature Negative Curvature This compound->Negative Curvature Promotes Negative Curvature->Stalk Formation Cholesterol Cholesterol Modulates Fluidity Modulates Fluidity Cholesterol->Modulates Fluidity Packing Defects Packing Defects Cholesterol->Packing Defects Packing Defects->Stalk Formation

Caption: Mechanism of liposome fusion highlighting the roles of this compound and cholesterol.

FRET_Assay_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Labeled Liposomes Prepare Labeled Liposomes (NBD-PE & Rhodamine-PE) Mix Liposomes Mix Labeled and Unlabeled Liposomes in Cuvette Labeled Liposomes->Mix Liposomes Unlabeled Liposomes Prepare Unlabeled Liposomes Unlabeled Liposomes->Mix Liposomes Monitor Fluorescence Monitor NBD Fluorescence (Ex: 465nm, Em: 530nm) Mix Liposomes->Monitor Fluorescence Add Detergent Add Triton X-100 for Fmax Monitor Fluorescence->Add Detergent Calculate Fusion Calculate % Fusion Add Detergent->Calculate Fusion

Caption: Experimental workflow for a FRET-based lipid mixing assay.

Conclusion

Both this compound and cholesterol are influential players in the process of liposome fusion, yet they operate through distinct mechanisms. This compound acts as a direct fusogen, promoting the necessary membrane curvature for fusion to occur. In contrast, cholesterol's role is that of a modulator, influencing the physical state of the membrane, which can either facilitate or hinder fusion depending on the specific context. For researchers in drug development, a nuanced understanding of these differences is essential for the rational design of liposomal carriers with optimized delivery efficiency. The choice between incorporating this compound, cholesterol, or a combination of both will depend on the desired release kinetics, the nature of the encapsulated cargo, and the target cell membrane characteristics.

References

A Head-to-Head Comparison of DOPE and Other Fusogenic Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of optimal lipid components is critical for the efficacy of lipid-based drug delivery systems. This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a widely utilized fusogenic lipid, with other fusogenic alternatives, supported by experimental data.

The effective intracellular delivery of therapeutic payloads, such as nucleic acids and small molecule drugs, often hinges on the ability of the lipid carrier to facilitate the release of its cargo from the endosome into the cytoplasm. Fusogenic lipids are key components in achieving this "endosomal escape." this compound is a gold-standard helper lipid known for its ability to promote membrane fusion. This guide will delve into the performance of this compound in comparison to other fusogenic lipids and systems, presenting quantitative data, detailed experimental protocols, and visual aids to inform the rational design of next-generation drug delivery vehicles.

The Role of this compound in Facilitating Membrane Fusion

This compound is a neutral, non-bilayer-forming lipid characterized by its conical molecular shape. This geometry is crucial for its fusogenic activity. In aqueous environments, this compound preferentially forms an inverted hexagonal (HII) phase rather than the lamellar bilayer structure typical of cell membranes.[1] This intrinsic property allows this compound-containing lipid nanoparticles (LNPs) to destabilize the endosomal membrane, leading to the release of encapsulated therapeutics into the cytoplasm. The inclusion of this compound in liposomal formulations, particularly in combination with cationic lipids, has been shown to significantly enhance their fusogenicity and, consequently, their transfection efficiency.[1] Conversely, replacing this compound with a cylindrically shaped lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), which favors a stable bilayer structure, has been demonstrated to abolish fusogenic activity.[1]

Quantitative Comparison of Fusogenic Efficiency

The fusogenic potential of a lipid formulation is a key determinant of its success in intracellular delivery. Below is a summary of quantitative data comparing the fusogenic efficiency of various lipid compositions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines, lipid ratios, and assay methods.

Fusogenic Component(s)Helper Lipid(s)Cationic LipidCell LineFusion Efficiency (%)Assay MethodReference
This compound -DOTAPCHO87 ± 8Flow Cytometry[2][3]
DOPC-DOTAPCHO7 ± 3Flow Cytometry[2][3]
This compound -DOTMACHO>90Flow Cytometry[2]
--DMTAPCHO~30Flow Cytometry[2]
--DOEPCCHO~30Flow Cytometry[2]
Fusogenic Peptides (CPeg8E3/CPeg4P1K)---67 ± 9 (Content Mixing)Fluorescence Spectroscopy
Fusogenic Peptides (E3/K3)This compound --~20 (Content Mixing)Fluorescence Spectroscopy

Key Observations:

  • The inclusion of This compound in a cationic liposome formulation with DOTAP resulted in a dramatic increase in fusion efficiency (87%) compared to the bilayer-forming lipid DOPC (7%) in Chinese Hamster Ovary (CHO) cells.[2][3]

  • The choice of the cationic lipid also significantly impacts fusogenicity, with DOTMA-containing liposomes (in conjunction with this compound) achieving over 90% fusion efficiency.[2]

  • Fusogenic peptides can also mediate high levels of content mixing, providing a non-lipid-based alternative for achieving endosomal escape.

pH-Sensitive Fusogenic Lipids: A Targeted Approach

An important class of fusogenic systems involves pH-sensitive lipids that are designed to become fusogenic specifically in the acidic environment of the endosome (pH 5.5-6.5), while remaining stable at physiological pH (7.4). A common strategy is to combine this compound with a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS).

At neutral pH, CHEMS is negatively charged, and its electrostatic repulsion with the phosphate group of this compound stabilizes the lipid bilayer. However, in the acidic milieu of the endosome, CHEMS becomes protonated and loses its charge. This neutralizes the electrostatic repulsion, allowing the cone-shaped this compound to induce the formation of the fusogenic HII phase, leading to endosomal membrane disruption and cargo release. Formulations containing this compound and CHEMS have demonstrated a rapid release profile at acidic pH while maintaining good drug retention at neutral pH.[4]

Experimental Protocols for Assessing Fusogenic Efficiency

Accurate quantification of fusogenic efficiency is paramount for the development of effective delivery systems. Below are detailed methodologies for key experiments cited in the comparison.

Flow Cytometry-Based Liposome-Cell Fusion Assay

This method quantifies the fusion of liposomes with the plasma membrane of living cells.

Principle: Liposomes are labeled with a fluorescent lipid dye (e.g., BODIPY FL-DHPE). When liposomes fuse with the cell membrane, the dye is transferred and becomes diluted in the larger cell membrane, resulting in a homogeneous fluorescence signal. In contrast, if liposomes are taken up via endocytosis without fusion, they appear as distinct fluorescent puncta within the cell. Flow cytometry is used to quantify the percentage of cells exhibiting homogeneous membrane fluorescence, which corresponds to the fusion efficiency.

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Liposome Preparation:

    • Lipids (e.g., this compound, a cationic lipid like DOTAP, and a fluorescent lipid probe like BODIPY FL-DHPE in a desired molar ratio) are dissolved in chloroform.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The lipid film is hydrated with a suitable buffer (e.g., PBS) to form multilamellar vesicles (MLVs).

    • The MLVs are then sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Liposome-Cell Incubation:

    • CHO cells are seeded in a multi-well plate and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing the fluorescently labeled liposomes at a specific concentration.

    • The cells are incubated with the liposomes for a defined period (e.g., 1-4 hours) at 37°C.

  • Sample Preparation for Flow Cytometry:

    • After incubation, the cells are washed with PBS to remove non-adherent liposomes.

    • The cells are detached from the plate using a non-enzymatic cell dissociation solution.

    • The cells are pelleted by centrifugation and resuspended in PBS.

  • Flow Cytometry Analysis:

    • The cell suspension is analyzed using a flow cytometer equipped with appropriate lasers and filters for the chosen fluorescent probe.

    • The percentage of cells exhibiting a positive fluorescence signal is determined. Gating strategies are employed to distinguish between cells with punctate (endocytosed) and homogeneous (fused) fluorescence, although often a positive signal is counted as a fusion event.

FRET-Based Lipid Mixing Assay

This in vitro assay measures the fusion between two populations of liposomes.

Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes, a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE), incorporated into the same liposome population. At high concentrations within the liposome membrane, the fluorescence of the donor is quenched by the acceptor. When these labeled liposomes fuse with a population of unlabeled liposomes, the fluorescent probes are diluted in the newly formed, larger membrane. This increase in the average distance between the donor and acceptor molecules leads to a decrease in FRET and a corresponding increase in the donor's fluorescence intensity, which can be measured over time.

Detailed Methodology:

  • Liposome Preparation:

    • Two populations of liposomes are prepared:

      • Labeled Liposomes: Prepared as described above, incorporating both a donor (e.g., NBD-PE at 1 mol%) and an acceptor (e.g., Rhodamine-PE at 1 mol%) fluorescent lipid.

      • Unlabeled Liposomes: Prepared without any fluorescent probes.

  • Fusion Assay:

    • The labeled and unlabeled liposomes are mixed in a specific ratio (e.g., 1:9) in a cuvette containing a suitable buffer.

    • The fluorescence of the donor molecule is monitored over time using a spectrofluorometer at its specific excitation and emission wavelengths.

    • To determine the maximum possible fluorescence (representing 100% fusion), a detergent (e.g., Triton X-100) is added at the end of the experiment to completely disrupt the liposomes and dilute the probes.

  • Calculation of Fusion Percentage:

    • The percentage of fusion at a given time point is calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where:

      • Ft is the fluorescence intensity at time t.

      • F0 is the initial fluorescence intensity.

      • Fmax is the maximum fluorescence intensity after the addition of detergent.

Content Mixing Assay using Sulforhodamine B

This assay provides evidence of the merging of the aqueous cores of two liposome populations, confirming complete fusion.

Principle: One population of liposomes is loaded with a water-soluble fluorescent dye, such as Sulforhodamine B (SRB), at a self-quenching concentration. The second population of liposomes contains only buffer. When the SRB-loaded liposomes fuse with the buffer-filled liposomes, the SRB is diluted, leading to a dequenching of its fluorescence and an increase in the fluorescence signal.

Detailed Methodology:

  • Liposome Preparation:

    • SRB-loaded Liposomes: The lipid film is hydrated with a solution containing a high concentration of SRB (e.g., 20 mM in PBS). Unencapsulated SRB is removed by size-exclusion chromatography.

    • Buffer-only Liposomes: The lipid film is hydrated with the buffer alone.

  • Fusion Assay:

    • The two liposome populations are mixed in a cuvette.

    • The fluorescence of SRB is monitored over time.

    • To determine the maximum fluorescence, a detergent is added to lyse all liposomes and achieve maximum dilution of the SRB.

  • Calculation of Content Mixing Percentage:

    • The percentage of content mixing is calculated using a similar formula to the FRET-based assay, based on the increase in SRB fluorescence.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes.

G Mechanism of Endosomal Escape via Fusogenic Lipids cluster_0 Mechanism of Endosomal Escape via Fusogenic Lipids LNP Lipid Nanoparticle (with this compound) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome LNP inside Endosome Endocytosis->Endosome Acidification Endosome Acidification (pH drop) Endosome->Acidification Fusion Membrane Fusion (this compound-mediated) Acidification->Fusion Release Cargo Release into Cytoplasm Fusion->Release

Caption: Endosomal escape mechanism of a this compound-containing lipid nanoparticle.

G Experimental Workflow for Flow Cytometry-Based Fusion Assay Start Start Prepare_Cells Prepare Adherent Cells in Plate Start->Prepare_Cells Prepare_Liposomes Prepare Fluorescently Labeled Liposomes Start->Prepare_Liposomes Incubate Incubate Cells with Liposomes Prepare_Cells->Incubate Prepare_Liposomes->Incubate Wash Wash to Remove Unbound Liposomes Incubate->Wash Detach Detach Cells Wash->Detach Analyze Analyze by Flow Cytometry Detach->Analyze End End Analyze->End

Caption: Workflow for quantifying liposome-cell fusion using flow cytometry.

G Lipid Composition and Fusogenic Activity Composition Lipid Formulation Cationic Cationic Lipid (e.g., DOTAP) Composition->Cationic Fusogenic Fusogenic Helper Lipid (e.g., this compound) Cationic->Fusogenic + Bilayer Bilayer-Forming Lipid (e.g., DOPC) Cationic->Bilayer + pH_Sensitive pH-Sensitive Lipid (e.g., CHEMS) Fusogenic->pH_Sensitive + High_Fusion High Fusogenic Activity Fusogenic->High_Fusion Low_Fusion Low Fusogenic Activity Bilayer->Low_Fusion pH_Dependent_Fusion pH-Dependent Fusogenicity pH_Sensitive->pH_Dependent_Fusion

Caption: Relationship between lipid composition and resulting fusogenic activity.

References

The Pivotal Role of DOPE Molar Ratios in Enhancing siRNA Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of small interfering RNA (siRNA) to its target inside the cell is a critical hurdle in the development of RNA-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading delivery platform, and within their formulation, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) plays a crucial role in endosomal escape and subsequent siRNA release into the cytoplasm. The molar ratio of this compound within these formulations is a key determinant of their ultimate success. This guide provides a comparative analysis of different this compound molar ratios in siRNA delivery systems, supported by experimental data and detailed protocols.

The inclusion of this compound in cationic liposomes is a widely adopted strategy to enhance the cytoplasmic delivery of siRNA. This compound's unique fusogenic properties, particularly its tendency to form an inverted hexagonal phase in the acidic environment of the endosome, facilitates the disruption of the endosomal membrane and the release of the siRNA cargo. This guide synthesizes findings from multiple studies to provide a clear comparison of how varying the molar ratio of this compound impacts the physicochemical properties and biological activity of siRNA-LNP formulations.

Comparative Performance of this compound Molar Ratios in siRNA Delivery

The selection of an optimal this compound molar ratio is a balancing act between maximizing transfection efficiency and minimizing cytotoxicity. The following tables summarize quantitative data from various studies, offering a comparative look at key performance indicators.

Cationic LipidThis compound Molar Ratio (Cationic Lipid:this compound)Other Lipids (Molar Ratio)Particle Size (nm)Zeta Potential (mV)Transfection Efficiency/Gene KnockdownCytotoxicityReference
DC-Chol1:1-Not specifiedNot specifiedMost efficient for siRNA deliveryNot specified[1][2]
DC-Chol1:2-Not specifiedNot specifiedMost efficient for pDNA deliveryNot specified[1][2]
DOTAP1:1-200-250~+55~80% mRNA silencingLower than DC-Chol formulations[3][4]
DC-Chol1:1-201-478~+55~80% mRNA silencingHigher than DOTAP formulations[3][4]
DOTAP1:0.5Cholesterol (0.75)200-250Not specifiedLower than 1:1 DOTAP/DOPEHigh at N/P 10 (70% decrease in cell viability)[3][4]
T14diLys1:2-Not specifiedNot specifiedHighest knockdown at N/P 5Low at 1 µg/mL siRNA concentration and N/P 5[5]

Note: N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA.

Key Insights from Comparative Data:

  • Higher this compound Ratios Enhance Silencing: Studies consistently show that formulations with a higher proportion of this compound, such as a 1:1 molar ratio with the cationic lipid, lead to greater mRNA knockdown.[3][4] This is attributed to this compound's critical role in facilitating endosomal escape.[3]

  • Optimal Ratio Depends on Nucleic Acid Cargo: The ideal molar ratio of cationic lipid to this compound can differ depending on the type of nucleic acid being delivered. For instance, a 1:1 ratio of DC-Chol to this compound was found to be optimal for siRNA, while a 1:2 ratio was more effective for plasmid DNA (pDNA).[1][2]

  • Impact on Physicochemical Properties: While the molar ratio of this compound can influence particle size and polydispersity, other factors such as the specific cationic lipid used also play a significant role. For example, formulations containing DC-Chol tended to form larger particles than those with DOTAP.[3][4]

  • Cytotoxicity Considerations: The overall formulation, including the nature of the cationic lipid and the N/P ratio, significantly influences cytotoxicity.[3] While higher this compound ratios can improve efficiency, it is crucial to optimize the entire formulation to maintain cell viability.

Experimental Protocols

The following provides a generalized methodology for the formulation and evaluation of siRNA-lipid nanoparticles with varying this compound molar ratios, based on common practices cited in the literature.[6][7][8][9]

Formulation of Cationic Liposomes
  • Lipid Film Hydration Method:

    • Dissolve the cationic lipid (e.g., DOTAP or DC-Chol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask at the desired molar ratios.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., RNase-free water or PBS) by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication or Extrusion:

    • To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to probe sonication on ice or bath sonication.

    • Alternatively, for a more controlled size reduction, extrude the MLVs multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

Preparation of siRNA-Lipoplexes
  • Dilute the prepared cationic liposome suspension to the desired concentration in an appropriate buffer.

  • Separately, dilute the siRNA stock solution to the desired concentration in the same buffer.

  • Add the siRNA solution to the liposome suspension dropwise while gently vortexing. The mixture is then typically incubated at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The N/P ratio is a critical parameter to be optimized.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI of the lipoplexes using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the lipoplexes using Laser Doppler Velocimetry (LDV).

In Vitro Evaluation
  • Cell Culture: Plate the target cells in a suitable growth medium and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Transfection: Add the siRNA-lipoplex formulations to the cells at various concentrations and N/P ratios. Include appropriate controls, such as untreated cells, cells treated with scrambled siRNA, and cells treated with a commercial transfection reagent.

  • Gene Knockdown Analysis: After a suitable incubation period (e.g., 24-72 hours), harvest the cells and quantify the target mRNA or protein levels using techniques such as quantitative real-time PCR (qRT-PCR) or Western blotting, respectively.

  • Cytotoxicity Assay: Assess the cell viability using methods like the MTT, XTT, or resazurin assay to determine the toxicity of the different formulations.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of this compound-mediated endosomal escape.

experimental_workflow cluster_formulation 1. LNP Formulation cluster_lipoplex 2. Lipoplex Formation cluster_characterization 3. Physicochemical Characterization cluster_invitro 4. In Vitro Evaluation lipids Cationic Lipid & this compound (Varying Molar Ratios) hydration Lipid Film Hydration lipids->hydration sizing Sonication / Extrusion hydration->sizing mixing Mixing & Incubation sizing->mixing siRNA siRNA siRNA->mixing dls DLS (Size, PDI) mixing->dls ldv LDV (Zeta Potential) mixing->ldv transfection Cell Transfection mixing->transfection knockdown Gene Knockdown Analysis (qRT-PCR, Western Blot) transfection->knockdown cytotoxicity Cytotoxicity Assay (MTT, etc.) transfection->cytotoxicity

Caption: Experimental workflow for comparing this compound molar ratios in siRNA delivery.

dope_mechanism cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_release Cytoplasmic Release lnp siRNA-LNP (with this compound) endocytosis Endocytosis lnp->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome acidification Endosome Acidification (pH ~5.5) endosome->acidification protonation Cationic Lipid Protonation acidification->protonation dope_transition This compound Phase Transition (Lamellar to Hexagonal) protonation->dope_transition destabilization Endosomal Membrane Destabilization dope_transition->destabilization release siRNA Release into Cytoplasm destabilization->release risc RISC Loading & Gene Silencing release->risc

Caption: Mechanism of this compound-facilitated endosomal escape for siRNA delivery.

Conclusion

The molar ratio of this compound is a critical parameter in the design of effective LNP-based siRNA delivery systems. A higher proportion of this compound generally correlates with improved gene silencing efficiency, primarily by promoting the escape of siRNA from the endosome. However, this must be carefully balanced with potential cytotoxicity. The data and protocols presented in this guide underscore the importance of empirical optimization of lipid formulations for each specific application. By systematically varying and testing the molar ratios of this compound and other lipid components, researchers can develop safer and more potent siRNA delivery vehicles for therapeutic use.

References

A Comparative Guide to the Preparative Methods of DC-Chol/DOPE Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common preparative methods for cationic liposomes composed of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The selection of an appropriate preparation method is critical as it significantly influences the physicochemical properties and biological performance of the resulting liposomes, particularly their efficiency as gene delivery vectors. This document summarizes experimental data, details key protocols, and presents visual workflows to aid in the selection of the most suitable method for your research needs.

Comparison of Key Performance Parameters

The choice of preparation technique directly impacts the final characteristics of the DC-Chol/DOPE liposomes. The following table summarizes quantitative data from comparative studies on the most prevalent methods: thin-film hydration, ethanol injection, reverse-phase evaporation, and microfluidics.

Preparation MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Thin-Film Hydration ~150 - 250ModeratePositiveModerateHigh stability, reproducibility.[1][2]Can produce larger, multilamellar vesicles requiring further sizing.
Ethanol Injection ~115 - 230Low to ModeratePositiveHigh (can reach ~90%)[3]Rapid, simple, high encapsulation efficiency.[3][4]Residual ethanol may be a concern.
Reverse-Phase Evaporation VariableHighPositiveHighHigh encapsulation efficiency for larger molecules.Exposure of material to organic solvents and sonication.
Microfluidics Highly tunable (e.g., 40-280)Very Low (<0.2)PositiveHigh and reproducibleExcellent control over size and PDI, high reproducibility, and scalability.[5]Requires specialized equipment.

Experimental Protocols

Detailed methodologies for the key preparative techniques are provided below.

Thin-Film Hydration Method

This is one of the most common and well-established methods for liposome preparation.[1]

Protocol:

  • Lipid Dissolution: Dissolve DC-Chol and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual organic solvent.

  • Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., sterile water or PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be downsized by sonication or, more commonly, by extrusion through polycarbonate membranes of a defined pore size.

Ethanol Injection Method

This method is known for its simplicity and rapidity, often yielding smaller liposomes. A modified version has been shown to enhance transfection efficiency.[6][7]

Protocol:

  • Lipid Dissolution: Dissolve DC-Chol and this compound in ethanol.

  • Injection: Rapidly inject the ethanolic lipid solution into a vigorously stirred aqueous buffer. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.

  • Solvent Removal: The residual ethanol is typically removed by dialysis or diafiltration.

Reverse-Phase Evaporation Method

This technique is noted for its ability to encapsulate large macromolecules with high efficiency.

Protocol:

  • Emulsion Formation: Dissolve DC-Chol and this compound in an organic solvent (e.g., diethyl ether or isopropanol). Add the aqueous phase to this organic solution and sonicate to form a water-in-oil emulsion.

  • Solvent Removal: Slowly remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, the lipid-coated aqueous droplets coalesce, and a viscous gel is formed.

  • Vesicle Formation: Continued removal of the organic solvent eventually leads to the collapse of the gel and the formation of a liposomal suspension.

Microfluidics Method

A modern approach that offers precise control over liposome formation, resulting in highly uniform populations.[5]

Protocol:

  • Stream Preparation: Prepare two separate solutions: one with the lipids (DC-Chol and this compound) dissolved in a water-miscible organic solvent (e.g., ethanol), and the other an aqueous buffer.

  • Microfluidic Mixing: Pump the two solutions through a microfluidic chip. The chip is designed to induce rapid and controlled mixing of the lipid and aqueous streams. This rapid change in solvent polarity causes the lipids to self-assemble into liposomes.

  • Collection: The resulting liposome suspension is collected from the outlet of the microfluidic chip. The size of the liposomes can be precisely controlled by adjusting the flow rates and the ratio of the two streams.

Visualizing the Workflows

To better illustrate the preparative processes, the following diagrams outline the experimental workflows for the thin-film hydration and microfluidics methods.

Thin_Film_Hydration_Workflow cluster_prep Preparation cluster_formation Formation & Sizing dissolve Dissolve DC-Chol & this compound in Organic Solvent evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv downsize Downsize (Extrusion/Sonication) mlv->downsize final Final Liposome Suspension downsize->final

Thin-Film Hydration Workflow

Microfluidics_Workflow cluster_input Input Streams cluster_process Microfluidic Process cluster_output Output lipid_stream Lipids (DC-Chol/DOPE) in Organic Solvent pump Pump Streams lipid_stream->pump aqueous_stream Aqueous Buffer aqueous_stream->pump chip Microfluidic Chip (Controlled Mixing) pump->chip collection Collect Liposome Suspension chip->collection

References

Quantitative Analysis of DOPE's Fusogenic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the fusogenic activity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a widely utilized helper lipid in drug delivery systems. We will objectively compare its performance against other lipid alternatives, supported by experimental data, and provide detailed protocols for key assays.

Introduction to this compound and Fusogenicity

This compound is a cone-shaped, non-bilayer-forming lipid that plays a critical role in facilitating the fusion of lipid membranes.[1] Its unique molecular geometry, characterized by a small headgroup relative to its unsaturated acyl chains, induces negative curvature strain in lipid bilayers. This property is instrumental in the formation of crucial intermediates in the membrane fusion process, such as stalk and hemifusion diaphragms, ultimately leading to the merging of the liposomal and target cell membranes and the delivery of encapsulated cargo into the cytoplasm.[1]

Comparative Analysis of Fusogenic Activity

The fusogenic potential of a liposomal formulation is significantly influenced by its lipid composition. The inclusion of a "helper lipid" like this compound is often essential for achieving efficient membrane fusion, particularly in formulations containing cationic lipids designed to interact with negatively charged cell surfaces.

This compound vs. DOPC: A Tale of Two Geometries

A classic and illustrative comparison is that of this compound with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). While chemically similar, their structural differences—this compound's conical shape versus DOPC's cylindrical shape—lead to starkly different fusogenic behaviors.

Lipid FormulationFusion Efficiency (%)Uptake MechanismReference
This compound/DOTAP87 (± 8)Membrane Fusion[1]
DOPC/DOTAP7 (± 3)Endocytosis[1]

As the data clearly indicates, liposomes containing this compound exhibit a dramatically higher fusion efficiency compared to those containing DOPC.[1] Fluorescence microscopy reveals that this compound-containing liposomes lead to a homogenous distribution of fluorescent lipids in the plasma membrane, indicative of direct fusion.[1] In contrast, DOPC-containing liposomes show a speckled fluorescence pattern within the cell, which is characteristic of cellular uptake via endocytosis.[1] The replacement of this compound with DOPC in cationic liposome formulations has been shown to abolish their fusogenic activity.[1]

The Influence of Cationic Lipids

The fusogenic activity of this compound is often synergistically enhanced by the presence of cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). The positively charged headgroup of DOTAP facilitates the initial electrostatic interaction and docking of the liposome onto the negatively charged cell membrane, bringing the fusogenic machinery of this compound into close proximity with the target bilayer.[2][3][4] Studies have shown that increasing the molar ratio of cationic lipids in this compound-containing liposomes can lead to an increase in transfection efficiency, a process reliant on successful membrane fusion.[5]

Impact of Plasmid DNA

The presence of plasmid DNA can also modulate the fusogenic properties of this compound-containing cationic liposomes. The condensation of negatively charged DNA with cationic liposomes can lead to the formation of lipoplexes with altered structural and fusogenic characteristics. The DNA/liposome mixing ratio is a critical parameter, influencing the size, charge, and ultimately the intracellular trafficking and gene expression efficiency of the complexes.[6]

Experimental Protocols

Lipid Mixing Assay (FRET-based)

This assay quantifies the mixing of lipids between two populations of liposomes, one labeled with a FRET donor (e.g., NBD-PE) and the other with a FRET acceptor (e.g., Rhodamine-PE). Fusion results in the dilution of the probes and a decrease in FRET efficiency.

Materials:

  • Labeled liposomes (containing 0.8 mol% NBD-PE and 0.8 mol% Rhodamine-PE)

  • Unlabeled liposomes

  • Mock-fused liposomes (containing 0.08 mol% NBD-PE and 0.08 mol% Rhodamine-PE)

  • Fluorometer with excitation at 460 nm and emission at 535 nm

  • Fluorometer cuvette

  • Appropriate buffer (e.g., Buffer C)

Protocol: [7][8]

  • Prepare Liposome Suspensions:

    • Prepare labeled, unlabeled, and mock-fused liposomes using the desired lipid compositions.

  • Set 0% Fusion Baseline:

    • In a fluorometer cuvette, mix labeled and unlabeled liposomes at a 1:9 molar ratio to a final total lipid concentration of 50 µM (e.g., 5 µM labeled and 45 µM unlabeled).

    • Measure the fluorescence intensity at an excitation of 460 nm and emission of 535 nm. This value represents 0% fusion (I₀).

  • Set 100% Fusion Maximum:

    • In a separate cuvette, prepare a 50 µM suspension of mock-fused liposomes.

    • Measure the fluorescence intensity under the same conditions. This value represents 100% fusion (I_max_).

  • Initiate Fusion:

    • To the cuvette containing the mixture of labeled and unlabeled liposomes, add the fusogenic agent of interest (e.g., cells, specific buffer conditions).

    • Continuously monitor the fluorescence intensity over time (I(t)).

  • Calculate Fusion Percentage:

    • The percentage of lipid mixing at a given time (t) is calculated using the following formula: % Fusion = [(I(t) - I₀) / (I_max_ - I₀)] * 100

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the association and internalization of fluorescently labeled liposomes by cells.

Materials:

  • Fluorescently labeled liposomes (e.g., with DiD or a fluorescently tagged lipid)

  • Cell culture of interest (e.g., HeLa cells)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Trypsin or other cell detachment solution

  • Propidium iodide (PI) or other viability dye

Protocol: [9][10]

  • Cell Seeding:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Liposome Incubation:

    • Incubate the cells with the fluorescently labeled liposomes at a desired concentration for a specific time period (e.g., 2 hours at 37°C).

  • Cell Harvesting and Staining:

    • Wash the cells with PBS to remove non-associated liposomes.

    • Detach the cells using trypsin.

    • Resuspend the cells in FACS buffer.

    • Add a viability dye (e.g., PI) to distinguish between live and dead cells.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Set appropriate gates to exclude debris and doublets.

    • Quantify the mean fluorescence intensity (MFI) of the cell population in the appropriate fluorescence channel. The MFI is proportional to the amount of liposome uptake.

Visualizing the Mechanism and Workflow

To better understand the processes involved in this compound-mediated fusion and its analysis, the following diagrams illustrate the key concepts and experimental workflows.

G This compound-Mediated Membrane Fusion Pathway cluster_liposome Fusogenic Liposome (this compound/Cationic Lipid) cluster_cell Target Cell liposome Liposome with this compound (cone-shaped) and Cationic Lipids docking 1. Electrostatic Docking liposome->docking Cationic lipids attract cell_membrane Cell Membrane (Negatively Charged) docking->cell_membrane destabilization 2. Membrane Destabilization & Curvature Strain docking->destabilization This compound induces stalk 3. Stalk Formation (Outer Leaflet Mixing) destabilization->stalk hemifusion 4. Hemifusion Diaphragm stalk->hemifusion pore 5. Fusion Pore Formation hemifusion->pore delivery 6. Content Delivery pore->delivery

Caption: Mechanism of this compound-mediated membrane fusion.

G FRET-Based Lipid Mixing Assay Workflow cluster_preparation Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis labeled Labeled Liposomes (NBD & Rhodamine) mix Mix Labeled & Unlabeled Liposomes (1:9) labeled->mix unlabeled Unlabeled Liposomes unlabeled->mix measure_initial Measure Initial Fluorescence (FRET High) mix->measure_initial add_fusogen Add Fusogenic Agent (e.g., Cells) measure_initial->add_fusogen measure_fusion Monitor Fluorescence Increase (FRET Low) add_fusogen->measure_fusion calculate Calculate % Fusion measure_fusion->calculate

Caption: Workflow for FRET-based lipid mixing assay.

G Flow Cytometry Cellular Uptake Workflow cluster_cell_prep Cell Preparation cluster_incubation Liposome Incubation cluster_harvest Cell Harvesting & Staining cluster_analysis Flow Cytometry seed_cells Seed Cells in Plate add_liposomes Add Fluorescently Labeled Liposomes seed_cells->add_liposomes incubate Incubate (e.g., 2h, 37°C) add_liposomes->incubate wash Wash to Remove Unbound Liposomes incubate->wash detach Detach Cells wash->detach stain Stain with Viability Dye detach->stain analyze Analyze on Flow Cytometer stain->analyze quantify Quantify Mean Fluorescence Intensity (MFI) analyze->quantify

Caption: Workflow for cellular uptake analysis by flow cytometry.

References

The Crucial Role of DOPE in Enhancing Lipopolyplex-Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of non-viral gene delivery, lipopolyplexes have emerged as a promising vector, offering a safer alternative to viral methods. These formulations, typically a combination of cationic lipids, nucleic acid cargo, and a helper lipid, are designed to efficiently transport genetic material into cells. Among the various helper lipids utilized, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) has consistently demonstrated a significant impact on the overall transfection efficiency. This guide provides an objective comparison of lipopolyplex formulations with and without this compound, supported by experimental data, to elucidate its critical role in successful gene delivery.

The "this compound Effect": Facilitating Endosomal Escape for Enhanced Transfection

The primary function of this compound in lipopolyplex formulations is to facilitate the escape of the nucleic acid cargo from the endosome, a critical barrier in the intracellular delivery pathway.[1][2][3] After a lipopolyplex is internalized by a cell via endocytosis, it becomes entrapped within an endosome.[4] For the genetic material to reach the cytoplasm and subsequently the nucleus, it must first break free from this vesicle.

This compound's unique molecular geometry, often described as conical, predisposes it to form non-bilayer, inverted hexagonal (HII) lipid structures, particularly in the acidic environment of the late endosome.[1][2][5][6] This structural transition is believed to destabilize the endosomal membrane, promoting fusion between the lipopolyplex and the endosomal membrane and leading to the release of the nucleic acid into the cytoplasm.[2][3][5] In contrast, helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), which favor more stable lamellar structures, are significantly less effective at promoting endosomal escape, resulting in lower transfection efficiencies.[1][2] Studies have shown that while DOPC-containing formulations remain trapped in late endo-lysosomal compartments, this compound-containing lipopolyplexes lead to rapid endosomal trafficking and nuclear accumulation of DNA.[1][2]

Comparative Performance Metrics

The inclusion of this compound in lipopolyplex formulations leads to measurable improvements in key performance indicators, as summarized in the tables below.

Transfection Efficiency

The most significant impact of this compound is observed in the enhancement of transfection efficiency.

FormulationRelative Transfection EfficiencyCell Type(s)Reference
Lipopolyplex with this compoundSubstantially HigherVarious (in vitro and in vivo)[1][2]
Lipopolyplex with DOPCLowerVarious (in vitro and in vivo)[1][2]
SAINT-2/DOPE2- to 3-fold higherNot specified[5]
SAINT-2/DPPELowerNot specified[5]
2X3-DOPE (1:3 molar ratio)Superior to commercial reagentsBHK-21, A549[6]
Physicochemical Properties: Particle Size and Zeta Potential

The physicochemical properties of lipopolyplexes, such as particle size and zeta potential, are crucial for their interaction with cells and overall stability. While the inclusion of this compound can influence these parameters, the effect is often dependent on the specific cationic lipid and the overall formulation ratio.

FormulationParticle Size (nm)Zeta Potential (mV)Reference
This compound:DOTAPIncreased with DNA concentration~+60 mV (in water)[7]
This compound:DSTAPIncreased with DNA concentration~+30 mV (in PBS)[7]
2X3-DOPE (varying ratios)< 100 nm> +30 mV (at N/P ≥ 4/1)[6]
This compound/DC-CholNot specified~21 mV[8]
This compound/DOTAP/DC-CholNot specified~26 mV[8]

Note: The N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.

Cytotoxicity

A critical consideration in the design of any delivery vector is its potential for cytotoxicity. While cationic lipids themselves can be toxic, the inclusion of a neutral helper lipid like this compound can sometimes mitigate these effects, although this is highly dependent on the specific formulation and cell type.

FormulationCytotoxicity ProfileCell Type(s)Reference
This compound:DOTAP (1:1 and 3:1)Highly cytotoxic at higher concentrationsRainbow trout gill cells[9]
DDAB:this compoundMore toxic than DOTAP aloneCaSki cells[10]
DOTAP/DOPECytotoxicity increased with charge ratioL929 cells[11]
DMTAP/DOPELess cytotoxic than DOTAP/DOPE at higher charge ratiosL929 cells[11]
2X3-DOPENon-toxic at effective N/P ratiosBHK-21, A549[6]

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.

Lipopolyplex Formulation
  • Liposome Preparation: Cationic lipids (e.g., DOTAP, DC-Chol) and the helper lipid (this compound or DOPC) are dissolved in chloroform. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with an appropriate buffer (e.g., sterile water, PBS) and sonicated or extruded through polycarbonate membranes to form unilamellar vesicles of a defined size.

  • Lipopolyplex Formation: The nucleic acid (e.g., plasmid DNA, mRNA, siRNA) is diluted in a suitable buffer. The liposome solution is then added to the nucleic acid solution at a specific N/P ratio and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for complex formation.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.[7][12]

  • Zeta Potential: Determined by Laser Doppler Velocimetry (LDV) using an instrument like a Malvern Zetasizer to measure the surface charge of the complexes.[7][12]

In Vitro Transfection
  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere and reach a specific confluency (e.g., 70-80%).

  • Transfection: The prepared lipopolyplexes are added to the cells in serum-free or serum-containing media.

  • Incubation: Cells are incubated with the complexes for a defined period (e.g., 4-6 hours).

  • Gene Expression Analysis: After a further incubation period (e.g., 24-48 hours) in fresh media, gene expression is quantified using appropriate methods (e.g., luciferase assay for reporter gene expression, fluorescence microscopy or flow cytometry for fluorescent protein expression, qPCR for mRNA levels).

Cytotoxicity Assay (MTS Assay)
  • Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the lipopolyplex formulations.

  • Incubation: Cells are incubated for a period that corresponds to the transfection protocol.

  • MTS Reagent Addition: The MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well.[6]

  • Incubation and Measurement: After a 2-4 hour incubation, the absorbance is measured at 490 nm using a plate reader.[6] Cell viability is calculated as a percentage relative to untreated control cells.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the proposed mechanism of this compound-mediated endosomal escape and a general experimental workflow.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) lipopolyplex Lipopolyplex (Cationic Lipid/DOPE/DNA) endocytosed_complex Internalized Lipopolyplex lipopolyplex->endocytosed_complex Endocytosis hexagonal_phase This compound forms Hexagonal (HII) Phase endocytosed_complex->hexagonal_phase membrane_destabilization Endosomal Membrane Destabilization & Fusion hexagonal_phase->membrane_destabilization dna_release DNA Release membrane_destabilization->dna_release cytoplasm Cytoplasm dna_release->cytoplasm

Caption: Proposed mechanism of this compound-mediated endosomal escape.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis formulation Lipopolyplex Formulation (with/without this compound) characterization Physicochemical Characterization (Size, Zeta Potential) formulation->characterization transfection Cell Transfection characterization->transfection cytotoxicity Cytotoxicity Assay characterization->cytotoxicity gene_expression Gene Expression Analysis transfection->gene_expression viability Cell Viability Analysis cytotoxicity->viability comparison Comparative Analysis of This compound vs. Non-DOPE Formulations gene_expression->comparison viability->comparison

Caption: General experimental workflow for validating the role of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), a common phospholipid used in transfection and liposome formulation. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following table summarizes key safety information for handling this compound during the disposal process.

ParameterGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Spill Procedures In case of a spill, absorb the material with an inert absorbent, and place it in a sealed container for disposal as hazardous waste.
Incompatibilities Avoid mixing this compound waste with strong oxidizing agents, acids, or bases.
Storage of Waste Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure reagent, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.

  • Containerization:

    • Use a chemically compatible and leak-proof container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, with a secure, tight-fitting lid.

    • Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)"

      • An accurate estimation of the concentration and quantity of the waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its pickup and disposal through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request system or direct contact with the EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound-containing materials) B Segregate this compound Waste A->B C Select Compatible Waste Container B->C D Label Container as 'Hazardous Waste' C->D E Store in Satellite Accumulation Area D->E F Container Full or Storage Limit Reached? E->F F->E No G Request EHS Pickup F->G Yes H Licensed Hazardous Waste Disposal G->H

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always prioritize safety and consult your local EHS for specific guidance.

Essential Safety and Operational Guide for Handling DOPE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

Body PartRequired PPEStandards and Specifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hands Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1]
Body Laboratory coat.The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
Respiratory Not generally required under normal handling conditions.If dust formation is a risk, use a type N95 (US) or type P1 (EN 143) dust mask.[1] Respirators and their components should be tested and approved under standards like NIOSH (US) or CEN (EU).[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Area Setup:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical spill kit is readily accessible.
  • Confirm that safety showers and eyewash stations are operational and unobstructed.
  • Don all required personal protective equipment as outlined in the table above.

2. Handling this compound:

  • When handling the solid form, take care to avoid dust formation.[1]
  • If weighing the powder, do so in a well-ventilated area or a chemical fume hood.
  • For dissolution, add the solvent to the this compound powder slowly to prevent splashing.
  • Handle solutions with care to avoid splashes and aerosol generation.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.
  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste.
  • Segregate this compound waste from other laboratory waste streams.

2. Containment:

  • Collect solid this compound waste by sweeping it up and placing it in a suitable, closed container for disposal.[1]
  • Collect liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.

3. Disposal Procedure:

  • Dispose of all this compound waste in accordance with local, state, and federal regulations.
  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
  • Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_area Prepare Work Area (Clean, Spill Kit Ready) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_solid Handle Solid this compound (Avoid Dust) don_ppe->handle_solid handle_solution Handle this compound Solution (Avoid Splashes) handle_solid->handle_solution exposure Exposure Event handle_solid->exposure segregate_waste Segregate Waste handle_solution->segregate_waste handle_solution->exposure contain_waste Contain in Labeled, Sealed Containers segregate_waste->contain_waste dispose_waste Dispose via EHS (Follow Regulations) contain_waste->dispose_waste first_aid Administer First Aid (Flush, Wash) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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